3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUUMROPXDNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859959 | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-74-3, 6265-30-1, 6319-06-8 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noreximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3647-74-3 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC31978 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its Stereoisomers
Introduction
The bicyclic scaffold of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as norbornene dicarboximide, represents a cornerstone in modern synthetic chemistry. Its rigid, strained ring system, a product of the classic Diels-Alder reaction, provides a unique three-dimensional framework that has been extensively leveraged in both medicinal chemistry and materials science. This guide delves into the core scientific principles governing the synthesis, characterization, and application of the two primary stereoisomers of this compound: the endo and exo forms. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct properties and synthetic pathways of these isomers is paramount for their effective utilization. The exo isomer, in particular, has gained significant attention as a pivotal intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.[1][2] This document will provide a comprehensive exploration of these molecules, from fundamental reaction mechanisms to detailed experimental protocols and diverse applications.
Physicochemical Properties and Stereochemical Characterization
The seemingly subtle difference in the spatial arrangement of the imide ring relative to the bicyclic framework results in markedly different physicochemical properties for the endo and exo isomers. These differences are critical for their separation, purification, and subsequent reactivity.
| Property | exo-Isomer | endo-Isomer |
| Systematic Name | (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
| CAS Number | 14805-29-9[3] | 6265-30-1[4] |
| Molecular Formula | C₉H₉NO₂[5] | C₉H₉NO₂[4] |
| Molecular Weight | 163.17 g/mol [5] | 163.17 g/mol [4] |
| Appearance | White to off-white crystalline powder[3] | White crystalline solid |
| Melting Point | 152°C[3] | Not consistently reported |
| Solubility | Slightly soluble in chloroform and methanol[6] | Soluble in many organic solvents |
Spectroscopic Differentiation: The Key to Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers. The rigid bicyclic structure leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.
-
¹H NMR Spectroscopy: The key diagnostic signals are those of the olefinic protons (H-5 and H-6) and the bridgehead protons (H-1 and H-4). In the endo isomer, the proximity of the imide ring's carbonyl groups to the C-7 methylene bridge proton results in a significant downfield shift for this proton compared to the exo isomer. Conversely, the protons at positions 2 and 3 are at a higher field in the endo isomer compared to the exo isomer.[7]
-
¹³C NMR Spectroscopy: The most telling signal in the ¹³C NMR spectrum is that of the C-7 methylene bridge carbon. This carbon is significantly more shielded (shifted upfield) in the endo isomer compared to the exo isomer due to the gamma-gauche effect of the nearby carbonyl carbons.[8] The chemical shifts of carbons 1,4 and 2,3 also differ between the two isomers.[7]
Synthesis and Reaction Mechanisms: A Tale of Two Isomers
The synthesis of norbornene dicarboximide begins with the quintessential Diels-Alder reaction between cyclopentadiene and a dienophile, in this case, maleimide or its precursor, maleic anhydride. The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control.
The Diels-Alder Reaction: Forge of the Norbornene Core
The [4+2] cycloaddition of cyclopentadiene and maleic anhydride is a concerted pericyclic reaction that predominantly yields the endo adduct under kinetic control (i.e., at lower temperatures).[9][10] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile in the transition state.[10] However, the exo isomer is the thermodynamically more stable product due to reduced steric strain.[11] Consequently, heating the endo adduct allows for a retro-Diels-Alder reaction followed by reformation of the more stable exo product.[11]
Caption: Diels-Alder reaction pathway to norbornene dicarboxylic anhydride isomers.
Experimental Protocol: Synthesis of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
This protocol first describes the synthesis of the endo-anhydride, which is then converted to the corresponding imide.
Part A: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride [12]
-
Reactant Preparation: In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate with gentle stirring.
-
Solvent Addition: Add 4.0 mL of ligroin (petroleum ether) to the solution and mix thoroughly.
-
Diels-Alder Reaction: Carefully add 1.0 mL of freshly cracked cyclopentadiene to the flask. The reaction is exothermic and may cause brief boiling.
-
Crystallization: Allow the flask to cool to room temperature. Scratch the inside of the flask with a glass rod to induce crystallization if necessary.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ligroin.
Part B: Imide Formation [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized endo-anhydride (1 mmol) in 10 mL of toluene.
-
Amine Addition: Add a solution of aqueous ammonia or an appropriate primary amine (1 mmol) to the flask.
-
Reaction: Reflux the mixture for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of the endo-dicarboximide.
Experimental Protocol: Synthesis of exo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9)
The synthesis of the exo-imide typically involves the thermal isomerization of the more readily available endo-anhydride, followed by imidation.
Part A: Thermal Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride [14]
-
Reaction Setup: Place the synthesized endo-anhydride in a suitable reaction vessel.
-
Isomerization: Heat the endo-anhydride to a temperature above its melting point (typically 150-180°C) for several hours. The isomerization can be performed neat or in a high-boiling solvent like toluene in a sealed tube or microreactor.[14]
-
Monitoring: The conversion to the exo-isomer can be monitored by ¹H NMR spectroscopy by observing the characteristic changes in the chemical shifts of the olefinic and bridgehead protons.
-
Isolation: The resulting exo-anhydride can be purified by recrystallization.
Part B: Imide Formation
The procedure is analogous to the imide formation for the endo isomer, using the exo-anhydride as the starting material.
Applications in Drug Development and Materials Science
The unique and rigid structure of the norbornene dicarboximide scaffold has made it a valuable building block in various scientific fields.
The exo-Isomer: A Crucial Component in Lurasidone Synthesis
The primary industrial application of (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) is as a key intermediate in the synthesis of Lurasidone.[1][2] Lurasidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar depression. The specific stereochemistry of the exo-isomer is critical for the correct final structure and pharmacological activity of the drug.
Caption: Role of the exo-dicarboximide in the synthesis of Lurasidone.
The endo-Isomer: A Versatile Monomer in Polymer Chemistry
While the exo-isomer is prominent in pharmaceutical synthesis, the endo-isomer is widely used in materials science, particularly in polymer chemistry. It serves as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polynorbornenes.[15] These polymers exhibit high thermal stability, good mechanical properties, and tunable optical properties, making them suitable for applications such as optical films and flexible substrates for electronics.[15] The imide functionality also allows for further chemical modification to introduce desired properties into the polymer backbone. Additionally, derivatives of the endo-imide are being explored in drug delivery systems and for the development of novel therapeutic agents.[16]
Safety and Handling
Both isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and their anhydride precursors require careful handling in a laboratory setting.
-
Hazard Identification: These compounds are generally classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling powders, work in a well-ventilated area or a fume hood to avoid inhalation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The endo and exo isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione are more than just stereoisomers; they are distinct chemical entities with unique properties and applications. The foundational Diels-Alder reaction provides access to both forms through kinetic and thermodynamic control, and their distinct spectroscopic signatures allow for unambiguous characterization. While the exo-isomer plays a critical role in the pharmaceutical industry as a key building block for Lurasidone, the endo-isomer is a valuable monomer for the creation of advanced polymers. For the research scientist and drug development professional, a deep understanding of the synthesis, stereochemistry, and reactivity of these compounds is essential for unlocking their full potential in creating novel medicines and materials.
References
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Click Chemistry with Cyclopentadiene - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
- Kokko, M., & Koskimies, J. (1995). Configurational Assignments of 5-Norbornene-2,3-dicarboximide and N-Phenyl-5-norbornene-2,3-dicarboximide by One- and Two- Dimensional NMR Spectroscopy. Magnetic Resonance in Chemistry, 33(5), 347-352.
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Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization | Request PDF - ResearchGate. (2014). Retrieved January 10, 2026, from [Link]
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Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives and Elucidation of Them by Experimental and Theoretical Methods. (2015). Retrieved January 10, 2026, from [Link]
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The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved January 10, 2026, from [Link]
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- One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. (2024). Chemical Engineering Journal, 496, 151532.
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Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem. (n.d.). Retrieved January 10, 2026, from [Link]
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Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved January 10, 2026, from [Link]
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5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
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Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier - The Royal Society of Chemistry. (2018). Retrieved January 10, 2026, from [Link]
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Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - The Royal Society of Chemistry. (2020). Retrieved January 10, 2026, from [Link]
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Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018). Retrieved January 10, 2026, from [Link]
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Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
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Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit | Request PDF - ResearchGate. (2021). Retrieved January 10, 2026, from [Link]
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Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... | Download Scientific Diagram - ResearchGate. (2018). Retrieved January 10, 2026, from [Link]
- Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2011). Turkish Journal of Chemistry, 35(5), 737-748.
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cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% | Fisher Scientific. (n.d.). Retrieved January 10, 2026, from [Link]
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Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC - NIH. (2023). Retrieved January 10, 2026, from [Link]
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4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. (n.d.). Retrieved January 10, 2026, from [Link]
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cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
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3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
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Lurasidone Hydrochloride Intermediate CAS 14805-29-9 Purity ≥99.0% (HPLC). (n.d.). Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Foreword
This technical guide provides a comprehensive overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a versatile bicyclic imide that holds significant importance as a key intermediate in pharmaceutical synthesis and as a monomer in advanced polymer applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, stereochemistry, synthesis, and diverse applications. The information presented herein is curated from peer-reviewed literature and established chemical data sources to ensure scientific integrity and practical utility.
Introduction and Core Concepts
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its common name cis-5-norbornene-2,3-dicarboximide, is a strained bicyclic compound that emerges from the confluence of diene synthesis and imide chemistry. Its rigid, three-dimensional structure, a consequence of the methano-bridged ring system, imparts unique properties that are exploited in various scientific domains. At its core, the molecule's synthesis is a classic example of the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.[1] The subsequent transformation of the resulting anhydride to an imide opens avenues for further functionalization and polymerization.
A critical aspect of this molecule's chemistry is its stereoisomerism. The Diels-Alder reaction between cyclopentadiene and maleic anhydride, the precursors to the corresponding anhydride, can result in two diastereomeric products: the endo and exo isomers.[2] This stereoselectivity is a cornerstone of its synthetic chemistry and has significant implications for its subsequent reactivity and applications. The commercially prevalent form is the endo isomer, which is the kinetically favored product of the initial cycloaddition.[2]
This guide will delve into the nuances of its properties, provide detailed synthetic considerations, and explore its pivotal role as a building block in both life-saving pharmaceuticals and high-performance materials.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is paramount for its effective handling, characterization, and application.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | Approximately 152 °C | [5] |
Solubility
The solubility of this dicarboximide is a key parameter for its use in synthesis and purification.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble with heating | [1] |
| Ethyl Acetate | Soluble with heating | [1] |
Note: Qualitative solubility data is provided. Quantitative data can be found in specialized chemical literature.[1][7]
Structural Elucidation and Stereochemistry
The defining structural feature of this molecule is the bicyclo[2.2.1]heptene framework, commonly known as the norbornene system. The stereochemical relationship between the dicarboximide ring and the carbon-carbon double bond of the norbornene moiety is crucial.
Diagram: Endo vs. Exo Isomerism
Caption: The relationship between the kinetically favored endo and thermodynamically favored exo isomers.
The endo isomer, where the imide ring is on the same side as the double bond bridge, is the predominant product under standard Diels-Alder conditions due to favorable secondary orbital interactions in the transition state.[8] The exo isomer, with the imide ring on the opposite side, is sterically less hindered and therefore thermodynamically more stable.[8] Isomerization from the endo to the exo form can be achieved by heating.[9]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic due to the molecule's rigid structure. Key expected signals include:
-
Two protons of the carbon-carbon double bond in the norbornene moiety.
-
Two bridgehead protons.
-
Two protons adjacent to the imide carbonyls.
-
The methylene bridge proton.
-
A broad singlet for the N-H proton of the imide.
-
The precise chemical shifts and coupling constants will differ between the endo and exo isomers, providing a powerful tool for stereochemical assignment.[11][12] For the related endo-anhydride, the olefinic protons appear around 6.3 ppm, the bridgehead protons around 3.4 ppm, the protons adjacent to the carbonyls around 3.6 ppm, and the methylene bridge protons around 1.5-1.7 ppm.[12][13] Similar shifts are expected for the imide.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule. Expected signals include:
-
Two signals for the carbonyl carbons of the imide.
-
Two signals for the olefinic carbons.
-
Signals for the bridgehead carbons and the carbons bearing the imide group.
-
A signal for the methylene bridge carbon.
-
For a related N-substituted derivative, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the carbonyl carbons appear around 180 ppm and the olefinic carbons around 127 ppm.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrational modes:
-
N-H stretching vibration of the imide group (around 3200 cm⁻¹).
-
Asymmetric and symmetric C=O stretching vibrations of the imide group (around 1770 and 1700 cm⁻¹, respectively).[14]
-
C=C stretching of the norbornene double bond (around 1570 cm⁻¹).
-
A vapor phase IR spectrum is publicly available for further reference.[15]
-
Synthesis and Methodologies
The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a multi-step process that begins with the well-established Diels-Alder reaction to form the anhydride precursor, followed by imidization.
Step 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This foundational step involves the [4+2] cycloaddition of cyclopentadiene and maleic anhydride.[1]
Diagram: Synthesis of the Anhydride Precursor
Caption: The Diels-Alder reaction for the synthesis of the anhydride precursor.
Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
-
Reagent Preparation: Freshly crack dicyclopentadiene by heating to its boiling point and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold and used promptly.[16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as ethyl acetate or toluene.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution at room temperature. The reaction is exothermic.
-
Reaction Completion and Isolation: Stir the reaction mixture at room temperature until the reaction is complete, which is often indicated by the precipitation of the product. The product can be collected by vacuum filtration and washed with a cold, non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure endo-anhydride.
Step 2: Synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
The conversion of the anhydride to the parent imide can be achieved by reaction with an ammonia source.
Experimental Protocol: Imidization of the Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a high-boiling polar solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Imidization Reaction: Add a source of ammonia, such as ammonium acetate or urea, to the solution. Heat the reaction mixture to reflux. The reaction proceeds via the formation of an intermediate amic acid, which then cyclizes to the imide upon heating, eliminating a molecule of water.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual solvent and salts.
-
Purification: The crude imide can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Reactivity and Applications
The unique structural and electronic features of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione make it a valuable building block in both pharmaceutical and materials science.
Pharmaceutical Intermediate: Synthesis of Lurasidone
The most prominent application of this compound is as a key precursor in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[6][17] The synthetic pathway involves the hydrogenation of the norbornene double bond, followed by N-alkylation.
Diagram: Role in Lurasidone Synthesis
Caption: Simplified schematic of the synthetic route from the title compound to Lurasidone.
The hydrogenation of the double bond is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[17] The resulting saturated dicarboximide, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, possesses the correct stereochemistry for the subsequent coupling reactions that lead to the final Lurasidone structure.[2]
Monomer for Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene ring system makes this molecule and its derivatives excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[18] ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities.
The polymerization of N-substituted norbornene-dicarboximides using Grubbs' catalysts leads to the formation of polynorbornenes with pendant imide groups.[18] These polymers exhibit high thermal stability and can be tailored for specific applications by modifying the N-substituent of the monomer.[18]
Applications of the resulting polymers include:
-
High-Performance Plastics: The resulting polymers can be used as constructional plastics with high glass transition temperatures, especially when cross-linking agents are incorporated.[17]
-
Gas Separation Membranes: The rigid polymer backbone can lead to materials with high free volume, making them suitable for gas separation applications.[18]
-
Drug Delivery Systems: Functional groups can be incorporated into the N-substituent to allow for the attachment of therapeutic agents for drug delivery applications.[18]
-
Electro-optic Materials: The ease of functionalization allows for the incorporation of chromophores, leading to materials with potential applications in electro-optic devices.[18]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its precursors.
-
Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[14]
-
Precautionary Measures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is between 2-8°C.[5]
Conclusion
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a molecule of significant scientific and commercial interest. Its synthesis, rooted in the elegant and powerful Diels-Alder reaction, provides access to a rigid, stereochemically rich bicyclic scaffold. This structure has been masterfully exploited in the pharmaceutical industry for the synthesis of the important antipsychotic drug Lurasidone. Beyond this critical application, the strained norbornene core serves as a versatile monomer for Ring-Opening Metathesis Polymerization, paving the way for the development of advanced materials with tailored properties for a wide range of applications. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers and developers in harnessing the full potential of this remarkable compound.
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(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
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Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to the Structure, Synthesis, and Application of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
This guide provides a comprehensive technical overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule of significant interest in both pharmaceutical synthesis and materials science. We will delve into its intricate structure and stereochemistry, explore the nuances of its synthesis via the Diels-Alder reaction, detail its spectroscopic signature, and discuss its primary applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile compound.
Molecular Structure and Physicochemical Properties
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also commonly known as cis-5-norbornene-2,3-dicarboximide, possesses a rigid, bicyclic structure that is the foundation of its chemical properties and applications.[1] Its molecular formula is C₉H₉NO₂ with a molecular weight of approximately 163.17 g/mol .[1]
The core of the molecule is a norbornene framework, which is a bicyclo[2.2.1]heptene system. Fused to this is a succinimide ring. The stereochemistry of the succinimide ring relative to the norbornene double bond gives rise to two key diastereomers: endo and exo. This stereoisomerism is a critical aspect of the molecule's chemistry and has significant implications for its synthesis and reactivity.
dot
Caption: 2D representation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
The Critical Distinction: Endo vs. Exo Isomers
The terms endo and exo describe the relative stereochemistry of the fused succinimide ring. In the endo isomer, the imide ring is oriented on the same side as the carbon-carbon double bond of the norbornene moiety. Conversely, in the exo isomer, the imide ring is on the opposite side.[2]
This seemingly subtle difference has profound consequences:
-
Thermodynamic Stability: The exo isomer is generally the more thermodynamically stable product. This is attributed to reduced steric hindrance, as the bulky imide ring is positioned away from the rest of the bicyclic system.[3] The endo isomer experiences greater steric strain due to the proximity of the imide ring to the double bond.[3]
-
Kinetic Favorability: Despite being less stable, the endo isomer is typically the major product under kinetic control (i.e., at lower reaction temperatures).[3][4] This is explained by the "Alder endo rule," which posits that secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile stabilize the endo transition state.[5]
The choice of reaction conditions, therefore, allows for the selective synthesis of either the kinetic (endo) or thermodynamic (exo) product. High temperatures can facilitate a retro-Diels-Alder reaction of the endo adduct, allowing for equilibration to the more stable exo form.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | endo: ~164-165 °C, exo: ~143 °C | [7][8] |
| Solubility | Soluble in many organic solvents | N/A |
| CAS Number | 6265-30-1 (endo) | [1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and maleimide (the dienophile).[9] This reaction is highly efficient and stereoselective, making it a cornerstone of synthetic organic chemistry.
dot
Caption: Experimental workflow for synthesis and validation.
Principal Applications
While 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has applications in materials science, its most prominent role is as a precursor in pharmaceutical manufacturing.
Key Intermediate in Lurasidone Synthesis
The hydrogenated form of the title compound, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a crucial building block in the industrial synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. [6][10]The initial Diels-Alder adduct is catalytically hydrogenated to saturate the norbornene double bond before being coupled with another key intermediate to form the final drug substance. [6]The specific stereochemistry of the exo-dicarboximide is essential for the pharmacological activity of Lurasidone. [11]
Monomer in Polymer Chemistry
The strained double bond of the norbornene system makes this molecule a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). [12][13]This polymerization technique, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), allows for the synthesis of polymers with the dicarboximide functionality regularly spaced along the polymer backbone. [12]These polymers have potential applications in various fields, including as specialty resins and functional materials, due to the properties imparted by the polar imide groups. [14][15]
Conclusion
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a molecule whose utility is intrinsically linked to its well-defined, rigid three-dimensional structure. A thorough understanding of the principles of the Diels-Alder reaction, particularly the kinetic and thermodynamic factors that govern the formation of its endo and exo isomers, is paramount for its efficient synthesis and application. The ability to selectively produce and definitively characterize these stereoisomers using modern spectroscopic methods provides a robust foundation for its use as a versatile intermediate in the synthesis of high-value products, from life-saving pharmaceuticals to advanced polymeric materials.
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3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione molecular weight
An In-depth Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Properties, Synthesis, and Applications in Pharmaceutical Development
This guide provides a comprehensive technical overview of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal chemical intermediate. With a focus on scientific integrity and practical application, this document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, established synthesis protocols, critical applications, and the analytical methods for its characterization.
Core Molecular Attributes
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by synonyms such as 5-Norbornene-2,3-dicarboximide, is a bicyclic imide whose rigid structure is a valuable scaffold in organic synthesis.[1] Its molecular characteristics are fundamental to its reactivity and utility.
Molecular Formula and Weight
The chemical identity of this compound is established by its molecular formula and corresponding weight.
It is crucial to distinguish this "tetrahydro" compound from its saturated analog, hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (C₉H₁₁NO₂), which has a molecular weight of approximately 165.19 g/mol .[4][5][6]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The table below summarizes the key properties of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 152°C (exo isomer) / 173-176°C (endo isomer) | [4][6] |
| Boiling Point | 355°C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage | Recommended storage at 2-8°C | [4][6] |
The variation in melting points often corresponds to different stereoisomers, such as the endo and exo forms, which possess distinct physical properties.
Synthesis and Manufacturing
The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is typically achieved through the reaction of an anhydride precursor with an amine source. The following section details a common laboratory-scale synthesis.
Synthetic Pathway Overview
The primary route involves the reaction of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (cis-5-Norbornene-endo-2,3-dicarboxylic anhydride) with an amine, such as in the synthesis of N-substituted derivatives. For the parent imide, a reaction with ammonia or a protected form of ammonia is employed.
Caption: General workflow for the synthesis of an N-substituted isoindole-1,3-dione derivative.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-substituted derivatives, illustrating the core reaction.[7]
Objective: To synthesize an N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Materials:
-
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)
-
Ethanolamine (1 mmol)
-
Toluene (10 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Ethanolamine (1 mmol) is added to the stirred solution.
-
The reaction mixture is heated to reflux and maintained for 36 hours.
-
After cooling to room temperature, the solution is diluted with EtOAc (20 mL).
-
The organic layer is washed with saturated aqueous NaHCO₃ (25 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica gel to afford the pure product.
Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar depression.[4][6][8]
Role in the Lurasidone Synthesis Pathway
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione serves as a precursor to the core bicyclic structure of Lurasidone. The synthesis involves the hydrogenation of the tetrahydro-isoindoledione to its corresponding hexahydro derivative, which is then further elaborated to form the final active pharmaceutical ingredient (API).[4][8]
Caption: Role as a key starting material in the synthesis of Lurasidone.
General Synthetic Utility
Beyond its specific use for Lurasidone, its rigid bicyclic structure makes it a valuable building block in medicinal chemistry and materials science. The imide functionality can be readily modified, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[1]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretching of the imide group.[9]
-
Gas Chromatography (GC): Can be employed to monitor the progress of reactions and assess the purity of the final product.[4]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on toxicology, handling, and disposal.
References
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PubChem. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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Veeprho. (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-Methanoisoindole-1,3(2H)-Dione. Available at: [Link]
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NIST Chemistry WebBook. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Available at: [Link]
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LookChem. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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PubChem. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Available at: [Link]
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
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Chongqing Chemdad Co., Ltd. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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An In-depth Technical Guide to (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal molecule in synthetic organic chemistry. Commonly known as cis-endo-5-norbornene-2,3-dicarboximide, this bridged bicyclic imide is a product of the Diels-Alder reaction between cyclopentadiene and maleimide. Its rigid, stereochemically defined structure makes it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the production of the atypical antipsychotic drug, Lurasidone[1]. This document delves into the intricacies of its IUPAC nomenclature, stereochemistry, synthesis, and analytical characterization, offering both theoretical understanding and practical insights for laboratory applications.
Nomenclature and Structural Elucidation
The systematic IUPAC name, (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, precisely describes the molecule's complex three-dimensional architecture. A breakdown of the name reveals the core structural features:
-
Isoindole-1,3(2H)-dione : This identifies the heterocyclic imide ring system, which is the core functional group.
-
4,7-methano : This indicates a methylene bridge (-CH2-) connecting carbons 4 and 7 of the isoindole system, creating a bicyclic structure.
-
3a,4,7,7a-tetrahydro : This specifies the partial saturation of the ring system, indicating the presence of a double bond.
-
(3aR,4S,7R,7aS) : These are the stereochemical descriptors defining the absolute configuration at the four chiral centers, which arise from the specific geometry of the Diels-Alder reaction. The endo stereochemistry, where the imide ring is oriented syn to the longest bridge of the norbornene system, is the kinetically favored product.
The common name, cis-endo-5-norbornene-2,3-dicarboximide, is also frequently used and highlights its origin as a derivative of norbornene[2].
| Identifier | Value |
| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
| Synonym | cis-endo-5-Norbornene-2,3-dicarboximide[2] |
| CAS Number | 6265-30-1[2] |
| Molecular Formula | C9H9NO2[3] |
| Molecular Weight | 163.17 g/mol [3] |
The Diels-Alder Reaction: Synthesis and Stereochemical Control
The formation of this molecule is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the concerted interaction between a conjugated diene (cyclopentadiene) and a dienophile (maleimide).
Reaction Mechanism
The reaction proceeds through a cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile reorganize to form a new six-membered ring. This concerted mechanism means that no intermediates are formed, and the stereochemistry of the reactants is faithfully translated to the product.
Stereoselectivity: The Endo Rule
A key feature of the Diels-Alder reaction with cyclic dienes is its high stereoselectivity. The reaction predominantly yields the endo isomer over the exo isomer. This preference, often referred to as the "Alder-endo rule," is a result of secondary orbital interactions in the transition state. In the endo approach, the π-system of the dienophile (maleimide) is oriented underneath the diene (cyclopentadiene), allowing for favorable overlap between the p-orbitals of the developing six-membered ring and the carbonyl groups of the maleimide. This secondary overlap stabilizes the endo transition state, making it the kinetically favored pathway.
Caption: Flowchart of the synthesis process.
Analytical Characterization
Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present. Key absorptions include:
-
~3200 cm⁻¹: N-H stretch of the imide.
-
~3060 cm⁻¹: C-H stretch of the alkene (=C-H).
-
~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching of the imide group, respectively. The two distinct peaks are characteristic of a cyclic imide.
-
~1640 cm⁻¹: C=C stretch of the norbornene double bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry of the endo isomer, the ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR: The spectrum will show distinct signals for the different protons in the molecule. Approximate chemical shifts (δ) are:
-
~6.3 ppm: Two olefinic protons (H5, H6).
-
~3.4 ppm: Two bridgehead protons (H4, H7).
-
~3.2 ppm: Two protons adjacent to the imide carbonyls (H2, H3).
-
~1.5 ppm: Two protons of the methylene bridge (H7a, H7b).
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The spectrum will show signals for the unique carbons:
-
~178 ppm: Carbonyl carbons.
-
~138 ppm: Olefinic carbons.
-
~47 ppm: Bridgehead carbons.
-
~45 ppm: Carbons adjacent to the imide.
-
~42 ppm: Methylene bridge carbon.
-
-
The provided spectral data for the analogous cis-5-norbornene-endo-2,3-dicarboxylic acid can be used as a reference for peak assignments, with the understanding that the imide functionality will slightly alter the chemical shifts.[4][5]
Caption: Process for analytical verification.
Safety Precautions
Working with the reagents for this synthesis requires adherence to strict safety protocols.
-
Cyclopentadiene: Highly flammable and toxic. It can form explosive peroxides upon storage and should be handled in a well-ventilated fume hood.[6][7] Avoid heat, sparks, and open flames. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Maleimide: Toxic if swallowed and causes severe skin and eye burns.[8][9][10] It is also a skin sensitizer. Handle with care, avoiding dust inhalation and direct contact.
-
Product (cis-endo-5-Norbornene-2,3-dicarboximide): May cause skin, eye, and respiratory irritation.[11] Standard laboratory safety practices should be followed.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[6][7][8][11]
Conclusion
(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a foundational molecule in the study of stereochemistry and cycloaddition reactions. Its efficient and stereoselective synthesis via the Diels-Alder reaction makes it a readily accessible and versatile intermediate for further chemical transformations. A thorough understanding of its structure, synthesis, and properties, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical industry.
References
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Physical and Theoretical Chemistry Laboratory, University of Oxford. (2005). Safety (MSDS) data for cyclopentadiene. Retrieved from [Link]
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NIST. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
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PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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The Enduring Versatility of 5-Norbornene-2,3-dicarboximide: A Technical Guide for Advanced Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 5-norbornene-2,3-dicarboximide, a bicyclic imide that has carved a significant niche in the landscape of advanced materials and therapeutics. This document delves into the foundational discovery that enabled its synthesis, its intricate stereochemistry, detailed synthetic protocols, and its multifaceted applications, underpinned by field-proven insights and quantitative data.
Genesis of a Versatile Scaffold: The Diels-Alder Reaction
The story of 5-norbornene-2,3-dicarboximide is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition between a conjugated diene and a dienophile provides a robust method for forming six-membered rings with high stereospecificity.[1] This Nobel Prize-winning discovery laid the essential groundwork for the synthesis of a vast array of cyclic and bicyclic compounds, including the norbornene framework that forms the backbone of the titular molecule.
The fundamental reaction involves the concerted interaction of the π-electron systems of the diene and the dienophile, proceeding through a cyclic transition state. This elegant mechanism allows for the predictable formation of complex cyclic architectures in a single step, a principle that is central to the synthesis of 5-norbornene-2,3-dicarboximide.
The Synthesis of 5-Norbornene-2,3-dicarboximide: A Tale of Two Isomers
The synthesis of 5-norbornene-2,3-dicarboximide is typically achieved through a two-step process, beginning with the Diels-Alder reaction between cyclopentadiene (the diene) and maleimide (the dienophile) or its precursor, maleic anhydride. This initial cycloaddition yields 5-norbornene-2,3-dicarboxylic anhydride.
The Diels-Alder Reaction: Stereochemical Considerations
A critical aspect of this synthesis is the formation of two stereoisomers: the endo and exo adducts. The endo isomer is the kinetically favored product, meaning it is formed faster at lower temperatures.[2] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. However, the exo isomer is the thermodynamically more stable product and can be obtained by heating the endo isomer, which induces a retro-Diels-Alder reaction followed by rearrangement to the more stable exo form.[3] The ratio of endo to exo isomers can be influenced by reaction temperature and time.
dot
Caption: Experimental workflow for the synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide.
Applications in Polymer Science: A Monomer for High-Performance Materials
5-Norbornene-2,3-dicarboximide and its derivatives are valuable monomers in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP). The high ring strain of the norbornene moiety provides a strong thermodynamic driving force for polymerization, enabling the synthesis of well-defined polymers with high molecular weights.
The imide functionality offers a versatile handle for introducing a wide range of chemical groups, allowing for the fine-tuning of polymer properties. By varying the substituent on the nitrogen atom, polymers with tailored characteristics such as improved thermal stability, specific solubility, and desired optical or electronic properties can be synthesized.
[4][5]#### 4.1. Quantitative Impact on Polymer Properties
The incorporation of 5-norbornene-2,3-dicarboximide derivatives as monomers or cross-linking agents can significantly enhance the performance of polymeric materials.
| Polymer Property | Monomer/Cross-linker | Improvement/Value | Reference |
| Glass Transition Temperature (Tg) | exo,exo-N,N'-butylene-di(5-norbornene-2,3-dicarboximide) (1.0-2.5 mol%) | Increased Tg of polydimethyl ether of norbornene dicarboxylic acid | |
| Tensile Modulus | Hydrogenated poly(endo-NDI)s | Significantly higher than exo-counterparts | |
| Thermal Stability (Td) | Thiol-functionalized polynorbornene dicarboximides | Decomposition temperatures in the range of 409–459 °C | |
| Molecular Weight (Mn) | Indole-functionalized norbornene dicarboximide | Controlled polymerization with Mn up to 26,800 g/mol and PDI of 1.11 |
The exo isomer of norbornene-based monomers generally exhibits higher reactivity in polymerization compared to the endo isomer, leading to higher polymerization activities and comonomer incorporation. T[6]his stereochemical consideration is crucial for designing efficient polymerization processes and achieving desired polymer microstructures.
Role in Drug Development and Biomedical Applications
The unique structural features of 5-norbornene-2,3-dicarboximide have also been exploited in the field of drug development and biomedical engineering.
Peptide Synthesis
As previously mentioned, N-hydroxy-5-norbornene-2,3-dicarboximide is a highly effective coupling agent in peptide synthesis. It is used to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in the synthesis of peptides and proteins. Its use can suppress side reactions and minimize racemization, leading to higher yields and purities of the desired peptide products.
[7]#### 5.2. Drug Delivery Systems
Polymers derived from 5-norbornene-2,3-dicarboximide are being explored as advanced drug delivery systems. The ability to functionalize the imide nitrogen allows for the attachment of therapeutic agents, targeting moieties, or solubility-enhancing groups. T[4]hese polymer-drug conjugates can improve the pharmacokinetic profiles of drugs, enhance their solubility, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing side effects.
Conclusion
From its conceptual origins in the groundbreaking work of Diels and Alder to its current status as a versatile building block in materials science and medicinal chemistry, 5-norbornene-2,3-dicarboximide continues to be a molecule of significant scientific interest. Its straightforward synthesis, rich stereochemistry, and the tunable properties of its polymeric derivatives ensure its continued relevance in the development of advanced functional materials and innovative therapeutic strategies. This guide has provided a comprehensive overview of its core aspects, offering a foundation for further research and application development.
References
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CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. (URL: [Link])
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One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature a. (URL: [Link])
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Synthesis and characterization of cis-5-norbornene-2,3-dicarboxylic anhydride-chitosan. (URL: [Link])
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Mechanism of the Thermal Isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride. (URL: [Link])
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Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. (URL: [Link])
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Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects. (URL: [Link])
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Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization. (URL: [Link])
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Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. (URL: [Link])
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Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (URL: [Link])
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Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous. (URL: [Link])
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From Monomer Design to Multifunctional Polymers via Controlled ROMP: Novel Indole-Functionalized Norbornene Dicarboximide Copolymers with Enhanced Thermal, Optical, and Antibacterial Properties. (URL: [Link])
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Structures of norbornene-based monomers used in this study. (URL: [Link])
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Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (URL: [Link])
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Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights. (URL: [Link])
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Synthesis, Characterization, and Optical Properties of Carbazole- Functionalized Poly(norbornene-dicarboximide) by ROMP. (URL: [Link])
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fundamental chemistry of norbornene dicarboximide derivatives
An In-Depth Technical Guide to the Fundamental Chemistry of Norbornene Dicarboximide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive overview of the core chemical principles governing norbornene dicarboximide (NDI) derivatives. We will move beyond simple procedural lists to explore the causal relationships behind synthetic choices, the mechanics of their polymerization, and the pathways to functional materials. Our focus is on building a foundational understanding that empowers researchers to innovate within this versatile chemical space.
Norbornene dicarboximide derivatives represent a cornerstone in modern polymer chemistry, primarily due to a unique combination of structural and chemical properties. The defining feature is the norbornene backbone, a strained bicyclic olefin. This inherent ring strain is the thermodynamic driving force for its most important reaction: Ring-Opening Metathesis Polymerization (ROMP).[1][2]
The second key component, the dicarboximide moiety, provides a robust and highly accessible handle for chemical modification. By simply varying the primary amine used in the synthesis, a virtually limitless array of functionalities can be incorporated into the monomer before polymerization.[1][3] This "bottom-up" approach to functionalization is a key advantage, allowing for the precise design of polymers with tailored properties.
Monomer Synthesis: A Two-Step Pathway to Functionality
The synthesis of NDI monomers is elegant in its simplicity and efficiency, typically proceeding through a two-step sequence: a Diels-Alder reaction followed by imidization.[1]
The Diels-Alder Cycloaddition
The foundation of the norbornene scaffold is laid by the [4+2] cycloaddition, a classic Diels-Alder reaction between cyclopentadiene (the diene) and an appropriate dienophile.[4][5] For this monomer class, the process begins with maleic anhydride.
-
Mechanism: Cyclopentadiene, which is "locked" in the reactive s-cis conformation, reacts readily with the electron-deficient double bond of maleic anhydride to form a bicyclic adduct: cis-norbornene-5,6-dicarboxylic anhydride.[5]
-
Stereochemistry (Endo vs. Exo): This reaction initially yields the endo isomer as the major, kinetically favored product.[5][6] However, for ROMP, the exo isomer is often preferred due to its higher reactivity and the reduced potential for side reactions with the catalyst.[7] The more stable exo isomer can be obtained by heating the endo product, which facilitates a retro-Diels-Alder followed by a thermodynamically controlled re-cycloaddition.[8][9][10]
Imidization: The Gateway to Functional Diversity
The anhydride product from the Diels-Alder reaction is a stable intermediate that serves as the direct precursor to the dicarboximide. The introduction of specific functionalities is achieved at this stage.
-
Mechanism: The exo-norbornene-5,6-dicarboxylic anhydride readily condenses with a primary amine (R-NH₂) in a two-step process. The initial reaction forms an intermediate amic acid, which is then cyclized via dehydration (often by heating) to form the stable five-membered imide ring.[1][8]
-
Causality: The choice of the primary amine (R-NH₂) is the critical design decision. The "R" group is carried through the polymerization process and becomes the pendant functional group on the final polymer. This allows for the direct incorporation of moieties that can dictate solubility, thermal properties, or provide specific functionality for applications like drug delivery or optical materials.[11][12][13]
Experimental Protocol: Synthesis of an N-substituted-exo-norbornene dicarboximide
This protocol is a representative, self-validating system for producing high-purity NDI monomers.
Part A: Synthesis of exo-Norbornene-5,6-dicarboxylic Anhydride [9][12]
-
Diels-Alder Reaction: Dissolve maleic anhydride (1.0 eq) in ethyl acetate in a round-bottom flask. Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene (1.1 eq). Causality: Cyclopentadiene is generated by the retro-Diels-Alder of its dimer, dicyclopentadiene, and should be used fresh.[6][14] The reaction is exothermic and cooling prevents excessive boiling.
-
Product Formation: Allow the reaction to stir and slowly warm to room temperature. A white precipitate of the endo-anhydride will form.
-
Isomerization: Isolate the crude endo product. For isomerization, the anhydride can be heated in a high-boiling point solvent like o-dichlorobenzene or neat at ~195 °C for several hours.[1][8]
-
Purification: The desired exo isomer is purified by recrystallization, often from chlorobenzene or a toluene/hexane mixture.[1] Causality: The exo and endo isomers have different solubilities, allowing for selective crystallization. The purity should be verified by ¹H NMR spectroscopy.
Part B: Imidization [1]
-
Reaction Setup: Dissolve the purified exo-anhydride (1.0 eq) and the desired primary amine (1.05 eq) in a suitable solvent like toluene or acetic acid in a flask equipped with a Dean-Stark trap.
-
Condensation: Heat the mixture to reflux. Water produced during the imidization reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Isolation and Purification: After the theoretical amount of water is collected, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography to yield the final NDI monomer. Characterization should be confirmed by NMR, FT-IR, and mass spectrometry.
Ring-Opening Metathesis Polymerization (ROMP): Controlled Macromolecular Assembly
ROMP is the polymerization technique of choice for NDI monomers, offering unparalleled control over the final polymer architecture.[1][15] The reaction is catalyzed by well-defined transition metal complexes, most notably Ruthenium-based Grubbs' catalysts.[15]
The ROMP Mechanism
The polymerization proceeds via a chain-growth mechanism involving a metal-carbene (alkylidene) species.[16]
-
Initiation: The catalyst's metal-carbene coordinates to the double bond of the NDI monomer. This is followed by a [2+2] cycloaddition to form a highly strained four-membered metallacyclobutane intermediate.[1][16]
-
Propagation: This intermediate undergoes a retro-[2+2] cycloaddition, cleaving the ring and reforming a double bond within the new, growing polymer chain. This step also regenerates a metal-carbene at the end of the chain, which is now ready to react with the next monomer unit.
-
Termination: The "living" nature of ROMP means that the propagating chain ends remain active until intentionally quenched.[7][17] This is typically done by introducing a terminating agent, such as ethyl vinyl ether, which forms a stable, non-reactive carbene on the metal center.[15]
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An In-Depth Technical Guide to the Diels-Alder Synthesis of Bicyclic Imides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for constructing six-membered rings with exceptional stereocontrol.[1] This guide provides a detailed exploration of its application in the synthesis of bicyclic imides, a scaffold of significant interest in medicinal chemistry and materials science. We will dissect the mechanistic nuances governing stereoselectivity, present a field-proven experimental protocol, analyze the critical parameters that influence reaction outcomes, and discuss the broad applications of the resulting adducts. This document is intended to serve as a practical and theoretical resource for professionals engaged in chemical synthesis and drug discovery.
The Strategic Importance of the Bicyclic Imide Scaffold
Cyclic imides are recognized as privileged pharmacophores, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic activities, including antibacterial, antifungal, and anticancer effects.[2][3] When incorporated into a bicyclic framework, such as the 7-oxanorbornene system derived from furan, the resulting structure gains conformational rigidity and presents unique three-dimensional vectors for substituent placement. This structural rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, these structures serve as versatile intermediates for synthesizing complex alkaloids and other natural products.[2] Beyond pharmaceuticals, the reversible nature of certain Diels-Alder reactions makes these bicyclic imides valuable in the development of self-healing polymers and dynamic covalent networks.[5]
Fundamentals of the Synthesis
The synthesis is a [4+2] cycloaddition, a pericyclic reaction that proceeds in a concerted fashion, uniting a conjugated diene (the 4π electron component) with a dienophile (the 2π electron component) to form a cyclohexene derivative.[1]
Key Reactants: Selecting the Diene and Dienophile
The success of the Diels-Alder reaction is critically dependent on the electronic properties of the reactants. The reaction is most efficient when there is a significant electronic disparity between an electron-rich diene and an electron-poor dienophile.[6]
-
Dienophiles: The Role of Maleimides: Maleimide and its N-substituted derivatives are exemplary dienophiles for this synthesis. The two electron-withdrawing carbonyl groups flanking the double bond significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with a suitable diene.[6][7] N-substitution allows for the straightforward introduction of various functional groups to tailor the final product's properties.
-
Dienes: The Path to Bicyclic Systems: To generate a bicyclic (specifically, a bridged) system, a cyclic diene is required. These dienes are particularly reactive because they are locked in the necessary s-cis conformation.[8]
-
Furan Derivatives: Furan and its substituted variants are widely used dienes. The resulting adduct is an oxabicyclic imide (an oxanorbornene derivative), which is a key structural motif in many synthetic applications.[9] While electron-rich furans are highly reactive, recent work has shown that even electron-poor furans, such as furfural, can participate effectively, particularly in aqueous media.[9][10][11]
-
Cyclopentadiene: This is another highly reactive diene that rapidly forms bridged bicyclic adducts. It must often be generated fresh by "cracking" its dimer, dicyclopentadiene, before use.[8]
-
The Decisive Factor: Endo vs. Exo Stereoselectivity
When a cyclic diene reacts, the dienophile can approach from two different faces, leading to two possible diastereomeric products: endo and exo.[12][13]
-
The Endo Product: The substituent(s) on the dienophile are oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.
-
The Exo Product: The substituent(s) are oriented anti (on the opposite side) to the larger bridge.
Although the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is often the major product formed under kinetic control (i.e., at lower temperatures).[14][15] This preference is explained by secondary orbital interactions . In the endo transition state, the π-orbitals of the electron-withdrawing groups on the dienophile (the imide carbonyls) can overlap favorably with the developing π-bond orbitals of the diene. This stabilizing interaction lowers the activation energy of the endo pathway, causing it to proceed faster.[12][14]
Caption: General experimental workflow for Diels-Alder synthesis and purification.
Methodology
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-phenylmaleimide (e.g., 10 mmol) in a suitable solvent such as diethyl ether or cyclohexane. [7] * Rationale: Dissolution ensures homogeneous mixing for an efficient reaction.
-
Add a significant excess of furan (e.g., 5-10 equivalents). [7] * Rationale: Using the diene in excess pushes the reaction equilibrium towards the product side, maximizing the conversion of the more valuable dienophile.
-
-
Reaction Conditions:
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours). [7]The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier. However, prolonged heating at high temperatures can promote the reversible retro-Diels-Alder reaction, potentially leading to isomerization from the kinetic endo to the more stable exo product or decomposition. [16]
-
-
Workup and Purification:
-
After the reaction is complete, allow the flask to cool to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Rationale: The product is typically less soluble in the solvent at lower temperatures, allowing for its isolation as a solid.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials adhered to the surface.
-
Dry the purified product.
-
-
Characterization:
Critical Parameters and Reaction Optimization
The outcome of the Diels-Alder synthesis of bicyclic imides is highly sensitive to the reaction conditions. Understanding these variables is key to optimizing yield and stereoselectivity.
| Parameter | Effect on Reaction | Causality & Field Insights |
| Solvent | Can dramatically increase reaction rates. | Aqueous Media: Using water as a solvent can significantly accelerate the reaction. [11]This is attributed to the hydrophobic effect, which forces the nonpolar reactants together, and enhanced hydrogen bonding to the dienophile's carbonyl groups, which further lowers its LUMO energy. [9] |
| Temperature | Influences reaction rate and stereochemical outcome. | Kinetic vs. Thermodynamic Control: Low temperatures favor the formation of the kinetically preferred endo adduct. [14]Higher temperatures can provide enough energy to overcome the barrier for the retro-Diels-Alder reaction, allowing the system to equilibrate to the more stable exo adduct. [16] |
| Lewis Acid Catalysis | Increases reaction rate and can enhance selectivity. | Dienophile Activation: Lewis acids (e.g., AlCl₃, LiClO₄) coordinate to the carbonyl oxygen atoms of the imide. [19][20]This coordination makes the dienophile even more electron-poor, lowering its LUMO energy and accelerating the cycloaddition. This can be crucial for reactions involving less reactive dienes. [19] |
| Reactant Stoichiometry | Affects yield and reaction equilibrium. | Le Chatelier's Principle: As a reversible equilibrium, using one reactant (typically the less expensive one, like the diene) in excess drives the reaction towards product formation, maximizing the yield based on the limiting reagent. |
Applications in Drug Development and Advanced Materials
The bicyclic imide scaffold is more than a synthetic curiosity; it is a validated platform for innovation.
-
Medicinal Chemistry: Bicyclic imides have been investigated for a range of therapeutic applications. Their rigid structure is ideal for designing specific inhibitors of enzymes or protein-protein interactions. [4]For example, bicyclic imidazo derivatives have been identified as potent and highly selective inhibitors of HIV-1 reverse transcriptase. [21]
-
Bioconjugation: The Diels-Alder reaction between a diene-functionalized antibody and a maleimide-containing drug payload is a state-of-the-art method for creating stable Antibody-Drug Conjugates (ADCs). [17][22]This "click" chemistry approach offers advantages in stability and provides a simplified, efficient conjugation process compared to traditional methods. [22]
-
Smart Materials: The thermal reversibility of the furan-maleimide Diels-Alder reaction is exploited in the design of self-healing materials and covalent adaptable networks (CANs). [5]When the material is damaged, applying heat can induce a retro-Diels-Alder reaction. Upon cooling, the forward reaction reforms the covalent bonds, "healing" the material.
Conclusion
The Diels-Alder synthesis of bicyclic imides is a robust and versatile strategy for creating structurally complex molecules from simple starting materials. By understanding the interplay between reactant electronics, reaction conditions, and the principles of stereoselectivity, researchers can harness this reaction to build novel therapeutic agents, advanced bioconjugates, and innovative materials. The continued exploration of this classic reaction promises to unlock new opportunities in science and technology.
References
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- Direct Diels–Alder reactions of furfural deriv
- Direct Diels–Alder reactions of furfural derivatives with maleimides.
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- Direct Diels–Alder reactions of furfural deriv
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A Comprehensive Technical Guide to the Solubility of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as nadic anhydride or cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The document is intended for researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and organic synthesis. It consolidates available solubility data, outlines experimental methodologies for solubility determination, and explores the underlying physicochemical principles that govern the dissolution of this versatile compound in various organic solvents.
Introduction: The Significance of Nadic Anhydride and Its Solubility
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, hereafter referred to as nadic anhydride, is a bicyclic dicarboxylic anhydride of significant interest in both academic research and industrial applications. Its rigid, strained ring system and reactive anhydride functionality make it a valuable building block in organic synthesis. It serves as a key intermediate in the production of polymers, particularly epoxy resins and unsaturated polyesters, where it imparts desirable properties such as high thermal stability and mechanical strength. Furthermore, derivatives of nadic anhydride have been explored for their potential in pharmaceutical development.
A thorough understanding of the solubility of nadic anhydride in organic solvents is paramount for its effective utilization. Solubility data is critical for:
-
Reaction engineering: Selecting appropriate solvents for homogeneous reaction mixtures, thereby enhancing reaction rates and yields.
-
Purification and crystallization: Developing efficient recrystallization protocols for obtaining high-purity material.
-
Formulation development: Designing stable and effective formulations for various applications, including coatings, adhesives, and pharmaceutical preparations.
-
Process optimization: Ensuring efficient handling and processing of the compound in industrial settings.
This guide aims to provide a comprehensive resource on the solubility of nadic anhydride, moving beyond simple qualitative descriptors to offer a more nuanced and data-driven perspective.
Theoretical Framework: Principles of Solubility
The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Several factors influence the solubility of nadic anhydride in organic solvents:
-
Polarity: Nadic anhydride possesses both polar (the anhydride group) and nonpolar (the bicyclic hydrocarbon framework) regions. Its solubility will be highest in solvents with a compatible polarity.
-
Hydrogen Bonding: The anhydride group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with increasing temperature. This relationship is crucial for techniques like recrystallization.
-
Crystalline Structure: The stability of the crystal lattice of nadic anhydride will influence the energy required to break apart the solute molecules.
Solubility Profile of Nadic Anhydride
Based on a comprehensive review of available literature, the solubility of nadic anhydride in various organic solvents can be summarized as follows. It is important to note that much of the available data is qualitative.
Table 1: Qualitative and Quantitative Solubility of Nadic Anhydride in Organic Solvents
| Solvent Class | Solvent | Solubility | Notes and Citations |
| Halogenated | Dichloromethane | Soluble | [1] |
| Chloroform | Slightly Soluble | [2] | |
| Carbon Tetrachloride | Soluble | ||
| Ketones | Acetone | Soluble | [1] |
| Ethers | Diethyl Ether | 0.1 g/10 mL | This quantitative value indicates good solubility. |
| Aromatic Hydrocarbons | Toluene | Soluble | Used for recrystallization, implying higher solubility at elevated temperatures.[3] |
| Benzene | Soluble | ||
| Alcohols | Methanol | Slightly Soluble | [2] |
| Ethanol | Soluble | ||
| Esters | Ethyl Acetate | Soluble | |
| Aliphatic Hydrocarbons | Petroleum Ether | Slightly Soluble |
A study by Wang et al. (2022) investigated the solubility of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a wide range of pure solvents at various temperatures. While the full dataset is not reproduced here, the study confirms its solubility in solvents such as methyl acetate, ethyl acetate, various other acetate esters, ethanol, 1,4-dioxane, 1-methyl-2-pyrrolidinone (NMP), acetone, and N,N-dimethylformamide (DMF). The solubility was found to increase with temperature in all cases.
Experimental Determination of Solubility: A Practical Guide
For applications requiring precise solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol based on the widely accepted equilibrium solubility (shake-flask) method followed by gravimetric analysis.
The Shake-Flask Method: Protocol and Rationale
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The underlying principle is to create a saturated solution in the presence of excess solid solute and then accurately measure the concentration of the dissolved solute.
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow for determining solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation of the Sample:
-
Accurately weigh an excess amount of finely powdered nadic anhydride into a series of glass vials with screw caps. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled orbital shaker or a shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to prevent precipitation or further dissolution.
-
Immediately filter the withdrawn sample through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of nadic anhydride.
-
Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved nadic anhydride.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved nadic anhydride / Volume of solvent in the aliquot) * 100
-
Self-Validating System:
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Time to Equilibrium: Perform the experiment at different equilibration times (e.g., 24h, 48h, 72h). The solubility values should plateau, indicating that equilibrium has been reached.
-
Reproducibility: Conduct each experiment in triplicate to ensure the precision of the results.
-
Purity of Materials: Use high-purity nadic anhydride and analytical grade solvents to avoid erroneous results.
Causality of Experimental Choices and Field-Proven Insights
-
Choice of the Shake-Flask Method: This method is preferred over simpler titration methods as it ensures that true thermodynamic equilibrium is reached, providing more accurate and reproducible data.
-
Importance of Temperature Control: Solubility is highly temperature-dependent. A constant and accurately controlled temperature throughout the experiment is critical for obtaining meaningful data.
-
Rationale for Gravimetric Analysis: This analytical technique is robust, does not require a chromophore for spectrophotometric analysis, and is less susceptible to interference from solvent impurities compared to other methods.
-
Filtration Step: The use of a syringe filter is a non-negotiable step to ensure that only the dissolved solute is quantified. Bypassing this can lead to a significant overestimation of solubility.
Conclusion
This technical guide has provided a detailed overview of the solubility of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in organic solvents. While qualitative data suggests its solubility in a range of common laboratory solvents, the need for more comprehensive quantitative data, particularly as a function of temperature, is evident. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to generate this critical data in-house. A thorough understanding and application of the principles and methodologies outlined in this guide will empower scientists and engineers to optimize processes involving nadic anhydride, from organic synthesis and polymer formulation to pharmaceutical research and development.
References
- EvitaChem. (n.d.). dione, 3a,4,7,7a-tetrahydro-, (3aalpha,4alpha,7alpha,7aalpha)-.
- LookChem. (n.d.). Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione.
- ChemicalBook. (2025, January 27). Nadic anhydride CAS#: 826-62-0.
-
Wang, Y., et al. (2022). Solubility and thermodynamic modeling of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in fourteen pure solvents and three binary solvents. Journal of Molecular Liquids, 360, 119488. (Abstract viewed on ResearchGate: [Link])
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereoisomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Synthesis, Separation, and Characterization
Abstract: This guide provides a comprehensive technical overview of the stereoisomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule of significant interest in polymer and medicinal chemistry. Formed through the classic Diels-Alder reaction between cyclopentadiene and maleimide, this bicyclic imide, also known as 5-norbornene-2,3-dicarboximide, presents a rich stereochemical landscape. We will explore the synthesis, kinetic and thermodynamic control of its diastereomers (endo and exo), the nature of its enantiomeric pairs, and the detailed experimental protocols for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical scaffold.
Introduction: The Significance of a Classic Diels-Alder Adduct
The molecule 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a cornerstone of organic synthesis, primarily due to its straightforward and efficient formation via the Diels-Alder reaction.[1][2] This cycloaddition provides a rigid, bicyclic framework that has found extensive use as a monomer in polymer synthesis and as a structural scaffold in the design of therapeutic agents.[3][4][5] Understanding and controlling its stereochemistry is paramount, as the spatial arrangement of its constituent atoms dictates its physical properties and biological activity.
The common nomenclature for this compound and its derivatives is based on the norbornene skeleton. The reaction between cyclopentadiene and maleimide yields cis-5-norbornene-2,3-dicarboximide. The stereochemistry of the dicarboximide group relative to the carbon-carbon double bond defines its two key diastereomers: endo and exo.[6]
Understanding the Stereochemistry
The stereochemical complexity of this molecule arises directly from the mechanism of the Diels-Alder reaction.
The Diels-Alder Reaction: A Stereospecific Synthesis
The [4+2] cycloaddition between cyclopentadiene (the diene) and maleimide (the dienophile) can result in two diastereomeric products. The selectivity for one over the other is a classic example of kinetic versus thermodynamic control.[7][8]
-
Kinetic Control: At lower reaction temperatures (e.g., room temperature), the reaction is essentially irreversible, and the major product is the one that is formed fastest.[7][8] This is the endo isomer. The preference for the endo product is explained by Frontier Molecular Orbital (FMO) theory, which posits a stabilizing secondary orbital interaction between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile in the transition state.[8] This lowers the activation energy for the endo pathway.
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible.[7] The system can reach equilibrium, and the product distribution will favor the most thermodynamically stable isomer. The exo isomer is sterically less hindered than the endo isomer and is therefore the more stable of the two.[6][7][8] Heating the pure endo adduct can lead to a retro-Diels-Alder reaction, followed by re-cycloaddition to form a mixture of both endo and exo products, eventually favoring the exo form.[7][9]
Analysis of Chiral Centers and Symmetry
The structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione possesses four chiral centers: C3a, C4, C7, and C7a. However, due to the C(_s) symmetry of the molecule, it is achiral as a whole when synthesized from achiral starting materials. The product is a racemic mixture of two enantiomers for both the endo and exo forms. Therefore, there are four possible stereoisomers in total:
-
(+)-endo and (-)--endo (enantiomeric pair)
-
(+)-exo and (-)--exo (enantiomeric pair)
Synthesis and Stereocontrol
The selective synthesis of the desired diastereomer is a critical first step for any application.
Protocol 1: Kinetic Synthesis of the rac-endo Adduct
This protocol prioritizes the formation of the kinetically favored endo isomer.
Methodology:
-
Dissolve maleimide in a suitable solvent, such as ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add freshly cracked cyclopentadiene (distilled from dicyclopentadiene) to the cooled maleimide solution dropwise with vigorous stirring.
-
Allow the reaction to stir in the ice bath for 1-2 hours.
-
The product, cis-5-norbornene-endo-2,3-dicarboximide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry.
Causality: Performing the reaction at low temperatures ensures it is under kinetic control, maximizing the yield of the endo product by preventing the reverse reaction that would lead to the thermodynamically favored exo isomer.[7][10]
Protocol 2: Thermodynamic Isomerization to the rac-exo Adduct
This protocol converts the kinetically formed endo isomer to the more stable exo isomer.
Methodology:
-
Place the synthesized endo-adduct in a high-boiling point solvent, such as toluene or xylene, in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically >110 °C) for several hours.[11] The progress of the isomerization can be monitored by ¹H NMR spectroscopy or TLC.
-
Upon completion, allow the solution to cool slowly. The exo-adduct, being less soluble in some hydrocarbon solvents, may crystallize out.
-
Alternatively, remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Causality: The high temperature provides sufficient energy to overcome the activation barrier for the retro-Diels-Alder reaction.[7] The subsequent re-formation of the adduct occurs under thermodynamic control, leading to the accumulation of the more stable exo product.[2]
Separation and Resolution of Stereoisomers
Protocol 3: Chromatographic Separation of endo and exo Diastereomers
Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is often effective. The exo isomer is typically less polar and will have a higher R(_f) value than the endo isomer.
-
Column Chromatography: Pack a chromatography column with silica gel. Dissolve the mixture of endo and exo isomers in a minimum amount of the chosen eluent or a slightly more polar solvent. Load the solution onto the column and elute with the predetermined solvent system.
-
Collect fractions and analyze them by TLC to identify and combine the pure fractions of each diastereomer.
Chiral Resolution of Enantiomers
Separating the enantiomeric pairs requires chiral resolution techniques. One common method involves derivatization with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[12] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) offers a direct analytical and preparative method.
Methodology (Chiral HPLC):
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for this class of compounds.
-
Develop a mobile phase, typically a mixture of a nonpolar solvent (like heptane or hexane) and a polar modifier (like isopropanol or ethanol).
-
Inject a solution of the racemic endo or exo adduct. The two enantiomers will interact differently with the CSP, leading to different retention times and thus separation.
-
For preparative scale, a larger column is used, and the separated enantiomeric fractions are collected.
Spectroscopic and Crystallographic Characterization
Unequivocal identification of the stereoisomers is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for distinguishing between the endo and exo diastereomers.[13][14][15] The spatial orientation of the imide ring significantly affects the chemical environment of the nearby protons.
Key distinguishing features in ¹H NMR (in CDCl₃):
-
Protons H-2/H-3: In the exo isomer, these protons are in a more shielded environment and appear further upfield (around 2.6-2.8 ppm) compared to the endo isomer (around 3.2-3.4 ppm).[13][14]
-
Coupling Constants: The coupling patterns, particularly between the bridgehead protons and the protons at C-2/C-3, can differ due to the different dihedral angles, as described by the Karplus equation.[15]
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments provide definitive proof of stereochemistry. For the endo isomer, a spatial correlation (cross-peak) is observed between the protons of the double bond (H-5/H-6) and the adjacent protons on the imide-bearing ring (H-2/H-3). This correlation is absent in the exo isomer.[14][16]
| Proton | Typical Chemical Shift (ppm) - endo isomer | Typical Chemical Shift (ppm) - exo isomer |
| H-1, H-4 (bridgehead) | ~3.4 | ~3.2 |
| H-2, H-3 | ~3.3 | ~2.7 |
| H-5, H-6 (olefinic) | ~6.3 | ~6.3 |
| H-7a, H-7b (bridge) | ~1.6, ~1.4 | ~1.5, ~1.3 |
Note: Exact chemical shifts can vary based on solvent and concentration.
¹³C NMR also shows characteristic differences. For instance, the methylene bridge carbon (C-7) is notably shifted downfield in the exo isomer compared to the endo isomer.[17]
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry of a molecule.[18][19] It provides an unambiguous 3D structure, confirming the endo or exo configuration and the spatial relationship between all atoms.
Applications in Research and Development
The stereochemical purity of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is crucial for its primary applications.
Monomers for Ring-Opening Metathesis Polymerization (ROMP)
Norbornene and its derivatives are important monomers for ROMP, a powerful polymerization technique that yields polymers with unique properties.[20][21][22] The endo vs. exo stereochemistry of the monomer can influence the polymerization kinetics and the properties of the resulting polymer, such as glass transition temperature and mechanical strength.[4] Generally, exo isomers are more reactive in ROMP.[22]
Scaffolds in Medicinal Chemistry
The rigid norbornene framework is an attractive scaffold for designing conformationally constrained molecules in drug discovery. It allows for the precise positioning of functional groups in three-dimensional space. The specific stereoisomer used is critical, as biological targets like enzymes and receptors are chiral, and will interact differently with each enantiomer of the endo or exo adduct. This molecule serves as a key intermediate in the synthesis of pharmaceuticals such as the antipsychotic drug Lurasidone.[5][23]
Conclusion
The stereoisomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione represent a classic yet highly relevant system in modern organic chemistry. The ability to control the diastereoselectivity through kinetic and thermodynamic conditions, coupled with robust methods for separation and characterization, allows researchers to harness the specific properties of each of the four stereoisomers. This control is fundamental to advancing their application in the fields of materials science and medicinal chemistry, where precise three-dimensional structure dictates function.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesis, separation, and characterization of stereoisomers.
Frontier Molecular Orbital Interaction (Endo Selectivity)
Caption: FMO diagram illustrating stabilizing secondary overlap for endo selectivity.
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[17] Maftei, E., et al. CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. [Link]
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[1] ChemConnections. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]
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thermal stability of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
An In-depth Technical Guide to the Thermal Stability of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Authored by: A Senior Application Scientist
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of modern drug development, the imperative of safety and process robustness cannot be overstated. The thermal stability of chemical intermediates is a critical parameter that dictates not only the safety of manufacturing processes but also the long-term stability and viability of active pharmaceutical ingredients (APIs). The subject of this guide, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a key intermediate in the synthesis of pharmaceuticals like Lurasidone, presents a unique set of considerations due to its strained bicyclic structure.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and process safety professionals on the methodologies and critical thinking required to thoroughly characterize the thermal stability of this and structurally related molecules. We will delve into the fundamental principles of thermal analysis, provide actionable experimental protocols, and interpret the resulting data to build a robust safety case.
Structural Considerations and Anticipated Thermal Behavior
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a norbornene-type derivative, characterized by a bridged bicyclic system. This strained ring system is susceptible to thermally induced reactions, most notably the retro-Diels-Alder reaction.[3][4] This pericyclic reaction involves the concerted cleavage of two sigma bonds, leading to the formation of two new pi bonds and the fragmentation of the molecule into its constituent diene and dienophile. In this case, the expected decomposition products are cyclopentadiene and maleimide.
The presence of the imide functional group also contributes to the overall thermal behavior. Aromatic polyimides are renowned for their exceptional thermal stability, often exhibiting decomposition temperatures well above 500°C.[5][6] While the subject molecule is not a polymer, the inherent stability of the imide ring suggests that the initial decomposition pathway will likely be dictated by the strained norbornene framework rather than the imide moiety itself.
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing several complementary analytical techniques is essential for a comprehensive understanding of thermal stability. The primary methods recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA): The Foundation of Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the initial and most direct method for determining the onset of decomposition and the temperature ranges of thermal stability.
2.1.1. Causality Behind Experimental Choices in TGA
-
Heating Rate: The choice of heating rate is a critical parameter. Slower heating rates (e.g., 1-5 K/min) provide better resolution of thermal events but can be time-consuming. Faster heating rates (e.g., 10-20 K/min) are quicker but can shift decomposition temperatures to higher values and may mask subtle thermal events.[7] A series of experiments at varying heating rates is crucial for kinetic analysis.
-
Atmosphere: The choice of atmosphere (e.g., inert nitrogen or reactive air/oxygen) is dictated by the process conditions being modeled. For inherent thermal stability, an inert atmosphere like nitrogen is used. To assess oxidative stability, air is employed.
-
Sample Preparation: A small, uniform sample size (typically 5-10 mg) in an open crucible ensures uniform heat transfer and allows for the escape of volatile decomposition products.
2.1.2. Experimental Protocol: TGA for Kinetic Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione into a tared alumina crucible.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at heating rates of 2, 5, 10, and 20 K/min in separate experiments.
-
-
-
Data Analysis:
-
Plot the mass loss versus temperature for each heating rate.
-
Determine the onset temperature of decomposition (Tonset) for each run.
-
Utilize model-free kinetic methods, such as the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods, to calculate the activation energy (Ea) of decomposition from the series of TGA curves.[8]
-
2.1.3. Visualization of TGA Workflow
Caption: Workflow for TGA-based kinetic analysis.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.
2.2.1. Causality Behind Experimental Choices in DSC
-
Crucible Type: For studying decomposition, a hermetically sealed crucible with a pinhole lid is often used. This allows for the controlled release of gaseous decomposition products while maintaining a relatively constant pressure inside the crucible.
-
Heating Rate: Similar to TGA, a moderate heating rate (e.g., 10 K/min) is typically used for initial screening.
-
Atmosphere: An inert atmosphere is crucial to prevent oxidative side reactions.
2.2.2. Experimental Protocol: DSC for Thermal Hazard Screening
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealable aluminum pan. Crimp the lid, leaving a pinhole for venting.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at 10 K/min.
-
-
-
Data Analysis:
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature and enthalpy of decomposition (ΔHd).
-
Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios
The ARC is the gold standard for assessing thermal runaway potential under adiabatic conditions (zero heat loss).[9][10] It provides critical data for process safety design, including the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).[11][12]
2.3.1. Causality Behind Experimental Choices in ARC
-
Heat-Wait-Seek Mode: The standard ARC operational mode involves heating the sample in small steps, waiting for thermal equilibrium, and then seeking for any self-heating. This is highly sensitive for detecting the onset of exothermic activity.
-
Sample Bomb: A robust, sealed sample bomb is used to contain the pressure generated during decomposition.
-
Adiabatic Control: The key principle is to maintain the surrounding temperature equal to the sample temperature, thus simulating a perfect insulator.[12]
2.3.2. Experimental Protocol: ARC for Runaway Reaction Characterization
-
Instrument Calibration: Calibrate the ARC system according to the manufacturer's guidelines.
-
Sample Preparation: Load a known mass of the sample into the ARC sample bomb.
-
Experimental Conditions:
-
Mode: Heat-Wait-Seek.
-
Starting Temperature: Typically 50-100°C below the Tonset determined by DSC.
-
Heating Step: 5°C.
-
Wait Time: 15 minutes.
-
Seek Sensitivity: 0.02 °C/min.
-
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of self-heating.
-
Calculate the adiabatic temperature rise (ΔTad), TMR, and SADT.[11]
-
2.3.3. Visualization of ARC Logic
Caption: Logical flow of an ARC Heat-Wait-Seek experiment.
Data Synthesis and Interpretation
The data from TGA, DSC, and ARC should be synthesized to build a comprehensive thermal stability profile.
| Parameter | TGA | DSC | ARC |
| Primary Measurement | Mass Change | Heat Flow | Temperature & Pressure |
| Key Information | Decomposition Temperature | Melting Point, ΔHd | Tonset (adiabatic), ΔTad, TMR, SADT |
| Atmosphere | Controlled (Inert/Reactive) | Controlled (Inert) | Sealed |
| Heating Condition | Dynamic | Dynamic | Adiabatic |
Table 1: Comparison of Key Thermal Analysis Techniques
The activation energy calculated from TGA provides insight into the energy barrier for decomposition. The enthalpy of decomposition from DSC quantifies the energy released during the event. The ARC data provides a direct measure of the potential for a thermal runaway under worst-case process conditions.
Mechanistic Insights: The Retro-Diels-Alder Pathway
The thermal decomposition of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is anticipated to proceed via a retro-Diels-Alder reaction.[13][14] This is a common decomposition pathway for norbornene derivatives and is thermally allowed.[3] The reaction would yield cyclopentadiene and maleimide. The relatively low activation barriers for retro-Diels-Alder reactions in similar systems suggest that this will be the primary decomposition pathway at elevated temperatures.[13]
Conclusion: A Framework for Assured Safety
The is a critical parameter for safe handling and processing. This guide has outlined a systematic approach to its characterization, grounded in the principles of TGA, DSC, and ARC. By understanding the causality behind experimental choices and by synthesizing the data from these complementary techniques, researchers can build a robust understanding of the thermal hazards associated with this important pharmaceutical intermediate. This proactive approach to thermal hazard assessment is not merely a regulatory requirement but a cornerstone of responsible and sustainable drug development.
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An In-depth Technical Guide to the Preliminary Bioactivity Investigation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This compound, a structural analog of norcantharidin, belongs to the isoindole class of molecules, a scaffold known to exhibit a wide range of biological activities. While derivatives of this core structure have shown promise in cytotoxic applications, a systematic evaluation of the parent compound's intrinsic bioactivity is notably absent in the current literature. This guide presents a structured, multi-pronged screening approach designed for researchers, scientists, and drug development professionals to elucidate the potential therapeutic value of this compound. We will detail a logical progression of in vitro assays for assessing anticancer, antimicrobial, and antifungal properties, providing not just the protocols but also the scientific rationale underpinning each experimental choice.
Introduction and Rationale
The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3] The target of this guide, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a notable member of this family. It serves as a key intermediate in the synthesis of the atypical antipsychotic drug lurasidone, highlighting its significance in pharmaceutical manufacturing.[4][5] Furthermore, studies on its derivatives have revealed potent cytotoxic effects against various cancer cell lines, suggesting that the core methanoisoindole-dione moiety may harbor intrinsic biological activity.[6]
A preliminary investigation into the bioactivity of the parent compound is therefore a logical and necessary step to unlock its full therapeutic potential. This guide proposes a systematic screening cascade designed to provide a broad yet detailed initial assessment of its biological profile.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays.
Table 1: Physicochemical Properties of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | [7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 152°C | [4] |
| Storage | 2-8°C | [4] |
The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is typically achieved via a Diels-Alder reaction between cyclopentadiene and maleimide. This reaction is a cornerstone of organic synthesis and allows for the efficient construction of the bicyclic core of the molecule.
A Proposed Workflow for Preliminary Bioactivity Screening
The preliminary investigation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione's bioactivity will be conducted through a three-tiered screening approach:
-
Tier 1: Anticancer Activity Screening
-
Tier 2: Antimicrobial Activity Screening
-
Tier 3: Antifungal Activity Screening
This parallel screening strategy allows for a comprehensive initial assessment of the compound's biological potential across different therapeutic areas.
Caption: Proposed workflow for the preliminary bioactivity screening.
Tier 1: Anticancer Activity Screening
Given that derivatives of the target compound have shown cytotoxic potential, a primary focus of the preliminary investigation will be to assess its anticancer activity.[6]
Experimental Rationale
The initial screening will employ a panel of cancer cell lines to determine the compound's cytotoxicity and to identify any potential for selective activity. A standard colorimetric assay will be used to quantify cell viability, followed by more detailed mechanistic assays for promising initial results.
Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, C6 - glioma, A549 - lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Follow-up Mechanistic Assays
If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted.
-
Apoptosis Induction Assay: Utilize techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to assess the compound's effect on cell cycle progression.
Tier 2: Antimicrobial Activity Screening
The structural features of the target compound, including the imide functional group, suggest potential antimicrobial activity. A preliminary screening against a panel of clinically relevant bacteria is therefore recommended.
Experimental Rationale
The initial screening will determine the minimum inhibitory concentration (MIC) of the compound against both Gram-positive and Gram-negative bacteria. This will provide a quantitative measure of its antibacterial potency.
Detailed Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final concentrations should typically range from 1 to 512 µg/mL.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacterial growth without compound), a negative control (broth only), and a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Confirmatory Assay: Agar Disk Diffusion
The agar disk diffusion method can be used as a qualitative confirmation of the compound's antimicrobial activity.[10][12]
Tier 3: Antifungal Activity Screening
The diverse biological activities of isoindole derivatives also suggest the potential for antifungal properties.
Experimental Rationale
Similar to the antimicrobial screening, the initial antifungal assessment will focus on determining the MIC of the compound against common fungal pathogens.
Detailed Experimental Protocol: Broth Microdilution Assay for Fungi
This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing.[14][15][16]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (dissolved in DMSO)
-
96-well microtiter plates
-
Fungal inoculum standardized spectrophotometrically
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Controls: Include a positive control (fungal growth without compound), a negative control (medium only), and a vehicle control (DMSO).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Data Interpretation and Future Directions
The preliminary screening will generate a wealth of data in the form of IC50 and MIC values.
Table 2: Hypothetical Data Summary for Bioactivity Screening
| Assay | Test Organism/Cell Line | Result (IC50/MIC) |
| Anticancer | HeLa | > 100 µM |
| C6 | 50 µM | |
| A549 | 75 µM | |
| Antimicrobial | S. aureus | 128 µg/mL |
| E. coli | > 512 µg/mL | |
| Antifungal | C. albicans | 64 µg/mL |
| A. fumigatus | > 512 µg/mL |
Positive "hits" from this initial screen (i.e., compounds with significant activity in any of the three tiers) should be subjected to further, more detailed investigations. This could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets and pathways affected by the compound.
-
In vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in animal models.
Conclusion
This technical guide outlines a robust and logical workflow for the preliminary bioactivity investigation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. By systematically screening for anticancer, antimicrobial, and antifungal activities, researchers can efficiently assess the therapeutic potential of this intriguing molecule. The detailed protocols and underlying scientific rationale provided herein are intended to empower scientists in the field of drug discovery to unlock the full potential of this and other novel chemical entities.
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Methodological & Application
Application Notes & Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleimide
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. This application note presents a detailed protocol for the [4+2] cycloaddition reaction between cyclopentadiene and maleimide, a classic undergraduate and research laboratory experiment that exemplifies the core principles of this reaction. We delve into the mechanistic underpinnings, stereoselectivity, practical experimental setup, safety considerations, and characterization of the resulting bicyclic adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive and practical understanding of this fundamental transformation.
Introduction: The Power of [4+2] Cycloaddition
The Diels-Alder reaction, named after Nobel laureates Otto Diels and Kurt Alder, is a concerted pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene system.[1][2] Its synthetic utility is immense, enabling the stereospecific construction of complex cyclic molecules, which are prevalent scaffolds in pharmaceuticals and natural products.[3]
The reaction between cyclopentadiene (the diene) and maleimide (the dienophile) is a particularly illustrative example. Cyclopentadiene is a highly reactive diene due to its cyclic nature, which locks the diene in the reactive s-cis conformation.[4] Maleimide is an excellent dienophile because the two electron-withdrawing carbonyl groups render the double bond electron-deficient, facilitating the reaction.[4][5] This specific reaction is known for its high rate, often proceeding exothermically at room temperature, and its high degree of stereoselectivity.[1][6]
Mechanistic Insights and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.[7]
The "Endo" Rule
A key stereochemical feature of the Diels-Alder reaction with cyclic dienes is the preference for the endo product over the exo product. This is often referred to as the "Alder Endo Rule."[4] In the reaction of cyclopentadiene and maleimide, the endo isomer is the major product. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the pi system of the electron-withdrawing groups on the dienophile in the transition state.
Figure 1: Conceptual workflow of the Diels-Alder reaction.
Experimental Protocol
This protocol details the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.
Reagent and Equipment Preparation
Cyclopentadiene Preparation: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[1] Therefore, fresh cyclopentadiene monomer must be prepared immediately before use by "cracking" the dimer. This is achieved through a retro-Diels-Alder reaction via fractional distillation.[6][8]
-
Procedure for Cracking Dicyclopentadiene:
-
Set up a fractional distillation apparatus with a heating mantle.
-
Charge the distillation flask with dicyclopentadiene.
-
Heat the dicyclopentadiene to its boiling point (around 170°C).
-
Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiver flask cooled in an ice bath.[6]
-
The freshly distilled cyclopentadiene should be kept on ice and used promptly, as it will begin to dimerize again.[6] It has been shown that cyclopentadiene is 8% dimerized in 4 hours and 50% dimerized in 24 hours at room temperature.[6]
-
Reaction Setup and Execution
The following table summarizes the quantities of reagents needed for a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Maleic Anhydride | 98.06 | 6.0 g | ~0.061 mol |
| Cyclopentadiene | 66.10 | 6.0 mL (4.8 g) | ~0.073 mol |
| Toluene | - | 25 mL | - |
| Petroleum Ether | - | 35 mL | - |
Step-by-Step Protocol:
-
In a 125 mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene. Swirl the flask to aid dissolution.[9]
-
Cool the maleic anhydride solution in an ice bath until the internal temperature is approximately 10°C.[9]
-
In a separate, small flask, dissolve 6 mL of freshly distilled, ice-cold cyclopentadiene in 5 mL of toluene.
-
Slowly add the cyclopentadiene solution in small portions to the chilled maleic anhydride solution while continuously swirling the flask in the ice bath. This reaction is exothermic, and slow addition helps to control the temperature.[6]
-
A white precipitate of the product will begin to form.[6]
-
After the addition is complete, leave the flask in the ice bath for approximately 20 minutes to ensure complete precipitation.[9]
Product Isolation and Purification
-
Warm the reaction mixture on a steam bath and add 35 mL of petroleum ether while swirling. This helps to precipitate the product further.[9]
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white, solid product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.
-
For further purification, the crude product can be recrystallized. A common solvent system for recrystallization is a minimal amount of hot dichloromethane followed by the addition of twice the volume of warm petroleum ether or hexane.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration and allow them to air dry.
Characterization of the Adduct
The structure and purity of the synthesized cis-norbornene-5,6-endo-dicarboxylic anhydride can be confirmed by several analytical techniques.
-
Melting Point: The pure endo adduct has a sharp melting point in the range of 164-165°C.[9] A broad or depressed melting point would indicate the presence of impurities or the exo isomer.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretching of the anhydride group (typically two bands around 1780 and 1850 cm⁻¹) and the C=C stretching of the norbornene double bond (around 1570-1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the endo stereochemistry. The spectrum of the endo isomer is distinct from the exo isomer. Key signals for the endo product include a peak for the alkene protons around 6.30 ppm and distinct signals for the bridgehead and bridge protons.[10]
Safety and Handling Precautions
Cyclopentadiene:
-
Flammability: Cyclopentadiene is a highly flammable liquid and vapor.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and eye irritation.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]
Maleimide/Maleic Anhydride:
-
Corrosive/Irritant: Maleimide and maleic anhydride are corrosive and can cause severe skin and eye irritation.[13] Avoid contact with skin, eyes, and clothing.[13]
-
Inhalation: Avoid breathing dust.[13] Handle in a well-ventilated area or fume hood.
-
Handling: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
Solvents (Toluene, Petroleum Ether, Dichloromethane):
-
Flammability: These organic solvents are flammable. Handle with care and away from ignition sources.
-
Toxicity: These solvents are toxic and should be handled in a fume hood. Avoid inhalation of vapors and skin contact.
Figure 2: Step-by-step experimental workflow.
Conclusion
The Diels-Alder reaction between cyclopentadiene and maleimide is a robust and reliable method for the synthesis of a bicyclic anhydride. The procedure outlined in this application note provides a detailed guide for the successful execution of this reaction, from the necessary preparation of the diene to the final characterization of the product. A thorough understanding of the underlying mechanism, stereoselectivity, and safety precautions is crucial for obtaining a high yield of the desired endo adduct. This classic reaction remains a valuable tool in both educational and research settings for demonstrating the principles of pericyclic reactions and for the synthesis of complex molecular architectures.
References
- SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE. (n.d.).
- Synthesis of cis-NORBORNENE-5, 6-endo-dicarboxylic anhydride. (n.d.).
- Experiment 5 cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction - Part A. (n.d.).
- ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride. (2014, August 24).
- Click Chemistry with Cyclopentadiene. (n.d.).
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- The Diels-Alder Reaction. (n.d.). Retrieved from a university chemistry department website.
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- Safety Data Sheet - Dicyclopentadiene. (2024, July 23).
- Give the mechanism for the reaction of cyclopentadiene with maleic anhydride (Diels Alder reaction). (n.d.).
- The Diels-Alder Cycloaddition Reaction. (n.d.).
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- Supelco N11686 - SAFETY DATA SHEET. (2024, August 30).
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- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. (2018, June 22).
- Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride. (n.d.).
- Diels‐Alder reaction of cyclopentadiene (1) and maleic anhydride (2). (n.d.).
- Synthesis of cyclopentadiene–maleimide Diels–Alder adduct diol 7. (n.d.).
- Direct Evaluation of Secondary Orbital Interactions in the Diels−Alder Reaction between Cyclopentadiene and Maleic Anhydride. (n.d.).
- Characteristics of the Diels-Alder Reaction. (2023, August 4).
- A Deeper Understanding of the Diels–Alder Reaction. (n.d.).
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The Strategic Role of a Bicyclic Imide in Lurasidone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of the atypical antipsychotic agent Lurasidone, with a specific focus on the pivotal role of the bicyclic imide, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and its saturated derivative. As Senior Application Scientists, our goal is to not only provide detailed protocols but also to illuminate the underlying chemical principles and strategic considerations that govern this synthetic pathway. Lurasidone's unique pharmacological profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, is intrinsically linked to its molecular architecture, making the stereocontrolled synthesis of its components a critical aspect of its production.[1]
The Bicyclic Imide Moiety: A Cornerstone of Lurasidone's Efficacy
The bicyclo[2.2.1]heptane dicarboximide structure, a key component of Lurasidone, is not merely a molecular scaffold but an essential contributor to the drug's high binding affinity to its target receptors. Structure-activity relationship (SAR) studies have revealed that the bulk and specific stereochemistry of this moiety are crucial for optimal interaction within the receptor's binding pocket.[2] The carbonyl groups of the imide are vital for hydrogen bonding, a key interaction that contributes to the antagonist activity at both D2 and 5-HT2A receptors.[2] This understanding underscores the importance of a synthetic route that can efficiently and stereoselectively produce this critical building block.
The journey to incorporating this structure into Lurasidone begins with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, an unsaturated precursor that is subsequently hydrogenated to its saturated counterpart, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, before its final coupling in the synthesis of Lurasidone.
Synthetic Workflow Overview
The synthesis of Lurasidone is a multi-step process that hinges on the precise assembly of key intermediates. The following diagram provides a high-level overview of the synthetic strategy, highlighting the convergence of the bicyclic imide fragment with the benzisothiazole piperazine moiety.
Cyclopentadiene + Maleimide → 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione + H₂ → (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
(3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione + (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate → Lurasidone
Caption: Key steps in the synthesis of Lurasidone Hydrochloride.
Conclusion
The synthesis of Lurasidone is a testament to the power of strategic organic synthesis, where each step is carefully designed to achieve the desired molecular architecture with high fidelity. The use of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione as a precursor to a critical bicyclic imide fragment is a prime example of this strategy. By understanding the rationale behind the choice of reactions, reagents, and conditions, researchers and drug development professionals can optimize existing routes and innovate new pathways for the synthesis of this important therapeutic agent. The protocols and insights provided herein serve as a valuable resource for those engaged in the synthesis and study of Lurasidone and related compounds.
References
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Preparation method of intermediate of lurasidone. Eureka | Patsnap. Available at: [Link]
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Lurasidone hydrochloride. PMC. Available at: [Link]
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Diels Alder catalyzed by Cinchonidine Derivative. Buchler GmbH. Available at: [Link]
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(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. PubChem. Available at: [Link]
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(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. LookChem. Available at: [Link]
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4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST. Available at: [Link]
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Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Lurasidone. StatPearls. [Online] June 12, 2023. Available at: [Link]
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3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. SpectraBase. Available at: [Link]
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Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Online] October 2, 2020. Available at: [Link]
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Application of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Polymer Chemistry: A Technical Guide
This guide provides a comprehensive overview of the applications of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, hereafter referred to as nadimide, in the field of polymer chemistry. This versatile molecule, derived from nadic anhydride, serves as a critical building block for high-performance polymers, offering exceptional thermal stability, mechanical strength, and desirable dielectric properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of nadimide in their work.
Introduction to Nadimide in Polymer Science
Nadimide is a bicyclic imide that possesses a unique strained ring structure inherited from its precursor, nadic anhydride. This structural feature is key to its reactivity and the high-performance characteristics it imparts to polymers. In polymer chemistry, nadimide is primarily utilized in two main areas: as a monomer for the synthesis of polyimides and as a reactive end-capper for thermosetting resins. Its applications are particularly prominent in industries that demand materials with high thermal and oxidative stability, such as aerospace, electronics, and automotive.[1]
The presence of the norbornene-like moiety in the nadimide structure allows for thermally induced crosslinking reactions, which are crucial for the development of thermoset polymers with high glass transition temperatures (Tg) and excellent mechanical properties at elevated temperatures.[2]
Nadimide in the Synthesis of High-Performance Polyimides
Polyimides are a class of polymers known for their outstanding thermal and chemical resistance.[3] Nadimide can be incorporated into polyimide structures either as a comonomer or as an end-capping agent to introduce crosslinking capabilities.
Nadimide as a Monomer in Polyimide Synthesis
While less common than the use of its corresponding dianhydride, nadimide can be used in the synthesis of specialty polyimides. The synthesis of polyimides from nadimide derivatives often follows the conventional two-step method, which involves the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.[4][5]
This protocol outlines a general procedure for the synthesis of a polyimide using a diamine and a dianhydride, which is the common route for producing polyimides where nadimide-like structures can be incorporated.
Materials:
-
Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Diamine (e.g., 4,4'-Oxydianiline - ODA)
-
Nadimide-containing comonomer (if used)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine(s) in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add the dianhydride(s) in stoichiometric amounts to the stirred diamine solution at room temperature. The reaction is typically exothermic.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[6]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with methanol and water, and dry it under vacuum.
-
-
Thermal Imidization:
-
Alternatively, cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in an oven and subject it to a staged heating process, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.[6]
-
Nadimide as a Thermosetting End-Capper
A significant application of nadimide is as an end-capping agent for polyimide oligomers. These nadimide-terminated oligomers are processable at lower temperatures and can be subsequently cured at higher temperatures to form highly crosslinked, thermally stable networks.
The curing mechanism of nadimide end-capped polyimides is complex but is understood to be initiated by a thermally induced retro-Diels-Alder reaction of the nadimide end-cap. This reaction releases cyclopentadiene and a maleimide-terminated polyimide. The highly reactive maleimide groups then undergo addition polymerization, leading to a crosslinked structure.[7][8][9]
Caption: Curing mechanism of nadimide end-capped polyimides.
Nadimide Derivatives in Epoxy Resin Formulations
Nadimide derivatives, particularly Methyl Nadic Anhydride (MNA), are widely used as curing agents for epoxy resins.[10][11][12] They impart excellent thermal and mechanical properties to the cured epoxy, making them suitable for demanding applications in electronics, aerospace, and high-performance composites.[13][14]
Chemistry of Anhydride Curing
The curing of epoxy resins with anhydrides like MNA is initiated by a hydroxyl group, which can be present on the epoxy resin backbone or from trace moisture.[15] The hydroxyl group opens the anhydride ring to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxy group, generating another hydroxyl group that can further react with another anhydride ring, thus propagating the crosslinking reaction.[12] Accelerators, such as tertiary amines, are often used to increase the curing rate.[15]
Caption: Simplified mechanism of epoxy curing with an anhydride.
Protocol for Curing Epoxy Resin with Methyl Nadic Anhydride (MNA)
This protocol provides a general procedure for curing a standard bisphenol A based epoxy resin with MNA.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Methyl Nadic Anhydride (MNA)
-
Accelerator (e.g., Benzyldimethylamine, BDMA)
-
Mixing container
-
Stirring rod
-
Vacuum oven
Procedure:
-
Formulation:
-
Calculate the required amount of MNA based on the epoxy equivalent weight (EEW) of the resin and the desired stoichiometric ratio. A common starting point is a 1:1 or slightly less than 1:1 anhydride to epoxy equivalent ratio.[12] The amount of anhydride is often expressed in parts per hundred of resin (phr).
-
The formula for calculating phr of anhydride is: phr = (100 / EEW) * AEW * (A/E) where AEW is the anhydride equivalent weight and A/E is the desired anhydride to epoxy ratio.[12]
-
The typical concentration of accelerator (BDMA) is 0.5-2 phr.
-
-
Mixing:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Add the calculated amount of MNA to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the accelerator to the mixture and continue mixing.[10]
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
A typical curing schedule involves a multi-stage process to control the exotherm and achieve optimal properties. For example:
-
Initial cure: 2 hours at 100°C.
-
Post-cure: 4 hours at 150°C.[12]
-
-
Longer and higher temperature post-cures can further increase the glass transition temperature and crosslink density.[10]
-
Properties of MNA-Cured Epoxy Resins
The properties of the final cured epoxy depend on the specific formulation and curing cycle.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 150 - 200 °C |
| Tensile Strength | 70 - 90 MPa |
| Flexural Strength | 120 - 150 MPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
Note: These values are illustrative and can vary significantly based on the specific epoxy resin, MNA concentration, accelerator, and cure schedule.[10][13]
Application in Polydicyclopentadiene (PDCPD) Systems
While not a direct application of the pre-formed nadimide, the underlying chemistry of dicyclopentadiene (DCPD), the precursor to nadic anhydride, is central to another class of high-performance polymers: polydicyclopentadiene (PDCPD). PDCPD is a thermoset polymer produced through ring-opening metathesis polymerization (ROMP) of DCPD.[16] It is known for its high impact strength, excellent corrosion resistance, and high heat distortion temperature.[16] The structural similarities and shared dicyclopentadiene core make the study of PDCPD relevant to understanding the behavior of nadimide-containing polymers. The polymerization of DCPD is typically initiated by transition metal catalysts.[16]
Caption: General workflow for producing PDCPD parts.
Characterization of Nadimide-Based Polymers
A suite of analytical techniques is employed to characterize the structure and properties of polymers derived from nadimide.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of imide ring formation (characteristic peaks around 1780 and 1720 cm⁻¹), monitoring of cure progression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of polymer structure and composition. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg), melting temperature (Tm), and curing exotherms.[17] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[17] |
| Dynamic Mechanical Analysis (DMA) | Measurement of viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. |
| Mechanical Testing (Tensile, Flexural) | Determination of key mechanical properties such as strength, modulus, and elongation at break. |
Safety Considerations
Nadimide and its precursors, such as nadic anhydride and methyl nadic anhydride, should be handled with appropriate safety precautions. They can be irritants to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives are invaluable components in the synthesis of high-performance polymers. Their unique chemical structure enables the creation of materials with exceptional thermal stability, robust mechanical properties, and favorable dielectric characteristics. The application of nadimide in polyimides and epoxy resins continues to be a key area of research and development for advanced materials in demanding technological sectors.
References
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Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
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Mison, P., & Sillion, B. (1999). Mechanism for the nadimide crosslinking. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Polymers (Basel), 14(22), 4933. Retrieved from [Link]
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Serafini, T. T., Delvigs, P., & Lightsey, G. R. (1972). Thermally Stable Polyimides from Solutions of Monomeric Reactants. Journal of Applied Polymer Science, 16(4), 905-915. Retrieved from [Link]
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Mison, P., & Sillion, B. (1999). Reactions which take place during the maleimide synthesis. ResearchGate. Retrieved from [Link]
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Lauver, R. W. (1985). Chemical control of rate and onset temperature of nadimide polymerization. NASA Technical Reports Server. Retrieved from [Link]
-
St. Clair, A. K., & St. Clair, T. L. (1981). A multi-purpose thermosetting polyimide. NASA Technical Memorandum 83253. Retrieved from [Link]
-
Mison, P., & Sillion, B. (1999). Main features of nadimide polymerization. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2019). Fabrication of rigid polyimide foams via thermal foaming of nadimide-end-capped polyester-amine precursor. Journal of Materials Science, 55(5), 2115-2127. Retrieved from [Link]
-
Tri-iso. (n.d.). Anhydride Curative NMA TDS. Retrieved from [Link]
-
Boydston, A. J., et al. (2021). A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene. Polymer Chemistry, 12(17), 2534-2539. Retrieved from [Link]
-
Fischer, M., & Tanaka, M. (1969). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. Angewandte Makromolekulare Chemie, 8(1), 37-50. Retrieved from [Link]
-
Harris, F. W. (1987). Synthesis and Characterization of Processable Polyimides with Enhanced Thermal Stability. NASA Contractor Report 181721. Retrieved from [Link]
-
Boydston, A. J., et al. (2021). A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene. Polymer Chemistry, 12(17), 2534-2539. Retrieved from [Link]
-
PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Wiley. (n.d.). 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. SpectraBase. Retrieved from [Link]
-
Aydin, M., & Yilmaz, Y. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 8(3), 269-275. Retrieved from [Link]
-
Baugher, A. H., et al. (1999). Cross-Linked Structures of Nadic-End-Capped Polyimides at 371 °C. Macromolecules, 32(17), 5532-5538. Retrieved from [Link]
-
Patel, K., & Patel, P. (2015). Evaluation of curing behavior of tetrafunctional epoxy resin with methy nadic anhydride. International Journal of Advanced Research in Engineering and Technology, 6(5), 16-23. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. Retrieved from [Link]
-
Polymer Books. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-. Retrieved from [Link]
- Google Patents. (n.d.). EP2452958A1 - Method for producing polydicyclopentadiene and materials based thereon.
-
Pater, R. H. (1989). Process of end-capping a polyimide system. NASA Technical Reports Server. Retrieved from [Link]
-
Wang, X., et al. (2022). Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide. Polymers (Basel), 14(5), 1014. Retrieved from [Link]
-
Wikipedia. (n.d.). Polydicyclopentadiene. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
-
Wu, C. (2021). Thermal properties of polymers via molecular dynamics simulations and thermal analysis. Retrieved from [Link]
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Kim, D., et al. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Polymers (Basel), 12(11), 2533. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. Polymers (Basel), 15(3), 633. Retrieved from [Link]
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Strategic Functionalization of the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Backbone
An Application Guide for Researchers
Introduction: The Versatility of a Strained Bicyclic Scaffold
The 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known in the field as the nadic imide or norbornene-dicarboximide scaffold, represents a cornerstone in synthetic chemistry.[1] Its unique structure, derived from the Diels-Alder cycloaddition of cyclopentadiene and maleimide, features a strained norbornene olefin and a reactive imide system.[2][3][4] This inherent strain and predictable stereochemistry make it an exceptionally valuable building block.
For drug development professionals, this scaffold is a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug Lurasidone and serves as a promising framework for novel anticancer agents.[5][6][7][8] In materials science, its derivatives are pivotal for creating high-performance polymers through Ring-Opening Metathesis Polymerization (ROMP), leading to applications in gas separation membranes, electro-optic devices, and advanced resins.[9][10][11]
This guide provides a detailed exploration of the primary strategies for functionalizing this backbone. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations. The three principal sites for modification—the imide nitrogen, the norbornene double bond, and the imide ring itself—will be addressed systematically.
Part 1: Synthesis of the Core Scaffold via Diels-Alder Cycloaddition
The foundation of any functionalization strategy is the efficient and stereocontrolled synthesis of the core backbone. The Diels-Alder reaction between cyclopentadiene and a suitable maleimide is the most direct route. The reaction typically favors the formation of the endo isomer due to secondary orbital interactions, a principle known as the Alder rule.[4] While the exo isomer can be formed, particularly under thermodynamic control at higher temperatures, kinetic control at lower temperatures maximizes the yield of the desired endo adduct.
Caption: Diels-Alder synthesis of the core scaffold.
Protocol 1: Synthesis of endo-N-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
This protocol details a reliable method for synthesizing a representative N-substituted nadic imide.
Materials:
-
N-Phenylmaleimide (1.73 g, 10.0 mmol)
-
Dicyclopentadiene (1.32 g, 10.0 mmol, freshly cracked)
-
Ethyl Acetate (25 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is the stable dimer of cyclopentadiene. To obtain the reactive monomer, heat dicyclopentadiene to its boiling point (~170 °C) and collect the cyclopentadiene monomer (~41 °C) by fractional distillation. Caution: This should be performed in a well-ventilated fume hood. The monomer should be used immediately as it will re-dimerize upon standing.
-
Reaction Setup: Dissolve N-phenylmaleimide in 25 mL of ethyl acetate in the round-bottom flask. Add a magnetic stir bar.
-
Addition of Diene: Slowly add the freshly prepared cyclopentadiene (0.66 g, 10.0 mmol) to the stirred solution at room temperature.
-
Reaction: The reaction is exothermic. For controlled results and high yield, stir the mixture at room temperature for 4-6 hours or under gentle reflux (~77 °C) for 1-2 hours.[4] A white solid will precipitate out of the solution as the reaction proceeds.
-
Workup and Purification: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate.
-
Drying and Characterization: Dry the white solid product under vacuum. The product is typically of high purity (>95%) and often does not require further purification.
Expected Results:
| Parameter | Expected Value |
|---|---|
| Yield | 85-95% |
| Melting Point | 203-206 °C[4] |
| Appearance | White crystalline solid |
Part 2: Key Functionalization Strategies
With the core scaffold in hand, we can explore its derivatization at three key locations.
A. Functionalization at the Imide Nitrogen
Modifying the N-substituent is the most common strategy to tune the molecule's properties. This is typically achieved by reacting cis-5-norbornene-endo-2,3-dicarboxylic anhydride with a primary amine.
Caption: Workflow for N-substitution via anhydride ring-opening.
Protocol 2: General Synthesis of N-Alkyl/Aryl Nadic Imides
This protocol uses the anhydride precursor to generate diverse N-substituted derivatives, which have shown potential as anti-proliferative agents against various cancer cell lines.[12]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (1.64 g, 10.0 mmol)
-
Primary amine of choice (e.g., benzylamine, 1.07 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
Reaction Setup: Suspend the anhydride in 20 mL of glacial acetic acid in the round-bottom flask.
-
Amine Addition: Add the primary amine to the suspension. The mixture may become clear as the initial ring-opening to the amic acid occurs.
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The cyclization to the imide occurs via dehydration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) if necessary.
| N-Substituent (R-) | Application Area | Reference |
| Phenyl, Benzyl | Polymer precursors, Anticancer studies | [7][10] |
| Long-chain alkyl | Gas separation membranes | [9] |
| Functionalized aryl | Electro-optic materials | [11] |
| Thiophene hybrids | Antioxidant agents | [12] |
B. Reactions at the Norbornene Double Bond
The strained C=C double bond is a hub for diverse chemical transformations, including polymerization, hydrogenation, and epoxidation.
Protocol 3: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for creating high molecular weight polymers with controlled properties from strained cyclic olefins.[9] This process is efficiently catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts).
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Materials:
-
N-Cyclohexyl nadic imide monomer (2.45 g, 10.0 mmol)
-
Grubbs' 3rd Generation Catalyst (e.g., C-848, ~14 mg, 0.01-0.05 mol%)
-
Anhydrous, degassed dichloromethane (DCM) or toluene (20 mL)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques to prevent catalyst deactivation.
-
Monomer Preparation: Dry the monomer under vacuum. Dissolve it in 15 mL of anhydrous, degassed DCM in the Schlenk flask.
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the Grubbs' catalyst and dissolve it in 5 mL of anhydrous, degassed DCM.
-
Initiation: Rapidly inject the catalyst solution into the stirred monomer solution.
-
Polymerization: The solution will likely become more viscous as the polymerization proceeds. Stir at room temperature for 1-4 hours.
-
Termination: Add a few drops of ethyl vinyl ether to quench the reaction and terminate the living polymer chains. Stir for 20 minutes.
-
Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C.
Protocol 4: Catalytic Hydrogenation of the Double Bond
Saturation of the norbornene double bond yields the corresponding hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivative.[5] This modification removes the reactive olefin, increases conformational flexibility, and can be a crucial step in multi-step syntheses, such as in the production of Lurasidone intermediates.[5][8]
Materials:
-
endo-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.63 g, 10.0 mmol)
-
Palladium on Carbon (10% Pd/C, ~100 mg)
-
Methanol (50 mL)
-
Parr hydrogenation apparatus or similar autoclave
Procedure:
-
Reaction Setup: Suspend the nadic imide starting material and the 10% Pd/C catalyst in methanol in a suitable pressure vessel.
-
Inerting: Seal the vessel and purge the system several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-8 atm).
-
Reaction: Stir the suspension at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which can be purified by recrystallization if needed.
Summary of Applications
The functionalization of this scaffold opens doors to a vast array of applications, underscoring its importance to both academic and industrial researchers.
| Application Domain | Specific Use | Key Functionalization |
| Medicinal Chemistry | Anticancer drug scaffolds[6][7] | N-Substitution, Double Bond Modification |
| Lurasidone intermediate[5][8] | N-Substitution, Hydrogenation | |
| Polymer Science | High-performance polymers (ROMP)[9] | N-Substitution, ROMP of Double Bond |
| Thiol-ene photopolymers for 3D printing[13] | Double Bond Reaction | |
| Bioconjugation | "Click" chemistry handles[14][15] | Diels-Alder reaction with maleimides |
| Materials Science | Electro-optic chromophore hosts[11] | N-Substitution with chromophores, ROMP |
References
-
Sauer, J., et al. Click Chemistry with Cyclopentadiene. PMC - NIH. [Link]
-
Wilson, M., et al. Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. Max Wilson Lab. [Link]
-
Gandini, A., et al. Diverse reactivity of maleimides in polymer science and beyond. ResearchGate. [Link]
-
ScOTT, D., et al. Diels–Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. Journal of Chemical Education. [Link]
-
Al-Masri, M., et al. Unlocking the Potential of Poly(norbornene- dicarboximides): Synthesis, Applications, and Future Prospects. MDPI. [Link]
-
St. Amant, A., et al. Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Publications. [Link]
-
Fernandes, C., et al. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. [Link]
-
Fernandes, C., et al. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. PMC - NIH. [Link]
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Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. LookChem. [Link]
-
Płazińska, A., et al. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Vlase, L., et al. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
-
3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. PubChem. [Link]
-
Ma, W., et al. Norbornene Dicarboximide: A Green Alternative for Thiol-Norbornene Photopolymers. PubMed. [Link]
-
2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. MySkinRecipes. [Link]
-
Crosslinked poly(norbornene-dicarboximide)s as electro-optic chromophore hosts. ResearchGate. [Link]
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- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Laboratory Scale Synthesis of a Key Tripamide Intermediate
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tripamide is a potent sulfonamide-derived diuretic and antihypertensive agent.[1] Its synthesis relies on the efficient preparation of key structural fragments that are later coupled to form the final active pharmaceutical ingredient (API). This application note provides a detailed, research-grade guide for the laboratory-scale synthesis of a pivotal intermediate, 4-chloro-3-sulfamoylbenzoic acid , and its subsequent activation to the corresponding acyl chloride. This intermediate is fundamental not only for Tripamide but also for a class of related diuretic drugs.[2] The protocols herein are grounded in established chemical literature, emphasizing causality, safety, and reproducibility to ensure scientific integrity. We will detail the chlorosulfonation of p-chlorobenzoic acid, followed by amination and final activation, providing a complete workflow for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Moiety
The 4-chloro-3-sulfamoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for drugs targeting renal transport mechanisms. As a derivative of sulfonamide, it is structurally related to loop diuretics which act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of ions and water.[3] The successful and efficient synthesis of this core intermediate is the critical first phase in the total synthesis of drugs like Tripamide, Indapamide, and Bumetanide.[2]
This guide offers a comprehensive, two-part protocol:
-
Part I: Synthesis of 4-chloro-3-sulfamoylbenzoic acid (Intermediate A).
-
Part II: Conversion to 4-chloro-3-sulfamoylbenzoyl chloride (Intermediate B), the activated species for subsequent coupling reactions.
Retrosynthetic Analysis of Tripamide
A logical retrosynthetic disconnection of Tripamide reveals two primary building blocks: the activated benzoic acid derivative (Intermediate B) and the N-amino piperidine derivative (Intermediate C). This guide focuses on the synthesis of Intermediates A and B.
Caption: Retrosynthetic analysis of Tripamide.
Part I: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid (Intermediate A)
This synthesis is a robust two-step process starting from the commercially available p-chlorobenzoic acid.
Workflow Overview
Caption: Workflow for the synthesis of Intermediate A.
A. Principle and Mechanistic Insights
-
Chlorosulfonation: This is an electrophilic aromatic substitution reaction. p-Chlorobenzoic acid is treated with an excess of chlorosulfonic acid. The chlorine atom is an ortho-, para- director, but it is also deactivating. The carboxylic acid group is a meta-director and strongly deactivating. The reaction occurs at the position ortho to the chlorine and meta to the carboxylic acid, driven by the powerful electrophilic nature of the sulfur trioxide (SO₃) generated in situ from chlorosulfonic acid. Heating to 130-140°C is necessary to overcome the deactivation of the ring and achieve a reasonable reaction rate.[2][4]
-
Amination: The resulting sulfonyl chloride is a highly reactive intermediate. It is carefully reacted with concentrated aqueous ammonia. The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur atom, displacing the chloride ion to form the sulfonamide. This reaction is typically performed at a controlled temperature (e.g., below 30°C) to manage its exothermicity.[2][3] The final product is precipitated from the aqueous solution by acidification, which protonates the carboxylate group, rendering it insoluble.[3]
B. Detailed Experimental Protocol
Safety Note: This procedure involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water. Thionyl chloride is toxic and corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (e.g., containing NaOH solution)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large beaker (for quenching)
-
Büchner funnel and filtration flask
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| p-Chlorobenzoic Acid | 156.57 | 12.50 g | 0.0798 | Starting Material |
| Chlorosulfonic Acid | 116.52 | 37.2 mL (~68 g) | 0.584 | Reagent/Solvent |
| Concentrated Ammonia (28%) | 17.03 (NH₃) | 30 mL | ~0.47 | Reagent |
| Hydrochloric Acid (Conc.) | 36.46 | As needed | - | pH Adjustment |
| Activated Carbon | - | 0.5 g | - | Decolorizing Agent |
Procedure:
Step 1: Chlorosulfonation of p-Chlorobenzoic Acid
-
Set up the three-neck flask with the mechanical stirrer, condenser, and a stopper. Ensure the gas outlet from the condenser is directed to a scrubber.
-
Carefully charge the flask with 37.2 mL of chlorosulfonic acid.
-
Begin stirring and slowly raise the temperature to 40°C.[2]
-
Gradually add 12.50 g of p-chlorobenzoic acid in portions over approximately 1 hour, maintaining the temperature at or below 40°C.[2]
-
After the addition is complete, slowly heat the reaction mixture to 130°C. Maintain this temperature with stirring for 4-6 hours until the reaction is complete (evolution of HCl gas should cease).[2][3][4]
-
Allow the dark reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (~300-400 mL).
-
CAUTION: Perform this step slowly and carefully in the fume hood. Pour the reaction mixture dropwise onto the ice-water mixture with vigorous stirring. This will quench the unreacted chlorosulfonic acid and precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
Collect the crude white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid.[3]
Step 2: Amination to form 4-chloro-3-sulfamoylbenzoic acid
-
Transfer the damp, crude 4-chloro-3-(chlorosulfonyl)benzoic acid to a 250 mL beaker or flask.
-
In the fume hood, place the flask in an ice bath. Slowly add 30 mL of concentrated ammonia water to the crude solid with stirring. Ensure the temperature is maintained below 30°C.[2][3]
-
After the initial exotherm subsides, remove the ice bath and continue stirring at room temperature (or gently warm to 30°C) for 3 hours.[2]
-
Heat the mixture to 60°C and add 0.5 g of activated carbon. Stir for 30 minutes to decolorize the solution.[3]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 2.[2][3]
-
A white solid of 4-chloro-3-sulfamoylbenzoic acid will precipitate.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
C. Characterization and Expected Results
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
Purity (HPLC): >98%
-
Melting Point: Literature values are in the range of 235-240 °C.
Part II: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride (Intermediate B)
This step activates the carboxylic acid for amide bond formation.
A. Principle
The carboxylic acid (Intermediate A) is converted to a more reactive acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation. The reaction is typically performed using an excess of thionyl chloride, which can also serve as the solvent.[4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.
B. Detailed Experimental Protocol
Procedure:
-
Place the dried 4-chloro-3-sulfamoylbenzoic acid (e.g., 10 g, 0.042 mol) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber.
-
Carefully add an excess of thionyl chloride (e.g., 20-30 mL) to the flask.[4]
-
Heat the mixture to reflux (approximately 75-80°C) and stir for 2-3 hours.[2] The solid will gradually dissolve as it reacts.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[2][4]
-
To the resulting residue, add a suitable solvent like toluene or dichloromethane and stir for a short period to help precipitate the product and wash away impurities.[2]
-
The product, 4-chloro-3-sulfamoylbenzoyl chloride, can often be used directly in the next step without further purification. If needed, it can be recrystallized from a non-polar solvent.
Part III: The Final Coupling Step
To complete the synthesis of Tripamide, Intermediate B is reacted with N-amino-2,6-dimethylpiperidine (Intermediate C).
Caption: Final coupling reaction to form Tripamide.
The synthesis of N-amino-2,6-dimethylpiperidine can be achieved from commercially available 2,6-dimethylpiperidine, which itself is prepared by the reduction of 2,6-dimethylpyridine.[5] The N-amination step can be performed using various reagents, such as hydroxylamine-O-sulfonic acid, in an appropriate solvent.[6] The final coupling is a standard nucleophilic acyl substitution where the terminal amino group of Intermediate C attacks the carbonyl carbon of the acyl chloride (Intermediate B), typically in the presence of an acid scavenger like triethylamine to neutralize the HCl byproduct.[6]
References
- US Patent 3,203,987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.
- CA Patent 1,332,739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments. Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. Available at: [Link]
- CN Patent 109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available at: [Link]
-
4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568. PubChem. Available at: [Link]
-
Synthesis of N-amino Pyridine-2,6-dione Derivatives. ResearchGate. Available at: [Link]
- US Patent 5,110,946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl). Google Patents.
-
Synthesis of 4-sulfamoyl-N-(3-morpholinopropyl) benzamide (I-1). ResearchGate. Available at: [Link]
-
2,6-Dimethylpiperidine. Wikipedia. Available at: [Link]
- EP Patent 0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide. Google Patents.
-
Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. Available at: [Link]
-
Antihypertensive and biochemical dose-response study of tripamide. PubMed. Available at: [Link]
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- 4. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 5. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 6. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: The Coordination Chemistry of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione as a Versatile Ligand
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, hereafter referred to as Nadic Imide, as a ligand in coordination chemistry. While primarily known as an intermediate in pharmaceutical and organic synthesis, the structural features of Nadic Imide present intriguing possibilities for its application as a ligand in the formation of novel metal complexes.[1][2] This guide will explore its coordination potential, provide detailed protocols for the synthesis and characterization of its metal complexes, and discuss potential applications.
Introduction to Nadic Imide: Beyond a Synthetic Intermediate
Nadic Imide, with the chemical formula C9H9NO2, is a well-characterized organic compound.[3] Its primary application to date has been as a key building block in the synthesis of pharmaceuticals, most notably Lurasidone.[1][2] However, a thorough examination of its molecular structure reveals significant potential for its use as a ligand in coordination chemistry. The presence of a central imide group, flanked by two carbonyl moieties, provides multiple potential donor sites for coordination with a variety of metal ions.
The exploration of imide-containing molecules as ligands is an expanding field of research. For instance, derivatives of naphthalene diimide (NDI) have been successfully employed to create metal-organic frameworks (MOFs) with interesting electronic and photophysical properties.[4][5] By drawing parallels with these established systems, we can hypothesize and systematically investigate the coordination chemistry of Nadic Imide. This could lead to the development of new catalysts, functional materials, and metallodrugs.
Table 1: Physicochemical Properties of Nadic Imide
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | PubChem[3] |
| Molecular Weight | 163.17 g/mol | PubChem[3] |
| Appearance | White to almost white powder | ChemicalBook[1] |
| Melting Point | 152 °C | ChemicalBook[1] |
| Solubility | Soluble in methanol | ChemicalBook[1] |
Structural Analysis and Coordination Potential
The coordination behavior of a ligand is intrinsically linked to its electronic and structural properties. Nadic Imide possesses three potential donor atoms: the nitrogen atom of the imide group and the oxygen atoms of the two carbonyl groups. This opens up several possibilities for its coordination to a metal center.
-
Monodentate Coordination: The ligand could coordinate to a metal ion through either the imide nitrogen or one of the carbonyl oxygens. The lone pair of electrons on the nitrogen atom, and on the oxygen atoms, can be donated to a vacant orbital of a metal ion.
-
Bidentate Chelation: A more stable complex could be formed through chelation, where the ligand binds to the metal center through two donor atoms simultaneously. In the case of Nadic Imide, this could involve the two carbonyl oxygen atoms, forming a seven-membered chelate ring.
The specific coordination mode will likely be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the solvent system, and the presence of other competing ligands.
Sources
- 1. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]
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- 3. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic studies of 2-picolyl substituted naphthalene diimide and bis-phthalimide ligands and their supramolecular coordination chemistry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Introduction
The rigid bicyclic scaffold of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a derivative of norbornene, presents a unique and compelling starting point for the synthesis of novel bioactive compounds.[1] Its constrained conformation and the presence of a reactive imide group offer opportunities for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential. This document provides detailed application notes and protocols for the synthesis of N-substituted derivatives of this scaffold, with a particular focus on compounds exhibiting anticonvulsant and cyclooxygenase (COX) inhibitory activities.
The isoindoline-1,3-dione moiety is a recognized pharmacophore found in numerous medicinal substances.[2] Its incorporation into drug candidates can enhance their ability to cross biological membranes due to its hydrophobic nature.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold for the discovery of new therapeutic agents.
Core Synthetic Strategy: N-Substitution of the Imide Ring
The primary and most straightforward approach to derivatizing 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is through N-substitution of the imide nitrogen. This can be achieved through various classical organic reactions, including alkylation, acylation, and condensation reactions. The choice of substituent to be introduced is critical and is guided by the desired biological activity. For instance, the introduction of aryl or substituted aryl groups has been shown to be a promising strategy for developing anticonvulsant agents.[4][5]
General Workflow for N-Substitution
The general workflow for the synthesis of N-substituted derivatives involves the deprotonation of the imide nitrogen followed by reaction with an appropriate electrophile.
Caption: General workflow for N-substitution.
Protocol 1: Synthesis of N-Aryl Substituted Derivatives with Potential Anticonvulsant Activity
This protocol details the synthesis of N-aryl substituted 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones, a class of compounds that has shown promise as anticonvulsant agents.[4][5] The rationale behind this synthetic direction is that the introduction of an aromatic ring can facilitate interactions with biological targets involved in seizure pathways.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Major Supplier | ≥98% |
| Substituted Aniline (e.g., 4-chloroaniline) | Major Supplier | Reagent Grade |
| Glacial Acetic Acid | Major Supplier | ACS Grade |
| Anhydrous Potassium Carbonate (K₂CO₃) | Major Supplier | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous, ≥99.8% |
| Chloroacetyl chloride | Major Supplier | ≥98% |
| Diethyl ether | Major Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Supplier | ACS Grade |
| Ethyl acetate | Major Supplier | HPLC Grade |
| Hexane | Major Supplier | HPLC Grade |
Step-by-Step Protocol
Step 1: Synthesis of N-Aryl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 1)
-
Reaction Setup: To a solution of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.0 eq) in glacial acetic acid, add the desired substituted aniline (1.1 eq).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of N-(Substituted phenyl)-2-chloroacetamide (Intermediate 2)
-
Reaction Setup: In a separate flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or anhydrous diethyl ether.
-
Reaction Conditions: Cool the solution in an ice bath and add chloroacetyl chloride (1.2 eq) dropwise with constant stirring. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up and Purification: The resulting precipitate is filtered, washed with cold diethyl ether, and dried to yield the desired chloroacetamide intermediate.
Step 3: Synthesis of the Final N-Arylacetamido Derivative
-
Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes. Then, add Intermediate 2 (1.2 eq) and continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. The final product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Expected Results and Characterization
The final N-aryl substituted derivatives are typically obtained as crystalline solids with moderate to good yields. Characterization should be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the N-arylacetamido moiety.
-
FT-IR: To identify characteristic functional group vibrations, such as the imide C=O stretching and the amide C=O stretching.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Anticonvulsant Activity Screening
The synthesized compounds can be evaluated for their anticonvulsant activity using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5]
| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| N-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Data to be determined | Data to be determined | Data to be determined |
| Reference Drug (e.g., Phenytoin) | Known Value | Known Value | Known Value |
Protocol 2: Synthesis of N-Substituted Derivatives as Potential Cyclooxygenase (COX) Inhibitors
This protocol outlines the synthesis of N-substituted derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with potential cyclooxygenase (COX) inhibitory activity. The isoindoline-1,3-dione scaffold has been explored for the development of novel anti-inflammatory agents.[2]
Rationale and Design Strategy
The design of these compounds is based on the hypothesis that attaching specific pharmacophores to the imide nitrogen can lead to interactions with the active site of COX enzymes. For example, incorporating moieties known to interact with COX, such as certain aryl or heteroaryl groups, is a viable strategy.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Major Supplier | ≥98% |
| 2-Hydrazinobenzothiazole | Major Supplier | Reagent Grade |
| Appropriate aldehyde/ketone | Major Supplier | Reagent Grade |
| Ethanol | Major Supplier | Absolute |
| Glacial Acetic Acid | Major Supplier | ACS Grade |
Step-by-Step Protocol
Step 1: Synthesis of Schiff Base Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinobenzothiazole (1.0 eq) in ethanol.
-
Reaction Conditions: Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried.
Step 2: Condensation with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
-
Reaction Setup: To a solution of the Schiff base intermediate (1.0 eq) in glacial acetic acid, add 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product is filtered, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
In Vitro COX Inhibition Assay
The synthesized compounds can be evaluated for their ability to inhibit COX-1 and COX-2 enzymes using a commercially available COX inhibitor screening assay kit. The IC₅₀ values should be determined to quantify the inhibitory potency.
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| Synthesized Derivative | Data to be determined | Data to be determined | Data to be determined |
| Reference Drug (e.g., Celecoxib) | Known Value | Known Value | Known Value |
Synthetic Pathway Visualization
Caption: Synthesis of potential COX inhibitors.
Conclusion
The 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold is a versatile building block for the synthesis of a diverse range of bioactive compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel drug candidates with potential applications in the treatment of epilepsy and inflammatory disorders. Further structural modifications and biological evaluations are encouraged to optimize the activity and pharmacokinetic properties of these derivatives.
References
-
Garrido, C., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 15(12), 1480. Available from: [Link].
-
Al-Azzawi, A. M., et al. (2023). Unlocking the Potential of Poly(norbornene-dicarboximides): Synthesis, Applications, and Future Prospects. Polymers, 15(5), 1114. Available from: [Link].
-
ResearchGate. A Multistep synthesis of N-substituted tetrahydroindole-dione derivatives. Available from: [Link].
-
ACS Publications. From Monomer Design to Multifunctional Polymers via Controlled ROMP: Novel Indole-Functionalized Norbornene Dicarboximide Copolymers with Enhanced Thermal, Optical, and Antibacterial Properties. Available from: [Link].
-
Preprints.org. Synthesis, Characterization, and Optical Properties of Carbazole- Functionalized Poly(norbornene-dicarboximide) by ROMP. Available from: [Link].
-
MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available from: [Link].
-
PubMed. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Available from: [Link].
-
PubMed. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link].
-
PubMed. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Available from: [Link].
-
LookChem. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Available from: [Link].
-
PubMed. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Available from: [Link].
-
PubMed. Synthesis and anticonvulsant activity of some tetracyclic indole derivatives. Available from: [Link].
-
PubMed. Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. Available from: [Link].
-
OUCI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: [Link].
-
ResearchGate. Main features of nadimide polymerization. Available from: [Link].
-
Biomedical and Pharmacology Journal. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Available from: [Link].
-
ResearchGate. Design, Synthesis and Pharmacological Evaluation of New Nonsteroidal Antiinflammatory 1,3,4-Thiadiazole Derivatives. Available from: [Link].
-
MDPI. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Available from: [Link].
-
PubMed. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This compound, a critical intermediate in the synthesis of pharmaceuticals like Lurasidone, is synthesized via a Diels-Alder reaction between cyclopentadiene and maleimide.[1][2] While mechanistically elegant, this reaction presents several challenges that can impact yield, purity, and stereochemical outcome.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve consistent, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield in this Diels-Alder reaction is a common issue, typically stemming from three primary factors: the quality of the diene, the reaction temperature, or reactant purity.
-
Quality of Cyclopentadiene (The Diene): Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene (DCPD).[3] Commercially available "cyclopentadiene" is almost always the dimer. For your reaction to succeed, this dimer must be "cracked" back into the monomeric cyclopentadiene immediately before use. Using aged or improperly cracked cyclopentadiene is the most frequent cause of low yields.
-
Reaction Temperature and Control: The Diels-Alder reaction is reversible, and this equilibrium is highly sensitive to temperature.[3]
-
Excessively High Temperatures: Can initiate the retro-Diels-Alder reaction, breaking the product back down into starting materials.[3]
-
Incorrect Temperature for Desired Isomer: The reaction produces two major stereoisomers, endo and exo. Temperature dictates which isomer is favored. If you are isolating only one isomer, a low yield may reflect conditions that favor the formation of the other.
-
-
Purity of Maleimide (The Dienophile): The purity of the maleimide is also critical. Impurities can interfere with the reaction. Ensure you are using high-purity maleimide and that it has been stored correctly to prevent degradation.
Question 2: I've obtained a mixture of products, and my NMR spectrum looks complex and difficult to interpret. What is happening?
Answer: You are likely observing the formation of both endo and exo stereoisomers. This is a classic outcome of the Diels-Alder reaction with cyclic dienes and is governed by kinetic versus thermodynamic control.[3][4]
-
The Endo Product (Kinetic Control): This isomer is formed faster and is favored at lower reaction temperatures. Its transition state is stabilized by secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene.[5]
-
The Exo Product (Thermodynamic Control): This isomer is more stable due to less steric hindrance. It is the favored product at higher temperatures, where the reversible reaction can reach thermodynamic equilibrium.[3]
To obtain a single, pure isomer, you must carefully control the reaction temperature.
| Control Type | Temperature | Favored Product | Rationale |
| Kinetic | Low (e.g., 0 °C to room temp) | Endo Isomer | Lower activation energy barrier; product forms faster.[3] |
| Thermodynamic | High (e.g., reflux in toluene) | Exo Isomer | Reaction becomes reversible, allowing equilibrium to favor the more stable, less sterically hindered product.[3] |
Controlling Isomer Formation:
-
For the endo product: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
For the exo product: Run the reaction at a higher temperature for a longer period to allow the initial endo product to revert to starting materials and then reform as the more stable exo isomer.[3]
Caption: Kinetic vs. Thermodynamic pathways for isomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
The synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a classic example of a [4+2] cycloaddition, also known as the Diels-Alder reaction. It is a concerted, pericyclic reaction where the 4 pi-electrons of the conjugated diene (cyclopentadiene) and the 2 pi-electrons of the dienophile (maleimide) react to form a six-membered ring.[5] This reaction is powerful because it forms two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step.
Caption: General schematic of the Diels-Alder reaction.
Q2: How do I prepare fresh cyclopentadiene from its dimer?
This process is called "cracking" and is a retro-Diels-Alder reaction. It must be done with appropriate safety measures in a fume hood, as cyclopentadiene is noxious.
Protocol: Cracking of Dicyclopentadiene
-
Setup: Assemble a fractional distillation apparatus. The boiling point of cyclopentadiene is ~41 °C, while dicyclopentadiene boils at ~170 °C.
-
Heating: Gently heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will slowly dissociate into two molecules of the monomer.
-
Distillation: The lower-boiling cyclopentadiene monomer will distill over.
-
Collection: Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath (0 °C). This is crucial to prevent it from re-dimerizing.
-
Use Immediately: The collected monomer should be used within a few hours for maximum reactivity. Do not store it for long periods at room temperature.[3]
Q3: What is the best way to purify the final product?
Recrystallization is the most effective method for purifying the crude product. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.
-
Common Solvents: Isopropyl alcohol, ethanol, or ethyl acetate-hexane mixtures are often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities are colored, a small amount of activated charcoal can be added and then filtered out while hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Q4: How can I definitively confirm the stereochemistry (endo vs. exo) of my product?
Proton NMR (¹H NMR) is the most powerful tool for this. The stereochemical relationship between protons on the bicyclic ring system results in distinct coupling constants (J-values). The relationship between the dihedral angle of adjacent protons and their coupling constant is described by the Karplus equation.[6]
-
Consult the Literature: Compare the ¹H NMR spectrum of your product to published spectra for the known endo and exo isomers. Key differences in the chemical shifts and splitting patterns of the bridgehead and olefinic protons are diagnostic.[6][7]
Validated Experimental Protocols
The following protocols provide a starting point for synthesis and purification.
Caption: Overall experimental workflow.
Protocol 1: Synthesis of the endo Adduct (Kinetic Control)
-
Reagents:
-
Maleimide (1.0 eq)
-
Freshly cracked cyclopentadiene (1.2 eq, slight excess)
-
Ethyl acetate (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve maleimide in ethyl acetate at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
The product often precipitates as a white solid. If not, reduce the solvent volume under reduced pressure until precipitation begins.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Proceed with purification by recrystallization.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol) and heat the mixture gently with stirring until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
-
Determine the melting point and acquire NMR spectra to confirm purity and identity. The melting point of the pure compound is reported to be around 152°C.[1]
References
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
LookChem. (n.d.). Cas 14805-29-9, (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. [Link]
-
Patil, S. A., et al. (2023). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction. RSC Advances. [Link]
-
Ghiulai, R. M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules. [Link]
-
SpectraBase. (n.d.). 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. [Link]
-
PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. [Link]
-
PubChem. (n.d.). (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. [Link]
-
PubChem. (n.d.). 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-. [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?[Link]
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]
-
Cooley, J. H., & Williams, R. V. (1998). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. [Link]
-
Kumar, A., et al. (2014). Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. ResearchGate. [Link]
Sources
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- 5. chemconnections.org [chemconnections.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Welcome to the dedicated technical support guide for the purification of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This document provides in-depth protocols, troubleshooting advice, and expert insights for researchers and professionals engaged in the synthesis and purification of this important pharmaceutical intermediate.
As the product of a Diels-Alder reaction, typically between a furan derivative and maleimide, this compound's purification presents unique challenges, including the management of stereoisomers and the potential for thermal decomposition.[1][2] This guide is structured to address these specific issues, ensuring you can achieve high purity and yield with confidence.
Section 1: Foundational Knowledge
Before initiating any purification protocol, a thorough understanding of the compound's properties and the potential pitfalls associated with its handling is critical.
Chemical Profile & Properties
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a white to off-white crystalline solid.[3][4] It serves as a key building block in the synthesis of pharmaceuticals like Lurasidone.[5] Its physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | White to light brown crystalline solid | [4][5] |
| Melting Point | 173-176°C (for the pure exo isomer) | [5] |
| Solubility | Slightly soluble in methanol and chloroform | [5] |
A Note on Melting Point Discrepancy: Literature values for the melting point can vary, with some sources citing figures as low as 152°C.[4] This lower range often indicates the presence of impurities or a mixture of endo and exo diastereomers. The Diels-Alder reaction between furan and maleimide can produce both isomers, with the endo adduct being the kinetically favored product and the exo being more thermodynamically stable.[2] The retro-Diels-Alder reaction, which can occur at elevated temperatures, may also lead to a mixture of products and starting materials, further depressing the melting point.[6][7] A sharp melting point in the 173-176°C range is a strong indicator of a highly pure exo product.
Core Scientific Principles
The primary challenges in purifying this Diels-Alder adduct are:
-
Separation from Starting Materials: Unreacted cyclopentadiene (or furan) and maleimide must be removed.
-
Isomer Separation: The kinetically formed endo isomer may be present alongside the more stable exo isomer. Recrystallization can often selectively isolate the major, less soluble isomer.
-
Preventing Retro-Diels-Alder Reaction: This compound can revert to its starting materials (furan and maleimide) upon heating.[6][7] This equilibrium-driven process is a primary cause of yield loss and impurity introduction during thermal purification methods. The key is to use the minimum effective temperature during dissolution.
Section 2: Recommended Recrystallization Protocol
This protocol is designed to maximize purity by carefully selecting a solvent system that leverages the compound's solubility profile while minimizing the risk of thermal decomposition.
Principle: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain in solution.[8] Given the slight solubility in methanol, an alcohol/water system is a promising starting point.
Step-by-Step Methodology:
-
Solvent Selection: Begin with ethanol or isopropanol. These solvents are less volatile and aggressive than methanol and often provide a better crystal lattice formation.
-
Dissolution:
-
Place the crude 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the chosen alcohol (e.g., 15-20 mL) and begin heating the mixture gently on a hot plate with stirring.
-
Continue adding the alcohol in small portions until the solid just dissolves at a near-boiling temperature. Causality: Using the absolute minimum amount of hot solvent is the most critical factor for achieving a high recovery.[9] Avoid prolonged boiling to prevent the retro-Diels-Alder reaction.[7]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same alcohol used for recrystallization) to rinse away any residual mother liquor containing soluble impurities. Causality: Using cold solvent prevents the desired product from redissolving during the wash.[7]
-
-
Drying:
-
Continue to pull a vacuum over the crystals for 10-15 minutes to air-dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50°C). Causality: Residual solvent can artificially inflate the yield and depress the melting point.[8]
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of this specific compound.
Q1: My product "oiled out" instead of forming crystals. What should I do?
A1: Oiling out occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture). This is a common problem when the compound is significantly impure.[9]
-
Immediate Action: Reheat the solution to redissolve the oil. Add a small amount (10-15% more) of the hot solvent to lower the saturation point. Let the solution cool much more slowly. You can try insulating the flask to prolong the cooling period.
-
Underlying Cause & Prevention: The presence of impurities significantly lowers the melting point of the mixture. Ensure the Diels-Alder reaction has gone to completion to minimize unreacted starting materials. If the problem persists, consider purification by column chromatography before attempting recrystallization.
Q2: After cooling, no crystals have formed, or the yield is extremely low.
A2: This is almost always due to using too much solvent during the dissolution step or incomplete cooling.[9]
-
Solution: Reheat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) under a fume hood to increase the concentration. Allow it to cool again.
-
Inducing Crystallization: If the solution appears supersaturated, try scratching the inside of the flask just below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.[9]
Q3: The melting point of my recrystallized product is still low and has a broad range (e.g., >4°C).
A3: A low, broad melting point is a definitive sign of impurity.[8] For this specific adduct, there are two primary culprits:
-
Residual Starting Materials or Isomers: The recrystallization may not have been efficient enough to remove all unreacted maleimide or the endo diastereomer. A second recrystallization may be necessary.
-
Thermal Decomposition: You may have heated the solution for too long or at too high a temperature, triggering the retro-Diels-Alder reaction.[6][7] The presence of the resulting furan and maleimide will depress the melting point. When redissolving your compound, bring it to a boil only briefly and then reduce the heat to maintain a sub-boiling temperature for dissolution.
Q4: The solution is dark, and the final crystals are discolored.
A4: Discoloration often points to product decomposition or high-molecular-weight impurities.[7]
-
Solution: During your next attempt, use the optional activated charcoal step described in the protocol. Charcoal has a high surface area and can adsorb colored impurities.
-
Prevention: Ensure your starting materials are pure before running the Diels-Alder reaction. Polymerization of the diene or other side reactions can generate colored byproducts.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the retro-Diels-Alder reaction, and how can I avoid it?
-
A: It is the reverse of the formation reaction, where the adduct breaks back down into the diene (furan) and dienophile (maleimide). This process is favored by high temperatures.[6][7] To avoid it, use the lowest possible temperature needed to dissolve the compound and minimize the time the solution spends at high heat. Choosing a solvent with a lower boiling point can also be an effective strategy, provided it meets the solubility criteria.
-
-
Q: How do I know if I have the endo or exo isomer?
-
A: While melting point can be an indicator, definitive identification requires spectroscopic analysis, typically ¹H NMR spectroscopy. The coupling constants of the bridgehead protons are characteristically different for the two diastereomers.[10] For purification purposes, if one isomer is significantly less soluble in the chosen solvent system, recrystallization will selectively isolate it regardless of its identity.
-
-
Q: Can I use a mixed solvent system?
-
A: Yes. A mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) is an excellent technique when no single solvent has the ideal solubility profile.[8] To do this, dissolve the compound in a minimum of the "good" solvent (in which it is soluble) at a high temperature. Then, add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the good solvent to clarify the solution, and then cool slowly.
-
Section 5: Visualization of the Workflow
The following diagram outlines the logical steps and decision points in the purification and troubleshooting process.
Caption: Recrystallization and Troubleshooting Workflow.
References
-
LookChem. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione.[Link]
-
PubChem. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione.[Link]
-
YouTube. Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point.[Link]
-
University of York Chemistry Teaching Labs. Problems with Recrystallisations.[Link]
-
Pearson+. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi...[Link]
-
RSC Publishing. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials.[Link]
-
YouTube. Intramolecular Diels-Alder cycloaddition on a furan ring.[Link]
Sources
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- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]
- 4. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione CAS#: 14805-29-9 [m.chemicalbook.com]
- 5. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Production
Welcome to the technical support center for the synthesis and scale-up of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
Introduction to the Synthesis
The production of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is primarily achieved through a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds.[1][2] In this case, the reaction involves the cycloaddition of cyclopentadiene (the diene) with maleimide (the dienophile). The resulting product is a crucial building block in the synthesis of various pharmaceuticals, including the antipsychotic drug lurasidone.[3][4]
While the reaction is conceptually straightforward, its scale-up presents several challenges related to reactant stability, stereoselectivity, reaction control, and product purification. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Question: "My reaction yield for the Diels-Alder synthesis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is significantly lower than expected, and the results are not reproducible. What are the likely causes and how can I improve it?"
Answer: Low and inconsistent yields in this Diels-Alder reaction are common and often stem from issues with the cyclopentadiene reactant.
-
Cyclopentadiene Dimerization: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene.[5][6] This dimerization reduces the concentration of the active diene available to react with maleimide.
-
Solution: To ensure a high concentration of monomeric cyclopentadiene, it is essential to "crack" the dicyclopentadiene by heating it. This retro-Diels-Alder reaction regenerates the cyclopentadiene monomer.[5][6] The freshly distilled cyclopentadiene should be used immediately to prevent it from dimerizing again.[2][6] For larger scale reactions, consider a setup where the freshly cracked cyclopentadiene is directly introduced into the reaction vessel containing the maleimide solution.[6]
-
-
Reaction Conditions: The Diels-Alder reaction is sensitive to temperature. While it can proceed at room temperature, optimizing the temperature can improve both the rate and yield.[1]
-
Solution: Conduct small-scale experiments to determine the optimal temperature for your specific solvent system. Typically, the reaction is exothermic, and initial cooling may be necessary to control the reaction rate, followed by allowing it to proceed at room temperature or with gentle warming.
-
-
Purity of Reagents: The purity of both cyclopentadiene and maleimide is crucial. Impurities can interfere with the reaction or lead to the formation of side products.
-
Solution: Ensure that the maleimide is of high purity and dry. For cyclopentadiene, the cracking and distillation process also serves as a purification step.
-
Issue 2: Poor Stereoselectivity (Contamination with the exo Isomer)
Question: "My final product is contaminated with the undesired exo isomer. How can I increase the selectivity for the desired endo product?"
Answer: The Diels-Alder reaction between cyclopentadiene and maleimide can produce two stereoisomers: the kinetically favored endo product and the thermodynamically more stable exo product.[7][8] At lower temperatures, the reaction is under kinetic control, and the endo product is predominantly formed.[5][9]
-
Temperature Control: Higher reaction temperatures can lead to the formation of the more stable exo isomer through a retro-Diels-Alder reaction followed by re-cycloaddition.[5][10]
-
Solution: Maintain a low reaction temperature to favor the kinetic endo product.[9] This can be achieved by using an ice bath during the initial stages of the reaction, especially during the addition of cyclopentadiene.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can allow for the equilibration of the endo and exo isomers, leading to an increased proportion of the exo product.
-
Solution: Monitor the reaction progress using techniques like TLC or NMR to determine the point of maximum endo product formation and avoid unnecessarily long reaction times.
-
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes influence the stereoselectivity of Diels-Alder reactions.[11]
-
Solution: While not always necessary for this specific reaction due to its inherent high reactivity, exploring the use of a mild Lewis acid catalyst in small-scale trials could be considered if temperature control alone is insufficient.
-
Issue 3: Difficulties in Product Purification
Question: "I am struggling to purify the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. What are the recommended purification methods for removing unreacted starting materials and the exo isomer?"
Answer: Effective purification is critical to obtaining the desired product with high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying the solid product.
-
Protocol: A common solvent system for recrystallization is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][6] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then the non-polar solvent is added until the solution becomes slightly turbid. Upon cooling, the desired endo isomer should crystallize out, leaving the more soluble impurities and the exo isomer in the mother liquor.
-
-
Column Chromatography: For smaller scale reactions or when very high purity is required, column chromatography can be employed.
-
Protocol: A silica gel column with a gradient elution system of ethyl acetate and hexane can effectively separate the endo and exo isomers, as well as any unreacted maleimide.[12] The polarity of the eluent can be adjusted based on the separation observed by TLC.
-
-
Washing: Before recrystallization, washing the crude product can remove some impurities.
-
Protocol: Washing the crude solid with a cold, non-polar solvent like hexane can help remove residual dicyclopentadiene.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of the desired endo isomer?
The endo isomer of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is typically a white to off-white crystalline solid.[13] Its melting point is reported to be around 152°C.[3][13] A broad melting point range may indicate the presence of impurities, such as the exo isomer or residual solvents.
Q2: How should the product be stored to ensure its stability?
The compound is relatively stable under normal laboratory conditions.[13] However, to prevent potential degradation, it is recommended to store it in a cool (2-8°C), dry place, and protected from light.[3][13]
Q3: Can the retro-Diels-Alder reaction be a problem during subsequent synthetic steps?
Yes, the product can undergo a retro-Diels-Alder reaction at elevated temperatures, regenerating cyclopentadiene and maleimide.[5][10] This is an important consideration for any subsequent reactions that require high temperatures. If high-temperature reactions are necessary, it may be beneficial to perform them under conditions that can trap the resulting diene or dienophile to prevent side reactions.
Q4: Are there any specific safety precautions to consider during the scale-up of this reaction?
-
Cyclopentadiene: Cyclopentadiene is flammable and has a low boiling point. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood, and the distillation apparatus should be properly assembled to avoid the release of flammable vapors.
-
Maleimide: Maleimide and its derivatives can be skin and eye irritants.[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Exothermic Reaction: The Diels-Alder reaction is exothermic. For larger scale reactions, it is crucial to have adequate cooling and to add the cyclopentadiene portion-wise to control the reaction temperature and prevent a runaway reaction.
Experimental Protocols and Data
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Diene | Freshly cracked cyclopentadiene | Maximizes the concentration of the reactive monomer. |
| Dienophile | High-purity maleimide | Minimizes side reactions and impurities. |
| Solvent | Ethyl acetate/Hexane mixture | Good solubility for reactants and facilitates product crystallization.[1] |
| Temperature | 0°C initially, then room temp. | Favors the formation of the kinetic endo product.[9] |
| Reaction Time | 1-2 hours (monitor by TLC) | Avoids prolonged reaction times that could lead to exo isomer formation. |
Protocol: Synthesis of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, place dicyclopentadiene and a boiling chip. Gently heat the flask to initiate the retro-Diels-Alder reaction.[6]
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve maleimide in ethyl acetate.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene to the maleimide solution with continuous stirring. Maintain the temperature at or below room temperature during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Product Isolation: Once the reaction is complete, add hexane to the reaction mixture to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.[1]
-
Purification: Collect the crystals by vacuum filtration and wash with cold hexane. Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure endo isomer.
Visualizations
Diagram 1: Diels-Alder Reaction Workflow
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. unwisdom.org [unwisdom.org]
- 3. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Buy 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aalpha,4alpha,7alpha,7aalpha)- (EVT-1581991) | 6265-30-1 [evitachem.com]
- 14. chemconnections.org [chemconnections.org]
Technical Support Center: Troubleshooting Poor Stereoselectivity in Norbornene Synthesis
Welcome to the Technical Support Center for norbornene synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to stereoselectivity in the synthesis of norbornene and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments yield the desired stereoisomer with high fidelity.
Troubleshooting Guide
Poor stereoselectivity in the Diels-Alder synthesis of norbornene, manifesting as an undesired mixture of endo and exo isomers, is a frequent challenge. This section provides a logical workflow to identify the root cause of the problem and implement effective solutions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a step-by-step approach to troubleshooting poor endo/exo selectivity.
Caption: Troubleshooting workflow for improving endo:exo selectivity.
Q1: My norbornene synthesis is yielding a mixture of endo and exo products. How can I favor the kinetically preferred endo isomer?
The formation of the endo product in the Diels-Alder reaction is often kinetically favored.[1][2][3] This preference is attributed to "secondary orbital interactions," a favorable overlap between the p-orbitals of the diene and the substituent on the dienophile in the transition state.[4][5] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[3][6][7] To favor the endo product, you need to operate under kinetic control.
Solutions:
-
Temperature Control: Lowering the reaction temperature is the most critical parameter for favoring the kinetic product.[1][8][9] Reactions conducted at or below room temperature often show a higher proportion of the endo isomer.[10]
-
Reaction Time: Shorter reaction times can also favor the kinetic product. Prolonged reaction times, especially at elevated temperatures, can allow for the retro-Diels-Alder reaction to occur, leading to equilibration and the formation of the more stable exo product.[2]
Q2: I've lowered the temperature, but the endo selectivity is still not optimal. What other factors can I investigate?
If temperature modification alone is insufficient, consider the following factors that can influence the stereochemical outcome:
-
Solvent Effects: The choice of solvent can impact the transition state energies. While a universal rule is elusive, non-polar solvents are generally preferred for thermal Diels-Alder reactions. Polar solvents can sometimes alter the energy landscape of the transition states, affecting the endo/exo ratio. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to moderately polar (e.g., dichloromethane) is advisable.
-
Lewis Acid Catalysis: Lewis acids can significantly enhance endo selectivity and accelerate the reaction rate.[11][12] They coordinate to the dienophile, lowering its LUMO energy and often exaggerating the energy difference between the endo and exo transition states.[13][14] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[11][15] However, the bulkiness of the Lewis acid can sometimes favor the exo product, so screening different Lewis acids is recommended.[14][15][16]
| Parameter | Effect on endo Selectivity | Rationale |
| Temperature | Lower temperatures generally increase endo selectivity. | Favors the kinetically controlled product.[1][3][9] |
| Reaction Time | Shorter reaction times can favor the endo product. | Prevents equilibration to the more stable exo isomer.[2] |
| Solvent | Non-polar solvents are often preferred. | Minimizes complex interactions with the transition state. |
| Lewis Acid Catalysis | Can significantly increase endo selectivity. | Enhances secondary orbital interactions and stabilizes the endo transition state.[11][13] |
Q3: How can I accurately determine the endo/exo ratio of my product mixture?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for determining the stereoisomeric ratio of your norbornene product.[2][17][18] The chemical shifts and coupling constants of specific protons are distinct for the endo and exo isomers due to their different magnetic environments.
Key Diagnostic Signals in ¹H NMR:
-
Bridgehead Protons: The protons at the bridgehead positions often show different chemical shifts and coupling patterns.
-
Olefinic Protons: The environment of the double bond protons can be influenced by the nearby substituent in one isomer compared to the other.
-
Substituent Protons: The protons on the substituent itself will experience different shielding or deshielding effects depending on their proximity to the double bond in the norbornene core.
For unambiguous assignment, 2D NMR techniques such as COSY and NOESY can be employed. NOESY is particularly useful as it can show through-space correlations between protons that are close to each other in the endo or exo conformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the general preference for the endo product in the Diels-Alder reaction?
The "Alder-endo rule" describes the general preference for the formation of the endo product in many Diels-Alder reactions. This is explained by the concept of secondary orbital interactions.[4][5] In the endo transition state, the p-orbitals of the substituent on the dienophile can overlap with the p-orbitals of the C2 and C3 atoms of the diene. This additional bonding interaction stabilizes the endo transition state relative to the exo transition state, leading to a lower activation energy and a faster reaction rate.[3][4]
Visualizing the Diels-Alder Reaction and Stereoselectivity
Caption: Simplified transition states for endo and exo Diels-Alder products.
Q2: Can the exo isomer ever be the major product under kinetic control?
Yes, while the endo product is often kinetically favored, there are exceptions.[6][19] In some cases, severe steric hindrance in the endo transition state can outweigh the stabilizing effect of secondary orbital interactions, making the exo pathway kinetically more favorable.[6] This can occur with bulky substituents on either the diene or the dienophile.[6] Additionally, the use of certain bulky Lewis acid catalysts can promote the formation of the exo product.[14][15]
Q3: Is it possible to isomerize the endo product to the more stable exo product?
Yes, isomerization from the endo to the exo isomer is possible, especially at elevated temperatures.[20][21] Since the Diels-Alder reaction is often reversible, heating the kinetically favored endo product can induce a retro-Diels-Alder reaction, reforming the diene and dienophile.[2] The subsequent re-cycloaddition can then proceed under thermodynamic control to yield the more stable exo product.[1][22] This principle can be used to intentionally synthesize the exo isomer if it is the desired product.
Experimental Protocols
Protocol 1: General Procedure for Norbornene Synthesis via Diels-Alder Reaction under Kinetic Control
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous, non-polar solvent (e.g., hexane or toluene)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required, though for kinetic control, cooling is typical)
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the dienophile in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the diene to the cooled solution of the dienophile with vigorous stirring.
-
Maintain the reaction temperature at 0 °C and stir for the desired reaction time (typically 1-4 hours, monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Analyze the product mixture by ¹H NMR to determine the endo/exo ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction to Enhance endo Selectivity
Materials:
-
Diene
-
Dienophile
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., AlCl₃ or TiCl₄) as a solution in an anhydrous solvent or as a solid
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in anhydrous DCM in a dry round-bottom flask.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid to the solution with stirring.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complexation.
-
Slowly add the diene to the reaction mixture.
-
Maintain the low temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product as needed and determine the endo/exo ratio by ¹H NMR.
References
-
Corey, E. J., & Stoltz, B. M. (2000). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1,3-Dienes with 2-Cycloalkenones. Organic Letters, 2(13), 1927–1929. [Link]
-
Liu, F., et al. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(2), 993-1000. [Link]
-
Shibata, Y., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662–668. [Link]
-
Jara-Cortés, J., et al. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 5(10), 1644-1653. [Link]
-
Jara-Cortés, J., et al. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]
-
Çalışkan, E., & Aydin, R. (1980). The Endo-Exo Isomerization of N-Phenyl-5-norbornene-2,3-dicarboximide. Spectroscopy Letters, 13(7), 487-493. [Link]
-
Kumar, A., & Singh, V. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(1), 127-133. [Link]
-
Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6200-6204. [Link]
-
Paton, R. S., et al. (2011). The simplest Diels–Alder reactions are not endo-selective. Journal of the American Chemical Society, 133(41), 16541–16547. [Link]
- SINGER, R., et al. (2007). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. Revista de Chimie, 58(1), 74-78.
-
Oishi, T., et al. (2015). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 5(1), 1-10. [Link]
-
Stoltz, B. M., & Corey, E. J. (2000). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1. Caltech. [Link]
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LibreTexts Chemistry. (2022). 10.5: Endo and Exo Products. [Link]
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Ashenhurst, J. (2018). Diels Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... [Link]
-
Rhodes, L. F., et al. (2001). The Effect of endo/exo-Norbornene Isomer Ratio on Poly(norbornene) Optical Density at 193 nm. Journal of Photopolymer Science and Technology, 14(4), 577-582. [Link]
- Abraham, R. J., & Fisher, J. (1986). Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Magnetic Resonance in Chemistry, 24(5), 451-459.
-
Organic Chemistry International. (2014). ENDO EXO STORY.......cis-norborene-5,6-endo-dicarboxylic anhydride. [Link]
-
ResearchGate. (2024). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. [Link]
-
The Royal Society of Chemistry. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. [Link]
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Hulet, R. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. [Link]
-
AK Lectures. (n.d.). Exo-Endo Isomerism in Diels-Alder Reaction. [Link]
-
Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
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- 2. ORGANIC CHEMISTRY INTERNATIONAL: ENDO EXO STORY.......cis-norborene-5,6-endo-dicarboxylic anhydride [organicchemistrysite.blogspot.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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optimizing reaction conditions for the imidization of nadic anhydride
Welcome to the technical support center for the optimization of reaction conditions for the imidization of nadic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, we will delve into the fundamental principles, troubleshoot common issues, and provide detailed protocols to ensure the success of your experiments.
Fundamental Principles of Nadic Anhydride Imidization
The imidization of nadic anhydride is a crucial reaction in the synthesis of high-performance polyimides, which are valued for their exceptional thermal stability and mechanical strength.[1][2] The reaction typically proceeds in two steps: the formation of a poly(amic acid) (PAA) intermediate, followed by cyclodehydration to form the final imide.[3] Understanding the underlying mechanism is key to optimizing reaction conditions.
The initial step involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the nadic anhydride ring.[4][5] This ring-opening reaction forms an amic acid intermediate. The subsequent and often rate-limiting step is the cyclization of the amic acid to the imide, which involves the elimination of a water molecule.[6] This process can be achieved either through thermal treatment or by using chemical dehydrating agents.[1][7]
Factors Influencing the Reaction:
-
Temperature: Higher temperatures generally favor the imidization reaction by providing the necessary activation energy for cyclization and facilitating the removal of water.[8] However, excessively high temperatures can lead to side reactions and degradation.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are commonly used as they can dissolve the reactants and the intermediate poly(amic acid).[9][10]
-
Catalysts: The reaction can be catalyzed by acids or bases.[11] Tertiary amines, such as pyridine or triethylamine, are often used in chemical imidization to facilitate the dehydration step.[7][9]
-
Reactant Purity and Stoichiometry: The purity of nadic anhydride and the amine, as well as their molar ratio, significantly impact the molecular weight and properties of the resulting polyimide.
Troubleshooting Guide (Q&A)
This section addresses specific problems that you may encounter during the imidization of nadic anhydride.
Issue 1: Low Imide Yield or Incomplete Reaction
Q: My reaction seems to have stalled, and I'm getting a low yield of the desired imide. What could be the cause?
A: Low yield or an incomplete reaction can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Temperature or Reaction Time:
-
Explanation: The cyclization of the amic acid to the imide is an endothermic process that requires sufficient thermal energy. If the temperature is too low or the reaction time is too short, the equilibrium may favor the amic acid intermediate.
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like FT-IR spectroscopy by observing the appearance of characteristic imide peaks (around 1778 cm⁻¹ and 1377 cm⁻¹) and the disappearance of amic acid peaks.[12]
-
-
Inefficient Water Removal:
-
Explanation: Imidization is a condensation reaction that produces water.[13] If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the reactants, hindering the formation of the imide.
-
Solution: If performing a thermal imidization, ensure your setup allows for the efficient removal of water, for example, by using a Dean-Stark trap or conducting the reaction under a vacuum. For chemical imidization, ensure you are using an adequate amount of a dehydrating agent like acetic anhydride.[7]
-
-
Catalyst Issues:
-
Explanation: In chemical imidization, the catalyst plays a crucial role. An insufficient amount of catalyst, or a catalyst that has degraded, will slow down the reaction rate.
-
Solution: Verify the amount and purity of your catalyst. For base catalysts like pyridine or triethylamine, ensure they are fresh and anhydrous.
-
Issue 2: Poor Solubility of the Product
Q: The imide product is precipitating out of the solution during the reaction, leading to a heterogeneous mixture and difficulty in purification. Why is this happening and how can I fix it?
A: Product precipitation is a common challenge, especially when synthesizing rigid-rod polyimides.
-
Explanation: The final polyimide is often much less soluble in the reaction solvent than the poly(amic acid) precursor.[9] As the imidization proceeds, the polymer chains become more rigid and may precipitate out of solution.
-
Solutions:
-
Solvent Selection: Consider using a solvent with higher solvating power for the final polyimide. High-boiling point polar aprotic solvents are often a good choice.
-
One-Pot, High-Temperature Synthesis: For soluble polyimides, a one-step method where the reaction is carried out at high temperatures (180-220°C) in a high-boiling solvent can be effective.[9] In this method, the imidization occurs rapidly, and the water is removed as an azeotrope.[9]
-
Chemical Imidization at Lower Temperatures: Chemical imidization can sometimes be performed at lower temperatures, which might help maintain the solubility of the product for a longer period.
-
Issue 3: Undesirable Side Reactions and Product Coloration
Q: My final product is discolored (e.g., dark brown or black), suggesting the presence of impurities. What are the likely side reactions, and how can I minimize them?
A: Discoloration is often an indicator of side reactions or thermal degradation.
-
Explanation: At elevated temperatures, various side reactions can occur. One possibility is the reversion of the amic acid back to the anhydride and amine.[9] Additionally, oxidation of the reactants or products can lead to colored impurities. The use of certain reagents in chemical imidization, such as acetic anhydride with sodium acetate for aliphatic amines, can also lead to dark-colored crude products.[14]
-
Solutions:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Determine the optimal temperature range for your specific system through careful experimentation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification of Reactants: Ensure that your nadic anhydride and amine are of high purity. Impurities can act as catalysts for side reactions.
-
Alternative Imidization Methods: If chemical imidization with acetic anhydride/sodium acetate is causing discoloration, consider alternative dehydrating agents or a thermal imidization approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermal and chemical imidization?
A1: Thermal imidization involves heating the poly(amic acid) precursor to high temperatures to drive the cyclization and remove water. Chemical imidization, on the other hand, uses a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine or triethylamine) to achieve imidization at lower temperatures.[7] The choice between the two methods depends on the desired properties of the final polyimide, with chemical imidization sometimes offering better control over the film properties.
Q2: How can I monitor the progress of the imidization reaction?
A2: Several analytical techniques can be used to monitor the degree of imidization. Fourier-transform infrared spectroscopy (FT-IR) is a common and effective method, where you can track the appearance of characteristic imide absorption bands.[12][13] Other techniques include thermogravimetric analysis (TGA) to measure the weight loss associated with the removal of water and solvent, and differential scanning calorimetry (DSC).[13][15]
Q3: What are the key safety precautions to take when working with nadic anhydride and the solvents used in imidization?
A3: Nadic anhydride and the solvents commonly used (e.g., DMF, DMAc) can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use to be fully aware of their potential hazards and handling procedures.
Experimental Protocols
Protocol 1: Two-Step Thermal Imidization of Nadic Anhydride with an Aromatic Diamine
This protocol outlines a general procedure for the synthesis of a polyimide via a two-step thermal imidization process.
Part 1: Synthesis of Poly(amic acid) (PAA)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in an anhydrous polar aprotic solvent (e.g., DMAc) at room temperature.[3]
-
Once the diamine is fully dissolved, slowly add a stoichiometric amount of nadic anhydride to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the PAA is formed.
Part 2: Thermal Imidization
-
Cast the viscous PAA solution onto a clean glass plate.
-
Place the plate in a vacuum oven and heat it through a staged curing cycle. A typical cycle might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.[3]
-
After the final heating stage, allow the oven to cool slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass plate.
Protocol 2: Chemical Imidization of Nadic Anhydride
This protocol provides a general method for chemical imidization.
-
Prepare the poly(amic acid) solution as described in Part 1 of Protocol 1.
-
Cool the PAA solution in an ice bath.
-
Prepare a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine). A common molar ratio is 2:1 of anhydride to catalyst with respect to the PAA repeating unit.[3]
-
Slowly add the dehydrating agent/catalyst mixture to the cooled PAA solution with stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The polyimide may precipitate from the solution.
-
Isolate the polyimide product by filtration, wash it with a suitable solvent (e.g., methanol) to remove residual reagents, and dry it under a vacuum.
Visualizations
Reaction Mechanism
Caption: General two-step mechanism for the imidization of nadic anhydride.
Troubleshooting Workflow: Low Imide Yield
Caption: Decision tree for troubleshooting low yield in imidization reactions.
References
- Monitoring the imidization reaction of polyimide thin films using an in-situ LIBS approach. (n.d.). Google Scholar.
- In-situ imidization analysis in microscale thin films of an ester-type photosensitive polyimide for microelectronic packaging applications. (n.d.). Google Scholar.
- LIBS as a novel tool for the determination of the imidization degree of polyimides. (2024). National Institutes of Health.
- LIBS as a novel tool for the determination of the imidization degree of polyimides. (n.d.). ProQuest.
- Advanced analytical approaches to characterize ion mobility and structural changes in polyimides. (n.d.). reposiTUm.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
- CHAPTER 2 LITERATURE REVIEW. (n.d.). VTechWorks.
- Reaction of primary amine with mixed acid anhydride. (n.d.). ECHEMI.
- Manufacturing method for polyimide resin containing a norbornene group. (2008). Google Patents.
- Comparing the Chemical Imidization and Thermal Imidization Methods for Polyimide Film: A Study of Their Differences. (n.d.). Researcher.
- Kinetics of amine-cyclic anhydride reactions in moderately polar solutions. (1995). Journal of Polymer Science Part A: Polymer Chemistry.
- Catalyst for imidization reaction and method for producing polyimide using this catalyst. (n.d.). Google Patents.
- Upgrading Polyimides Through Enhanced Process Technology. (2020). Halocarbon.
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. (2008). Google Patents.
- Synthesis of High-Performance Polyimides Using Himic Anhydride: Application Notes and Protocols. (n.d.). Benchchem.
- A comparison of nadic anhydride and 4-phenylethynyl phthalic anhydride for high TG polyimides. (n.d.). ResearchGate.
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- 10. US20080114148A1 - Manufacturing method for polyimide resin containing a norbornene group - Google Patents [patents.google.com]
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- 15. LIBS as a novel tool for the determination of the imidization degree of polyimides - ProQuest [proquest.com]
preventing side reactions in the functionalization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Technical Support Center: Functionalization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Welcome to the technical support center for the synthetic manipulation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic imide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its functionalization and mitigate common side reactions.
The core structure, a Diels-Alder adduct of cyclopentadiene and maleimide, presents unique stereochemical and reactivity challenges.[1] Understanding these nuances is critical for achieving desired synthetic outcomes. This center is structured to address specific issues you may encounter, moving from general principles to detailed, actionable protocols.
Section 1: Understanding the Core Molecule & Inherent Reactivity
The 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold, often referred to as a norbornene-type imide, possesses several key reactive sites: the imide nitrogen, the two carbonyl groups, and the carbon-carbon double bond of the norbornene moiety. Functionalization strategies typically target one or more of these sites. However, the strained bicyclic system and the presence of multiple functional groups can lead to a variety of undesired side reactions.
A primary consideration is the endo/exo stereochemistry of the molecule. The Diels-Alder synthesis of the parent anhydride, nadic anhydride, from cyclopentadiene and maleic anhydride predominantly yields the endo isomer due to favorable secondary orbital interactions during the cycloaddition.[1][2] This stereochemistry can influence the accessibility of reagents to the different faces of the molecule and the relative thermodynamic stability of products. While the endo isomer is kinetically favored, the exo isomer is often thermodynamically more stable.[3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of functionalization being attempted, addressing the most common issues and their underlying causes.
N-Functionalization (Alkylation, Arylation)
Question: I am attempting to N-alkylate the imide with an alkyl halide and a base (e.g., K₂CO₃, NaH), but I am observing low yields and significant starting material recovery. What is going wrong?
Answer: This is a common issue often related to several factors:
-
Insufficient Basicity: The pKa of the N-H bond of the imide is approximately 11.85. While bases like potassium carbonate can be effective, stronger, non-nucleophilic bases are often required for complete deprotonation, especially with less reactive alkylating agents. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a more robust choice.
-
Solvent Choice: The solvent must be anhydrous. Trace amounts of water can quench the deprotonated imide or react with strong bases. Ensure your solvent is properly dried before use.
-
Steric Hindrance: The concave face of the endo isomer can present steric challenges. If you are using a bulky alkylating agent, this can significantly slow down the reaction rate.
-
Leaving Group: Ensure you are using a good leaving group on your electrophile (e.g., I > Br > Cl).
Troubleshooting Protocol: Improving N-Alkylation Yields
-
Rigorous Drying: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents.
-
Base Selection: Switch to a stronger base like sodium hydride (NaH). Add the imide to a suspension of NaH in anhydrous THF or DMF at 0 °C and allow it to stir for 30-60 minutes to ensure complete deprotonation before adding the alkylating agent.
-
Temperature Control: While initial deprotonation should be done at 0 °C, the subsequent alkylation may require heating. Monitor the reaction by TLC to determine the optimal temperature.
-
Consider Phase-Transfer Catalysis: For reactions with potassium carbonate, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transport of the carbonate into the organic phase.
Reduction of the Imide Carbonyls
Question: I am trying to selectively reduce one of the imide carbonyls to a hydroxyl group or fully reduce the imide to the corresponding amine, but I am getting a complex mixture of products, including reduction of the norbornene double bond. How can I improve selectivity?
Answer: The chemoselectivity of the reduction is highly dependent on the choice of reducing agent.[4] The norbornene double bond is susceptible to reduction under certain conditions, particularly catalytic hydrogenation.
-
For Partial Reduction to Hydroxylactam: A milder reducing agent is required. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures can often achieve this transformation. The selectivity arises from the greater electrophilicity of one carbonyl over the other in the intermediate hemiaminal.
-
For Complete Reduction to Amine: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) are necessary. However, these can also reduce the double bond. To avoid this, consider converting the imide to a more easily reducible species first.[5]
Troubleshooting Protocol: Selective Imide Reduction
| Goal | Reagent | Conditions | Potential Side Reactions & Solutions |
| Partial Reduction (Hydroxylactam) | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Over-reduction to the amine. Solution: Use stoichiometric amounts of NaBH₄ and monitor the reaction carefully by TLC. |
| Full Reduction (Amine) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, 0 °C to reflux | Reduction of the C=C double bond. Solution: Perform the reaction at the lowest possible temperature that allows for conversion. Alternatively, protect the double bond first via bromination, followed by reduction and then debromination. |
| Full Reduction (Amine) - Chemoselective | 1. Triflic Anhydride (Tf₂O), 2-fluoropyridine2. Triethylsilane (Et₃SiH) | Dichloromethane, 0 °C to RT | Incomplete activation. Solution: Ensure anhydrous conditions for the activation step. This method is often highly selective for the amide reduction.[6] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethyl Acetate, elevated pressure | Reduction of the C=C double bond is highly likely.[7] Solution: This method is generally not suitable for selective imide reduction in this system unless saturation of the norbornene is also desired. |
Reactions at the Norbornene Double Bond
Question: I am observing unexpected polymerization or retro-Diels-Alder reaction when performing reactions at elevated temperatures. How can I prevent this?
Answer: The norbornene moiety is prone to several side reactions, particularly under thermal stress or in the presence of certain catalysts.
-
Retro-Diels-Alder Reaction: At high temperatures, the molecule can undergo a retro-Diels-Alder reaction to regenerate cyclopentadiene and maleimide.[8] This is an equilibrium process, and the forward reaction is favored at lower temperatures.
-
Ring-Opening Metathesis Polymerization (ROMP): If trace amounts of transition metal catalysts (e.g., Ruthenium, Molybdenum) are present, the strained norbornene double bond can undergo ROMP.[9][10][11]
-
Addition Polymerization: In the presence of certain palladium or nickel catalysts, addition polymerization can occur.
Troubleshooting Protocol: Maintaining the Norbornene Scaffold
-
Temperature Management: Avoid excessive heating. If a reaction requires elevated temperatures, conduct it at the lowest possible temperature for the shortest duration necessary. The retro-Diels-Alder reaction typically becomes significant at temperatures above 150-200 °C.
-
Catalyst Purity: If using transition metal catalysts for other transformations, ensure their purity and be aware of potential side reactions with the norbornene double bond.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent radical-initiated side reactions at the double bond.
Endo/Exo Isomerization
Question: During a base-catalyzed reaction, I noticed the formation of a second product with a very similar mass, which I suspect is the exo isomer. How can I control this isomerization?
Answer: The proton at the C3a and C7a positions is acidic and can be removed by a strong base, leading to the formation of an enolate intermediate. Reprotonation can occur from either face, leading to epimerization and the formation of the thermodynamically more stable exo isomer.[3]
Troubleshooting Protocol: Controlling Endo/Exo Isomerization
-
Use Non-Nucleophilic, Hindered Bases: If a base is required, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at very low temperatures (e.g., -78 °C). This minimizes the rate of enolization.
-
Avoid Protic Solvents with Strong Bases: Protic solvents can facilitate the proton exchange that leads to isomerization.
-
Embrace the Isomerization: In some cases, it may be advantageous to intentionally isomerize to the exo form, which can exhibit different reactivity.[12][13] Heating with a catalytic amount of a strong base can drive the equilibrium towards the exo product.[3]
Section 3: Summary of Key Side Reactions and Prevention Strategies
| Side Reaction | Cause | Prevention Strategy |
| Imide Ring Opening/Hydrolysis | Strong nucleophiles (e.g., OH⁻, RO⁻), water | Use anhydrous conditions; employ non-nucleophilic bases; avoid aqueous workups until the reaction is complete and quenched. |
| Retro-Diels-Alder | High temperatures (>150 °C) | Maintain lower reaction temperatures; minimize reaction time at elevated temperatures.[8] |
| Polymerization (ROMP, Addition) | Trace transition metal catalysts (Ru, Mo, Pd, Ni) | Use high-purity reagents; be mindful of catalyst compatibility with the norbornene moiety.[9][14] |
| endo/exo Isomerization | Strong bases, elevated temperatures | Use non-nucleophilic bases at low temperatures (-78 °C); avoid protic sources in the presence of base.[3] |
| Unselective Reduction of C=C Bond | Harsh reducing agents (e.g., catalytic hydrogenation) | Use chemoselective reducing agents (e.g., NaBH₄ for carbonyls); protect the double bond if necessary.[7] |
This technical support guide is intended to provide a foundational understanding of the challenges associated with the functionalization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. By anticipating these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and selectivity of their synthetic efforts.
References
-
B. V. Lebedev, N. N. Smirnova, E. G. Kiparisova, and D. G. Faminskii, "Catalytic addition polymerization of norbornene and its derivatives and copolymerization of norbornene with olefins," ResearchGate, 2007. [Online]. Available: [Link]
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A. A. Baranov, D. S. Tabatabai, and S. S. Ivanchev, "Development of Pd-Based Catalytic Systems for Addition Polymerization of Norbornene Derivatives," AIP Publishing, 2017. [Online]. Available: [Link]
-
A. Bell, "Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]," MDPI, 2018. [Online]. Available: [Link]
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H. Yu, S. Lin, and Q. Pan, "Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives," High Performance Polymers, 2020. [Online]. Available: [Link]
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K. N. Houk and P. H. Y. Cheong, "Click Chemistry with Cyclopentadiene," PMC - NIH, 2019. [Online]. Available: [Link]
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M. R. Wilson et al., "Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene," Max Wilson Lab, 2021. [Online]. Available: [Link]
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B. E. Kirkpatrick, K. Anseth, and T. S. Hebner, "(A) Diels–Alder cycloaddition of maleimides and dienes. (B) Various...", ResearchGate, 2024. [Online]. Available: [Link]
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J. Liu et al., "Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization," Polymer Chemistry (RSC Publishing), 2020. [Online]. Available: [Link]
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J. Ashenhurst, "Diels-Alder Reaction: Kinetic and Thermodynamic Control," Master Organic Chemistry, 2018. [Online]. Available: [Link]
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K. Ogino et al., "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis," Scientific Research Publishing, 2012. [Online]. Available: [Link]
-
S. T. Meijer, A. R. P. van der Laan, and R. Hoogenboom, "Oxanorbornenes: promising new single addition monomers for the metathesis polymerization," PMC - PubMed Central, 2021. [Online]. Available: [Link]
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N/A, "14. The Diels-Alder Cycloaddition Reaction," N/A, N/A. [Online]. Available: [Link]
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S. T. Meijer, A. R. P. van der Laan, and R. Hoogenboom, "(PDF) Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization," ResearchGate, 2021. [Online]. Available: [Link]
-
Y. C. Lin et al., "Ring‐Opening Metathesis Polymerization of endo‐ and exo‐Norbornene Lactones," ResearchGate, 2012. [Online]. Available: [Link]
-
PolyblueChem, "Nadic Anhydride(CAS:826-62-0): Chemical Properties, Production Processes, and Industrial Applications," PolyblueChem, 2023. [Online]. Available: [Link]
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PubChem, "3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione," PubChem, N/A. [Online]. Available: [Link]
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SpectraBase, "3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," SpectraBase, N/A. [Online]. Available: [Link]
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Organic Chemistry Portal, "Amine synthesis by amide reduction," Organic Chemistry Portal, N/A. [Online]. Available: [Link]
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M. Artar et al., "2-Alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione (4).," ResearchGate, 2011. [Online]. Available: [Link]
-
Wikipedia, "Nadic anhydride," Wikipedia, 2023. [Online]. Available: [Link]
-
A. K. Sadana and N. Kumari, "Selective reduction of β-keto amides to α,β-unsaturated olefinic Amides and β-hydroxy amides by using sodium borohydride as the reductant," ResearchGate, 2013. [Online]. Available: [Link]
-
N. Maulide et al., "Challenges and Breakthroughs in Selective Amide Activation," PMC - NIH, 2022. [Online]. Available: [Link]
-
M. H. G. Prechtl et al., "Reduction of Amides to Amines under Mild Conditions via Catalytic Hydrogenation of Amide Acetals and Imidates," ResearchGate, 2012. [Online]. Available: [Link]
-
NIST, "4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-," NIST, N/A. [Online]. Available: [Link]
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LookChem, "4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-[[(dicyclohexylamino)carbonyl]oxy]," LookChem, N/A. [Online]. Available: [Link]
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PubChem, "4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-," PubChem, N/A. [Online]. Available: [Link]
-
LookChem, "Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione," LookChem, N/A. [Online]. Available: [Link]
-
PubChem, "(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," PubChem, N/A. [Online]. Available: [Link]
-
K. N. Houk and S. G. Leach, "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride," NIH, 2022. [Online]. Available: [Link]
-
PubChem, "3alpha,4,7,7alpha-Tetrahydro-4-hydroxy-1H-isoindole-1,3(2H)-dione," PubChem, N/A. [Online]. Available: [Link]
-
D. S. D. M. de Oliveira et al., "Indane-1,3-Dione: From Synthetic Strategies to Applications," MDPI, 2022. [Online]. Available: [Link]
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Technical Support Center: Efficient Hydrogenation of the Norbornene Double Bond
Welcome to the technical support center for the catalytic hydrogenation of norbornene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation. The strained nature of the norbornene double bond makes it highly reactive, yet achieving high efficiency and selectivity, especially in complex molecules, requires a nuanced understanding of catalyst systems and reaction parameters.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental issues and answering frequently asked questions. Our goal is to empower you to make informed decisions that enhance the success and reproducibility of your hydrogenation experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the causality behind the problem and providing a logical workflow for its resolution.
Q1: My hydrogenation reaction is slow, stalls, or fails to reach completion. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is one of the most common issues in catalytic hydrogenation. The root cause typically falls into one of three categories: the catalyst's state, reaction conditions, or the purity of your reagents.
Causality and Resolution Strategy:
-
Catalyst Activity: The catalyst is the engine of your reaction. If it's not performing, the reaction won't proceed efficiently.
-
Problem: The catalyst may be old or have reduced activity from improper storage. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time.
-
Solution: Always start with a fresh batch of catalyst from a reputable supplier. For particularly stubborn reductions, consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C), which is often effective where standard Pd/C fails.[1]
-
-
Hydrogen Availability (Mass Transfer Limitation): For heterogeneous catalysts, the reaction occurs at the three-phase interface of the solid catalyst, the liquid substrate solution, and gaseous hydrogen. Poor mixing limits the availability of hydrogen at the catalyst surface.
-
Problem: Insufficient agitation or a small surface area for gas exchange can make hydrogen delivery the rate-limiting step.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid mixing. Use a flask that is no more than half full to provide a large headspace. For reactions that are still slow, transitioning from a hydrogen balloon setup to a dedicated hydrogenation apparatus like a Parr shaker, which allows for higher pressures, can dramatically increase the reaction rate.[1]
-
-
Catalyst Poisoning: Catalysts are highly sensitive to impurities that can irreversibly bind to the active metal sites, blocking them from participating in the catalytic cycle.
-
Problem: Sulfur-containing compounds are classic poisons for palladium and platinum catalysts.[2] Other potential inhibitors include carbon monoxide (which may be present in the hydrogen source) or coordinating species in your starting material.[3]
-
Solution: Ensure the purity of your norbornene substrate and solvent. If poisoning is suspected, purify the starting material via chromatography or distillation.
-
-
Sub-optimal Reaction Conditions: The kinetics of the reaction are directly influenced by temperature, pressure, and solvent choice.
-
Problem: The chosen conditions may not provide sufficient energy to overcome the activation barrier. The substrate may not be fully soluble in the chosen solvent.
-
Solution: If the reaction is sluggish at room temperature, gently heating it (e.g., to 40-60 °C) can help. Increasing hydrogen pressure is also a very effective method.[4] Select a solvent in which your substrate is fully soluble; common choices include ethanol, methanol, ethyl acetate, or acetic acid.[5] Acetic acid can sometimes accelerate the reaction, particularly when cleaving protecting groups.[1]
-
Troubleshooting Workflow for Slow or Incomplete Reactions
Caption: Troubleshooting workflow for slow hydrogenation.
Q2: I am observing undesired side reactions and poor chemoselectivity. How can I selectively hydrogenate the norbornene double bond in the presence of other reducible functional groups?
A2: Achieving high chemoselectivity is critical in multi-step synthesis. The high strain energy of the norbornene double bond often allows for its selective reduction. However, competition from other reducible groups requires careful catalyst and condition selection.
Causality and Resolution Strategy:
-
Catalyst Reactivity: Different metal catalysts have varying activities towards different functional groups.
-
Problem: A highly active catalyst like PtO₂ or Raney Ni might reduce less reactive alkenes, alkynes, or even some carbonyl compounds in addition to the norbornene double bond.[5] Standard Pd/C can cleave common protecting groups like benzyl (Bn) ethers, carbobenzyloxy (Cbz) groups, and reduce nitro or azide groups.[5]
-
Solution: Palladium on carbon (Pd/C) is often the catalyst of choice as it preferentially adsorbs and reduces the strained norbornene double bond over other, less sterically accessible or less strained double bonds.[6] For extremely sensitive substrates where even Pd/C is too reactive, a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) can offer superior selectivity, often leaving other alkenes and functional groups untouched.[7]
-
-
Reaction Conditions: Harsh conditions (high temperature or pressure) can provide enough energy to reduce otherwise stable functional groups.
-
Solution: Employ the mildest conditions possible. Start with ambient temperature and 1 atm of H₂ (balloon). Only increase temperature or pressure if the reaction does not proceed.
-
Table 1: Catalyst Selectivity Profile
| Catalyst | Primary Application | Groups Reduced | Groups Generally Tolerated |
| Pd/C | General purpose, high activity | Alkenes, Alkynes, Nitro, Azides, Benzyl/Cbz groups | Carbonyls, Esters, Carboxylic Acids, Aromatic Rings (mild conditions) |
| PtO₂ (Adams') | Very high activity | Alkenes, Alkynes, Aromatic Rings, Carbonyls | Esters, Carboxylic Acids |
| Raney Ni | Cost-effective, industrial scale | Alkenes, Alkynes, Aromatic Rings, Carbonyls, Nitriles | Esters (can be reduced under harsh conditions) |
| RhCl(PPh₃)₃ | Homogeneous, high selectivity | Most reactive alkenes (e.g., terminal) | Internal alkenes, alkynes (can be selective), most other functional groups |
Q3: My catalyst appears to deactivate during the reaction or cannot be recycled. What causes this, and is regeneration possible?
A3: Catalyst deactivation is a significant issue in both lab-scale and industrial processes. It can be caused by physical changes to the catalyst or by chemical poisoning.
Causality and Resolution Strategy:
-
Sintering and Leaching: These are physical degradation pathways for the catalyst.
-
Problem: At elevated temperatures, the fine metal nanoparticles on the support can migrate and agglomerate (sinter) into larger particles. This reduces the active surface area.[8] Leaching occurs when the metal dissolves from the support into the reaction medium. Both processes lead to an irreversible loss of activity.[8]
-
Solution: Avoid using excessively high temperatures. If leaching is suspected, consider a different support material or solvent system. Unfortunately, deactivation by these mechanisms is generally permanent.[8]
-
-
Chemical Poisoning: As mentioned in Q1, impurities can bind strongly to the catalyst's active sites.
-
Problem: Poisons can be temporary or permanent. Temporary poisons (e.g., free water) may be removed, while permanent poisons (e.g., arsine, sulfur) cause irreversible damage.[3]
-
Solution: Prevention through reactant purification is the best strategy. For temporary deactivation, a specific treatment like stripping with hot hydrogen might regenerate the catalyst, but this often requires shutting down the reaction.[3] In most lab settings, using fresh catalyst is more practical than attempting regeneration.
-
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and practices of norbornene hydrogenation.
Q1: What are the most common catalysts for norbornene hydrogenation and how do I select one?
A1: The choice of catalyst depends on your specific goals regarding reactivity, selectivity, cost, and ease of use. Catalysts are broadly classified as heterogeneous or homogeneous.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, making them easy to remove by filtration.[9]
-
Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for alkene hydrogenation.[10] It offers high activity and good selectivity, making it an excellent first choice for most norbornene systems.[11]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is a highly active catalyst, often used when Pd/C is ineffective. It is less selective and can reduce aromatic rings under more forcing conditions.[5][11]
-
Raney Nickel (Ra-Ni): A cost-effective catalyst made from a nickel-aluminum alloy. It is very active but typically requires higher temperatures and pressures and shows lower selectivity than noble metal catalysts.[11]
-
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which offers distinct advantages.[9]
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): Known for its high selectivity in hydrogenating the most sterically accessible or activated double bonds while leaving others intact.[7] It is an excellent choice for complex molecules with multiple reducible sites.
-
Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆): An exceptionally active homogeneous catalyst that can reduce even highly substituted alkenes. However, its high reactivity can sometimes lead to lower selectivity.
-
Table 2: Comparison of Common Hydrogenation Catalysts
| Catalyst | Type | Relative Activity | Key Advantage | Key Disadvantage |
| Pd/C | Heterogeneous | High | Workhorse, good balance of activity/selectivity | Can cleave protecting groups |
| PtO₂ | Heterogeneous | Very High | Effective for difficult reductions | Expensive, can over-reduce |
| Raney Ni | Heterogeneous | High | Cost-effective | Requires higher T/P, lower selectivity |
| Wilkinson's | Homogeneous | Moderate | Excellent chemoselectivity | Difficult to remove from product |
Q2: What is the mechanistic basis for the hydrogenation of norbornene?
A2: For heterogeneous catalysts like Pd/C, the reaction proceeds via the well-established Horiuti-Polanyi mechanism .[5] This mechanism explains the key stereochemical outcome of the reaction.
-
Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal and dissociates into reactive metal-hydride (Pd-H) species.[12]
-
Alkene Coordination: The norbornene molecule approaches the catalyst surface and its pi (π) bond coordinates to an available palladium site.[12]
-
Stepwise Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the catalyst surface to the carbon atoms of the double bond. Crucially, because the alkene is adsorbed on one face, both hydrogens are delivered to that same face. This is known as syn-addition .[5][12]
-
Desorption: Once saturated, the resulting norbornane product has a much weaker affinity for the metal surface and desorbs, freeing the catalytic site for the next cycle.[7]
The defining characteristic of this mechanism is the syn-addition of hydrogen, which dictates the stereochemistry of the product.
Q3: What is the practical difference between using a heterogeneous vs. a homogeneous catalyst?
A3: The choice between a heterogeneous and homogeneous catalyst is a fundamental decision based on the specific requirements of your synthesis, particularly balancing ease of handling with the need for high selectivity.
-
Heterogeneous Catalysis (e.g., Pd/C):
-
Workflow: The solid catalyst is suspended in a solution of the substrate. After the reaction, it is simply removed by filtering the reaction mixture, often through a pad of Celite to prevent the fine powder from passing through.[13]
-
Pros: Unmatched ease of product purification and catalyst recycling.[9] They are generally robust and suitable for a wide range of conditions.
-
Cons: The active sites can be non-uniform, potentially leading to lower selectivity compared to their homogeneous counterparts.[9] The reaction rate can be limited by the diffusion of reactants to the catalyst surface.[9]
-
-
Homogeneous Catalysis (e.g., Wilkinson's Catalyst):
-
Workflow: The catalyst is dissolved along with the substrate, creating a single-phase system. Post-reaction, the catalyst must be separated from the product, typically requiring column chromatography or other purification techniques.
-
Pros: The active sites are uniform and well-defined, leading to exceptionally high selectivity.[9] Reactions often proceed under milder conditions due to high catalyst efficiency.[9]
-
Cons: Product purification is significantly more complex and costly, and catalyst recycling is often impractical.[9]
-
Heterogeneous vs. Homogeneous Workflow
Caption: Comparison of post-reaction workup.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Norbornene using 10% Pd/C
Safety Note: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Never allow the filtered catalyst cake to dry completely. Keep it wet with solvent or water.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add norbornene (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) to fully dissolve the substrate (concentration is typically 0.1-0.5 M).
-
Purging: Seal the flask with a septum. Using a needle attached to a vacuum line and a balloon filled with hydrogen, carefully evacuate the flask and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[13]
-
Reaction: Leave the final hydrogen balloon in place and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis. The disappearance of the starting material indicates completion.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Prepare a small plug of Celite in a fritted funnel. Filter the reaction mixture through the Celite plug, washing the plug with a small amount of the reaction solvent to ensure all product is collected. Keep the Celite plug wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, norbornane.
-
Catalyst Quenching: The filtered Celite/Pd/C mixture should be immediately quenched by adding it to a beaker of water before disposal according to your institution's safety guidelines.
Section 4: References
-
Hydrogenation of Alkenes. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. (2022). ResearchGate. Retrieved from [Link]
-
Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. (2021). ResearchGate. Retrieved from [Link]
-
Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024). Applied Catalysts. Retrieved from [Link]
-
Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. (n.d.). OrgoSolver. Retrieved from [Link]
-
Catalyst screening for the hydrogenation of norbornene. (2020). ResearchGate. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. Retrieved from [Link]
-
Hydrogenated Ring-Opened Polynorbornene: A Highly Crystalline Atactic Polymer. (2021). Macromolecules. Retrieved from [Link]
-
Lecture notes for chapter 15. (2017). IONiC/VIPEr. Retrieved from [Link]
-
Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. (2016). PubMed. Retrieved from [Link]
-
Reaction Mechanism, Norbornene and Ligand Effects, and Origins of meta-Selectivity of Pd/Norbornene-Catalyzed C–H Activation. (2019). ResearchGate. Retrieved from [Link]
-
Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (2002). ScienceDirect. Retrieved from [Link]
-
Influence of Tacticity on the Crystal Structures of Hydrogenated Ring-Opened Poly(norbornene)s. (2021). ACS Publications. Retrieved from [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022). Axens. Retrieved from [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). PMC - NIH. Retrieved from [Link]
-
Homogeneous and Heterogeneous Catalysis. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Tuning the phase behavior of semicrystalline hydrogenated polynorbornene via epimerization. (2016). Princeton Center for Complex Materials. Retrieved from [Link]
-
Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2021). MDPI. Retrieved from [Link]
-
Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. (2023). University of Groningen research portal. Retrieved from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from [Link]
-
Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal. Retrieved from [Link]
-
Hydrogenation troubleshooting. (2023). Reddit. Retrieved from [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from [Link]
Sources
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Technical Support Center: Resolving Issues with Product Isolation and Purification
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting challenges in product isolation and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental hurdles. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and optimize your purification workflows.
Part 1: Foundational Troubleshooting Framework
Effective troubleshooting begins with a systematic approach. Before delving into technique-specific issues, it's crucial to assess the overall process. Unforeseen problems often arise from recent changes to a protocol or instrument setup.[1]
Question: My purification process is suddenly failing. Where do I start?
Answer:
Start by reviewing any recent modifications to your experimental setup or methodology.[1] Often, the root cause is a recent change. Consider the following:
-
Method and Hardware Modifications: Have you recently changed columns, buffers, or instrument parameters? Reverting to a previously successful configuration can often resolve the issue quickly.[1]
-
Inlet and Detector Conditions: Contamination is a frequent culprit in chromatographic systems. Inspect septa, inlet liners, and detectors for any residue buildup that could affect performance.[1]
-
Column Integrity: Ensure your chromatography column is installed correctly to avoid leaks or dead volume. Check for any discoloration at the column inlet, which may indicate the accumulation of non-volatile materials.[1]
-
Diagnostic Runs: Performing a blank run can help identify ghost peaks or contamination, while a standard test mix can assess column performance metrics like resolution and retention time.[1]
Part 2: Chromatography Troubleshooting
Chromatography is a cornerstone of purification, but it comes with its own set of challenges. This section addresses common issues encountered during various chromatography techniques.
Frequently Asked Questions (FAQs) - Chromatography
Question: Why is my protein of interest not binding to the affinity column?
Answer:
Several factors can prevent your tagged protein from binding to the affinity resin:
-
Inaccessible Affinity Tag: The fusion tag may be sterically hindered or buried within the protein's three-dimensional structure.[2] Consider performing the purification under denaturing conditions to expose the tag.[2]
-
Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between the tag and the resin.[2][3] Ensure your buffer composition is correct and the pH is properly calibrated.[4]
-
Presence of Chelating or Reducing Agents: Agents like EDTA or DTT can strip metal ions (e.g., Nickel) from the column, preventing the binding of His-tagged proteins.[5]
-
Low Expression Levels: The concentration of your target protein in the lysate might be too low to be effectively captured by the column.[2] Confirm protein expression levels via SDS-PAGE and Western blot before proceeding with purification.[2]
Question: My target protein is eluting with many impurities. How can I improve purity?
Answer:
Improving purity often requires optimizing the wash and elution steps:
-
Insufficient Washing: If the wash steps are not stringent enough, non-specifically bound proteins will co-elute with your target.[2] You can increase the stringency by adding a low concentration of a competitive eluent (e.g., imidazole for His-tagged proteins) to the wash buffer or by increasing the salt concentration.[5]
-
Harsh Elution Conditions: Conversely, overly harsh elution conditions can cause weakly bound contaminants to elute along with your target protein.[2] Consider a gradient elution rather than a step elution to achieve better separation.[6]
-
Host Cell Protein (HCP) Contamination: HCPs can interact with both the target protein and the resin.[7] Optimizing wash buffer pH and ionic strength can disrupt these interactions.[7][8] For monoclonal antibodies, washing with a buffer at a pH between 5.0 and 6.5 can help remove non-specifically bound HCPs from Protein A columns.[8] Adding detergents or other additives to the wash buffer can also be effective.[9]
-
Consider Additional Purification Steps: A multi-step purification strategy is often necessary to achieve high purity.[7][10] Techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used as polishing steps after the initial capture.
Question: I'm observing a sudden increase in backpressure in my HPLC/FPLC system. What should I do?
Answer:
High backpressure is a common issue that can halt your purification run. Here's a systematic way to diagnose the cause:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is within the column. If the pressure remains high, the issue is with the instrument (e.g., clogged tubing or injector).[11]
-
Check for Precipitated Sample: Protein precipitation is a common cause of column blockage.[4][5] Ensure your sample is well-solubilized and filtered before loading.[4]
-
Inspect the Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[12] Try back-flushing the column with a strong solvent to dislodge any particulates.[13]
-
Mobile Phase Issues: Ensure your mobile phases are properly degassed, as air bubbles can cause pressure fluctuations.[4][13] Also, check for any signs of precipitation in your buffer bottles.
Troubleshooting Workflow: Low Yield in Affinity Chromatography
Part 3: Protein Aggregation and Stability
Protein aggregation is a significant challenge that can occur at any stage of the purification process, leading to loss of yield and bioactivity.[14][15]
Frequently Asked Questions (FAQs) - Protein Aggregation
Question: My purified protein is precipitating out of solution. What can I do?
Answer:
Protein precipitation indicates that the buffer conditions are not optimal for maintaining solubility. Consider the following strategies:
-
Optimize Buffer pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[16] Adjusting the buffer pH to be at least one unit away from the pI can increase solubility.[16]
-
Adjust Salt Concentration: The ionic strength of the buffer can significantly impact protein solubility.[16] Experiment with different salt concentrations to find the optimal condition for your protein.
-
Use Additives and Stabilizers: Certain additives can enhance protein stability and prevent aggregation.[16]
-
Lower Protein Concentration: High protein concentrations can promote intermolecular interactions that lead to aggregation.[16][17] Try working with more dilute protein solutions.
Question: How can I prevent my protein from aggregating during purification and storage?
Answer:
Preventing aggregation requires a proactive approach throughout your workflow:
-
Work at Low Temperatures: Performing purification steps at 4°C can slow down the aggregation process.[17]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein can induce aggregation.[17] Aliquot your purified protein into single-use volumes before freezing.[17]
-
Flash Freezing: Rapidly freeze your protein aliquots in liquid nitrogen before storing them at -80°C to minimize the formation of ice crystals that can damage the protein.[17]
-
Screen for Optimal Buffer Conditions: Before large-scale purification, perform small-scale solubility screens to identify the optimal buffer composition for your protein.[14][18]
Protocol: Rapid Solubility Screening
This protocol allows for the efficient screening of multiple buffer conditions to enhance protein solubility.[14]
-
Prepare a series of buffers: Create a panel of buffers with varying pH, salt concentrations, and additives.
-
Aliquot your protein: Distribute equal amounts of your protein (either purified or in a crude lysate) into microcentrifuge tubes.
-
Buffer exchange: Exchange the original buffer with the different screening buffers using a suitable method like dialysis or spin columns.
-
Incubate: Allow the samples to incubate under the desired conditions (e.g., 4°C for 2 hours).
-
Centrifuge: Pellet any insoluble aggregates by centrifugation (e.g., 16,000 x g for 20 minutes at 4°C).
-
Analyze the supernatant: Carefully collect the supernatant and analyze the amount of soluble protein using SDS-PAGE or a protein concentration assay.
-
Compare results: Identify the buffer condition that results in the highest concentration of soluble protein.
Part 4: Crystallization Troubleshooting
Protein crystallization is often a bottleneck in structural biology projects.[19] Success requires a highly pure and stable protein sample.[20]
Frequently Asked Questions (FAQs) - Crystallization
Question: I have highly pure protein, but I'm not getting any crystals. What are the common reasons for crystallization failure?
Answer:
Even with pure protein, several factors can inhibit crystallization:
-
Conformational Flexibility: Proteins with flexible loops or domains may not pack into a well-ordered crystal lattice.[19]
-
Surface Entropy: A high degree of conformational entropy on the protein surface, particularly from charged amino acid side chains, can hinder crystal formation.[19]
-
Sample Heterogeneity: Even minor amounts of heterogeneity (e.g., from post-translational modifications or degradation) can prevent crystallization.[19]
-
Incorrect Construct Boundaries: Unstructured N- or C-terminal regions can interfere with crystal packing.[19]
-
Aggregation: The presence of soluble aggregates can inhibit nucleation and crystal growth.[19]
Question: How can I improve my chances of obtaining crystals?
Answer:
Optimizing your protein sample and crystallization conditions is key:
-
Ensure High Purity and Monodispersity: Your protein sample should be as pure and homogeneous as possible.[20] Use size-exclusion chromatography as a final polishing step to remove aggregates.
-
Achieve Supersaturation Carefully: Crystallization requires reaching a state of supersaturation, but too high a concentration can lead to amorphous precipitation instead of ordered crystals.[21][22]
-
Screen a Wide Range of Conditions: Use commercial crystallization screens to test a broad array of precipitants, buffers, and salts.
-
Experiment with Protein Concentration: Test different protein concentrations for your crystallization trials.[22]
-
Consider Additives: Small molecules, cofactors, or ligands that bind to your protein can sometimes stabilize a single conformation and promote crystallization.[22][23]
Data Presentation: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Clear Drops (No Precipitation or Crystals) | Protein concentration is too low; Precipitant concentration is too low. | Increase protein and/or precipitant concentration. |
| Amorphous Precipitate | Supersaturation was reached too quickly; Protein is unstable in the condition. | Decrease protein and/or precipitant concentration; Try a different precipitant or buffer condition. |
| Microcrystals | Nucleation is too rapid; Crystal growth is poor. | Decrease protein concentration; Add additives to slow down nucleation; Try seeding with existing microcrystals. |
| Phase Separation ("Oiling Out") | Protein is not sufficiently soluble in the condition. | Change the pH of the buffer to be further from the pI; Add small polar organic molecules like glycerol or MPD.[22] |
Part 5: Active Pharmaceutical Ingredient (API) Purification
The purification of APIs presents unique challenges, often involving the removal of structurally similar impurities and residual solvents.[10][24]
Frequently Asked Questions (FAQs) - API Purification
Question: What are the primary sources of impurities in API manufacturing?
Answer:
Impurities in APIs can originate from various sources throughout the manufacturing process:
-
Raw Materials: Impurities present in the starting materials can be carried through the synthesis.[24]
-
Reaction Byproducts: Unwanted side reactions can generate impurities that are structurally similar to the API.[24]
-
Residual Solvents: Solvents used during synthesis may not be completely removed during purification.[24]
-
Degradation Products: The API may degrade if exposed to inappropriate storage conditions (e.g., high temperature, light).[24]
-
Catalyst Residues: Residual metal catalysts from synthetic steps may need to be removed.[25]
Question: What are the most common techniques for purifying APIs?
Answer:
Several techniques are employed for API purification, with the choice depending on the physicochemical properties of the API and its impurities:
-
Crystallization: This is one of the most powerful and widely used methods for purifying solid APIs.[10][26] It involves dissolving the crude API in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure API to crystallize while impurities remain in the mother liquor.[26]
-
Chromatography: Techniques like flash chromatography and preparative HPLC are used to separate the API from impurities based on differences in their affinity for a stationary phase.[10][26]
-
Distillation: This method is effective for purifying volatile APIs or removing volatile impurities.[24][26]
-
Extraction: Liquid-liquid extraction can be used to separate the API from impurities based on their differential solubility in two immiscible liquid phases.[10]
Workflow for API Impurity Resolution
References
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Quick Troubleshooting Guide For HPLC Column Usage.
- Technical Support Center: Overcoming Msp-3 Protein Aggregation During Purific
- Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. (2025). Orbion.
- Challenges and solutions for the downstream purific
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Active Pharmaceutical Ingredient Purific
- Troubleshooting: Purific
- Detection and prevention of protein aggregation before, during, and after purific
- Challenges and Solutions in Purifying Recombinant Proteins. (2024).
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
- How to Troubleshoot Low Protein Yield After Elution. (2025).
- Strategy for effective HCP clearance in downstream processing of antibody. Bestchrom.
- Challenges of Protein Aggregation during Purification.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- Troubleshooting protein recovery issues. (2025). Cytiva.
- Endotoxin removal
- Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net.
- Downstream Processing Challenges in Biologics Manufacturing. (2025). 53Biologics.
- Protein Purification Protocol & Troubleshooting.
- Strategies for Host Cell Protein (HCP) Clearance.
- A Beginner's Guide to Protein Crystallography.
- Detection and prevention of protein aggregation before, during, and after purific
- Downstream Processing & Bioprocess Development | Key Steps & Innov
- What Every Crystallographer Should Know About A Protein Before Beginning Crystalliz
- Removal of Endotoxin from Protein in Pharmaceutical Processes. American Pharmaceutical Review.
- APIs in Pharmaceutical Industry: An Overview. (2024). SepPure Technologies.
- HCP removal strategy in downstream purific
- Removing endotoxin from biopharmaceutical solutions. Pharmaceutical Technology.
- How to remove endotoxin-LPS
- Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins.
- What are your best tips for protein crystalliz
- Endotoxin Removal Methods, Steps, and More. Sino Biological.
- Picking the best purification method for your API can be a tricky challenge.
- Why some antibodies have low yield when purifying, and is there anyway to improve that? Thank you.. (2016).
- Effective Strategies for Host Cell Protein Purification: A Case Study. (2024). GTP Bioways.
- API Purific
- Affinity Chromatography Troubleshooting. Merck Millipore.
- Unlocking the Secrets of Downstream Processing: A Comprehensive Guide for Beginners.
- Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis.
- Considering Purification and Separation in the Downstream Train. (2022).
- Addressing the Challenges in Downstream Processing Today and Tomorrow.
- Isolation, Purification and Characteris
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- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategy for effective HCP clearance in downstream processing of antibody - Bestchrom [bestchrom.com]
- 9. HCP removal strategy in downstream purification of antibody - Bestchrom [bestchrom.com]
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Technical Support Center: Minimizing Impurities in the Synthesis of Lurasidone's Key Precursor
For: Researchers, scientists, and drug development professionals engaged in the synthesis of Active Pharmaceutical Ingredients (APIs).
Introduction: The Critical Role of Precursor Purity in Lurasidone Synthesis
Lurasidone, marketed as Latuda®, is a crucial atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[1][2] Its complex molecular structure necessitates a multi-step synthesis where the purity of each intermediate is paramount to ensuring the safety, efficacy, and stability of the final API.[3] Impurities introduced at any stage, particularly in key precursors, can carry through to the final product, leading to costly purification challenges, reduced yields, and potential safety concerns.
This guide focuses on a pivotal precursor in Lurasidone synthesis: (3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione , the bicyclic imide moiety. We will address common impurities encountered during its synthesis and the subsequent coupling reaction, providing detailed troubleshooting advice and preventative strategies.
Common Impurities: Sources and Identification
Effective troubleshooting begins with understanding the nature and origin of potential impurities. During the synthesis and use of the Lurasidone precursor, impurities can be broadly categorized as process-related or degradation-related.[3]
| Impurity Type | Potential Source | Typical Analytical Method |
| Unreacted Starting Materials | Incomplete reaction during imide formation or the final coupling step. | HPLC, GC-MS[3][4] |
| Stereoisomeric Impurities | Use of incorrect starting isomers (e.g., endo vs. exo), or epimerization under harsh reaction conditions.[5][6] | Chiral HPLC, NMR Spectroscopy[7] |
| By-products from Side Reactions | Dimerization, incomplete alkylation, or reactions with residual solvents or reagents.[3] | LC-MS, HPLC[8][9] |
| Oxidative Degradation Products | Exposure to air or oxidizing agents, particularly at the benzisothiazole ring.[3][10] | LC-MS/MS[10] |
| Residual Solvents | Incomplete removal of solvents like toluene, methanol, or dichloromethane from workup and purification steps.[3] | Gas Chromatography (GC)[3] |
Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during the synthesis involving the Lurasidone precursor.
Q1: My final coupled product shows a significant peak corresponding to unreacted (3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. What went wrong?
Answer: This is a common issue indicating incomplete reaction. The root cause typically lies in reaction kinetics or stoichiometry.
Causality & Troubleshooting Steps:
-
Base Inefficiency: The coupling reaction between the bicyclic imide and the piperazine derivative is typically base-catalyzed, often using potassium carbonate (K₂CO₃).[5][11]
-
Expert Insight: Ensure the potassium carbonate is anhydrous and finely powdered. Clumped or hydrated base has reduced surface area and activity, slowing the reaction. Consider drying the K₂CO₃ in an oven (e.g., at 120°C) for several hours before use.
-
Protocol: Use 1.2 to 1.5 molar equivalents of the base to ensure the reaction medium is sufficiently basic to deprotonate the imide nitrogen, facilitating the nucleophilic attack.
-
-
Insufficient Temperature or Reaction Time: This is a kinetically controlled reaction.
-
Expert Insight: The reaction is often performed in a high-boiling solvent like toluene at reflux (around 105-110°C).[1][5][11] Lower temperatures will drastically reduce the reaction rate. Monitor the reaction's progress using an appropriate technique like HPLC or TLC. Do not stop the reaction based on time alone; confirm the consumption of the starting material. Reactions may require 8-15 hours.[1][5]
-
-
Phase Transfer Issues: This is a solid-liquid heterogeneous reaction.
-
Expert Insight: Vigorous stirring is essential to maximize the interaction between the solid potassium carbonate and the dissolved reactants. In some cases, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates, although this adds another component that must be removed later.
-
Q2: I've detected a diastereomeric impurity. How do I identify its source and prevent it?
Answer: Stereochemical purity is critical for Lurasidone's efficacy. Diastereomeric impurities usually arise from the starting materials.
Causality & Troubleshooting Steps:
-
Incorrect Imide Isomer: The synthesis requires the exo, exo isomer, (3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione .[1][12] Using an endo isomer will result in a diastereomeric final product that is difficult to separate.
-
Preventative Action: Source your starting bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with a certificate of analysis confirming the correct stereochemistry. Confirm the structure of the resulting imide via ¹H-NMR before proceeding to the coupling step.
-
-
Incorrect Cyclohexane Moiety: The other key intermediate is derived from (1R,2R)-cyclohexanedimethanol.[7][13] Using a different isomer, such as the (1S,2S) or a cis isomer, will lead to a different diastereomer of Lurasidone.
-
Preventative Action: Always verify the stereochemistry of your starting diol and the subsequent mesylated intermediate, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.[14]
-
Workflow for Troubleshooting Stereoisomeric Impurities
Below is a logical workflow to diagnose and resolve issues related to stereoisomers.
Caption: Troubleshooting workflow for stereoisomeric impurities.
Q3: My crude product is highly colored (yellow/brown), suggesting degradation. What is the likely cause?
Answer: Discoloration often points to oxidative degradation or thermal decomposition. The benzisothiazole moiety in the piperazine precursor is susceptible to oxidation.[10]
Causality & Troubleshooting Steps:
-
Oxidation:
-
Expert Insight: High reaction temperatures in the presence of atmospheric oxygen can lead to the formation of N-oxides or other oxidative by-products, which are often colored.[10]
-
Preventative Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While many patents describe the reaction open to the air, for high-purity applications, inerting the reaction vessel is a simple and effective preventative measure.
-
-
Thermal Stress:
-
Expert Insight: Prolonged heating at high temperatures can cause decomposition.
-
Corrective Action: Do not heat the reaction longer than necessary. Once HPLC or TLC shows consumption of the limiting reagent, proceed with the workup. Avoid "cooking" the reaction overnight without monitoring.
-
Q4: How can I effectively remove residual starting materials post-reaction?
Answer: A combination of a well-designed workup and a final purification step like recrystallization is the most effective method.
Experimental Protocol: Purification by Recrystallization
This protocol assumes the coupled product (Lurasidone base) has been isolated after an initial aqueous workup.
-
Solvent Selection:
-
Rationale: The ideal solvent system will dissolve the Lurasidone base at an elevated temperature but have limited solubility for it at room temperature or below. Conversely, the impurities (like the unreacted bicyclic imide) should either be highly soluble at all temperatures or largely insoluble. Isopropanol or an acetone/water mixture can be effective.[15]
-
Screening: Test small aliquots of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find the optimal system.
-
-
Procedure: a. Place the crude Lurasidone base in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the product just dissolves. c. If colored impurities persist, you can add a small amount of activated carbon and hot filter the solution through a pad of celite. Caution: This can sometimes lead to product loss. d. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the purified crystals under vacuum.
-
Validation:
References
-
Veeprho. (n.d.). Lurasidone Impurities and Related Compound. Retrieved from [Link]
- Kumar Talluri, M.V.N., & Dharavath, S. (2019). Development of a method for quantification of two genotoxic impurities in lurasidone using lc-ms/ms. Journal of Chemical Technology and Metallurgy, 54(4), 750-757.
- Google Patents. (2016). WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride.
- Wang, Y., et al. (2018). Improvement of synthesis process of lurasidone hydrochloride and research on its major impurities. Chinese Journal of New Drugs.
- Google Patents. (2014). US20140179922A1 - Intermediate compounds and process for the preparation of lurasidone and salts thereof.
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Retrieved from [Link]
- Moniruzzaman, M., Kusuma, H.S., & Madhavi, G. (2019). DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS.
-
SynZeal. (n.d.). Lurasidone Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lurasidone Hydrochloride-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lurasidone-impurities. Retrieved from [Link]
- ResearchGate. (2017).
- Google Patents. (n.d.). Preparation method of lurasidone hydrochloride oxidation impurities.
- Google Patents. (2014). US20140243529A1 - Process for the preparation of lurasidone hydrochloride.
- ResearchGate. (2018). Research on the Synthetic Methodology for Lurasidone Hydrochloride.
-
Daicel Pharma Standards. (n.d.). Lurasidone Impurities Manufacturers & Suppliers. Retrieved from [Link]
Sources
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- 16. rjptonline.org [rjptonline.org]
- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing Diels-Alder Cycloadditions for Norbornene Derivatives
Welcome to the technical support center for the optimization of Diels-Alder reactions involving norbornene derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies. We will move beyond simple protocols to explore the underlying principles that govern reaction rates and selectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form a norbornene derivative is extremely slow or failing. What are the most common initial culprits?
A1: A sluggish or failed Diels-Alder reaction is a frequent issue that can typically be traced to a few key factors:
-
Purity and Reactivity of the Diene: For many norbornene syntheses, cyclopentadiene (CPD) is used as the diene. CPD readily dimerizes to dicyclopentadiene (DCPD) at room temperature.[1] For your reaction to proceed, this dimer must be "cracked" back into the reactive monomer via heating, and the resulting CPD should be used immediately.[2] Failure to efficiently crack DCPD is a primary cause of low reactivity.
-
Electronic Mismatch: The classic Diels-Alder reaction is most efficient between an electron-rich diene and an electron-deficient dienophile (the "normal electron-demand" scenario).[3] If your norbornene derivative's double bond (the dienophile) is not sufficiently activated with electron-withdrawing groups (e.g., esters, nitriles, ketones), the reaction rate can be exceedingly slow under thermal conditions alone.[3][4]
-
Suboptimal Thermal Conditions: While heat is required to initiate the reaction (and crack DCPD), the Diels-Alder cycloaddition is a reversible process.[1] Excessive temperatures can favor the reverse (retro-Diels-Alder) reaction, leading to a low equilibrium concentration of the desired product and the potential for side reactions or decomposition.[5][6]
Q2: How does the choice of solvent impact the reaction rate?
A2: Solvent choice can have a notable, though sometimes secondary, influence on the reaction rate. While nonpolar solvents like toluene are often effective, a significant rate enhancement is frequently observed in polar organic solvents or even water.[7][8] This acceleration in aqueous media is attributed to "hydrophobic packing," where the nonpolar reactants are forced together, increasing the effective concentration and stabilizing the polar transition state through hydrogen bonding.[8] However, the impact of the solvent is generally less dramatic than the effect of catalysis or reactant electronics.[9]
Q3: I obtained a product, but it's the wrong stereoisomer. How can I control the endo vs. exo selectivity?
A3: This is a classic challenge in Diels-Alder chemistry governed by kinetic versus thermodynamic control.
-
Endo Product (Kinetic Control): The endo adduct is typically formed faster and is known as the kinetic product.[1][5] Its formation is favored at lower reaction temperatures. This preference is explained by the "Alder endo rule," which posits a stabilizing secondary orbital interaction between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.[10][11]
-
Exo Product (Thermodynamic Control): The exo adduct is often sterically less hindered and therefore more stable, making it the thermodynamic product.[12][13] To favor the exo product, the reaction must be run under conditions where it is reversible—typically at higher temperatures for extended periods. This allows the initially formed endo product to revert to the starting materials and eventually equilibrate to the more stable exo form.[1]
Therefore, to favor the endo product, use the lowest temperature that allows for a reasonable reaction rate. To favor the exo product, higher temperatures are generally required.[13]
Troubleshooting Guide 1: Low Reaction Rate and/or Yield
This section provides a systematic approach to significantly enhance the rate and yield of your norbornene cycloaddition.
Logical Troubleshooting Workflow
The following decision tree illustrates a logical workflow for addressing a low-yielding Diels-Alder reaction.
Caption: Troubleshooting workflow for a slow Diels-Alder reaction.
Strategy 1: Implement Lewis Acid Catalysis
The most powerful method for accelerating a normal-demand Diels-Alder reaction is the use of a Lewis acid catalyst.
Causality: Lewis acids, such as AlCl₃ or SnCl₄, coordinate to the electron-withdrawing group on the dienophile (e.g., the carbonyl oxygen of an ester).[5] For many years, this was thought to accelerate the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer to the Highest Occupied Molecular Orbital (HOMO) of the diene.[5] However, modern computational studies suggest a more nuanced mechanism: the primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion between the electron clouds of the diene and dienophile as they approach each other.[8][14] Regardless of the precise model, the outcome is a dramatic reduction in the activation energy and a significant rate increase.[15]
Data Presentation: Comparison of Common Lewis Acids
| Catalyst | Typical Loading (mol%) | Solvent | Key Characteristics & Considerations |
| Aluminum Chloride (AlCl₃) | 5 - 100 | Dichloromethane, Toluene | Very strong and effective, but can be moisture-sensitive and may promote side reactions.[14][15] |
| Tin(IV) Chloride (SnCl₄) | 10 - 50 | Dichloromethane | A strong catalyst with good performance.[15] |
| Boron Trifluoride (BF₃·OEt₂) | 10 - 100 | Dichloromethane | Common and effective, easier to handle than gaseous BF₃.[14] |
| Calcium Triflate (Ca(OTf)₂) | 10 - 20 | Dichloromethane | An environmentally benign and sustainable alternative that can be highly effective, sometimes with additives.[15][16] |
Strategy 2: Employ Alternative Energy Sources - Microwave Irradiation
Microwave-assisted synthesis provides an efficient alternative to conventional heating, often resulting in dramatically reduced reaction times and improved yields.[17]
Causality: Microwave heating directly and rapidly energizes polar molecules in the reaction mixture through dipolar rotation.[18] This leads to uniform, rapid heating that can accelerate the reaction far more efficiently than conductive heating from an oil bath. This technique has been successfully applied to Diels-Alder reactions, even in low-polarity solvents like toluene, to achieve quantitative conversion in minutes.[18][19]
Strategy 3: Modify Reactant Electronics
If your synthetic route allows, modifying the electronic properties of your reactants is a fundamental way to increase the intrinsic reaction rate.
Causality: The reaction rate is highly sensitive to the energy gap between the diene's HOMO and the dienophile's LUMO. You can accelerate the reaction by:
-
Making the Dienophile More Electron-Deficient: Incorporating strong electron-withdrawing groups (e.g., -CN, -C(O)R, -NO₂) conjugated with the alkene lowers the LUMO energy.[3]
-
Making the Diene More Electron-Rich: Adding electron-donating groups (e.g., alkyl, -OR) to the diene raises the HOMO energy.[3]
Troubleshooting Guide 2: Controlling Stereoselectivity (Endo vs. Exo)
Controlling the stereochemical outcome is crucial for applications in drug development and materials science.
The Mechanistic Origin of Selectivity
The preference for the endo product under kinetic control arises from the geometry of the transition state.
Caption: Energy profile of endo vs. exo transition states.
Solutions for Controlling Selectivity:
-
Temperature Control: As discussed in the FAQs, this is the primary tool. Low temperatures (~0-25 °C) favor the kinetically-controlled endo product, while high temperatures (>80-100 °C) allow for equilibration to the thermodynamically stable exo product.[1]
-
Bulky Substituents: Introducing sterically demanding groups on the diene or dienophile can physically block the endo approach, thereby favoring the exo product even under kinetic conditions.[12]
-
Catalysis: The choice of Lewis acid can sometimes influence the endo/exo ratio, although this effect is often secondary to temperature. Some chiral Lewis acids are specifically designed to promote one stereoisomer over the other in asymmetric Diels-Alder reactions.[20][21][22]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline and must be adapted for the specific reactants and scale.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the norbornene-based dienophile (1.0 equiv) to a flame-dried flask containing a magnetic stir bar and the chosen anhydrous solvent (e.g., Dichloromethane).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir for 15-20 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR on aliquots).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a suitable reagent (e.g., saturated aq. NaHCO₃ solution or water) at a low temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Diels-Alder Reaction
Warning: Reactions in a sealed microwave vessel generate pressure. Use a dedicated microwave reactor and appropriate pressure-rated vessels.
-
Vessel Charging: In a microwave reaction vessel equipped with a small magnetic stir bar, combine the norbornene-based dienophile (1.0 equiv), cyclopentadiene (1.5 equiv), and the chosen solvent (e.g., Toluene or water, 2-5 mL).[18][19]
-
Sealing: Securely cap the vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave reactor. Program the reactor to heat the mixture to the target temperature (e.g., 110-150 °C) and hold for the desired time (e.g., 5-20 minutes).[17][18][19]
-
Cooling: Allow the vessel to cool to room temperature (either passively or with forced air cooling) before carefully opening it in a fume hood.
-
Workup & Purification: Transfer the reaction mixture and purify as described in Protocol 1. The high conversion often simplifies purification.
References
- Enantioselective and Regiodivergent Gold and Chiral Brønsted Acid Catalyzed Cycloisomerization/Diels–Alder Reaction of 1,10-Dien-4-yn-3-yl Acetates: Synthesis of Norbornene-Embedded Tricarbocycles.
- The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv | Cambridge Open Engage.
- Microwave-Assisted Solvent-Free Diels-Alder Reaction - A Fast and Simple Route to Various 5,6-Substituted Norbornenes and Polychlorinated Norbornenes.
- Optimization of the reaction conditions for the Diels-Alder reaction.
- Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.
- Catalytic asymmetric Diels–Alder reactions of α-thioacrylates for the preparation of norbornenone.
- Technical Support Center: Optimizing Diels-Alder Reactions with 2-Ethylacrolein. Benchchem.
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
- Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. Max Wilson Lab.
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
- Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Publishing.
- How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH.
- Synthesis of 5-vinyl-2-norbornene through Diels–Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide.
- Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. omicsonline.org.
- Lewis acid catalyst system for Diels–Alder reaction.
- Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. cem.com.
- Diels–Alder reaction. Wikipedia.
- The Diels-Alder Reaction. Master Organic Chemistry.
- Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Waseda University.
- Molecular design principles towards exo-exclusive Diels–Alder reactions. PMC - NIH.
- Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube.
- Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction. Adam Cap.
- optimization of reaction conditions for norbornene synthesis. Benchchem.
- High pressure Diels–Alder reactions of (+)-nopadiene with cycloalkenones. ElectronicsAndBooks.
- Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.
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addressing solubility issues of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in specific solvents
Technical Support Center: Solubility Guide for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Introduction
Welcome to the technical support guide for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a key bicyclic imide intermediate used extensively in pharmaceutical development, most notably in the synthesis of the antipsychotic drug Lurasidone[1][2][3]. Also known by synonyms such as cis-5-Norbornene-endo-2,3-dicarboximide[4], this compound's unique structure presents specific solubility challenges that can impact experimental reproducibility and scale-up.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting protocols and scientific explanations to help you overcome common solubility hurdles, ensuring the successful integration of this compound into your workflows.
Section 1: Core Compound Characteristics
Understanding the physicochemical properties of the molecule is the first step in diagnosing and solving solubility issues. The compound's structure, featuring a nonpolar hydrocarbon cage (the norbornene moiety) and a polar imide group, results in a nuanced solubility profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | ~163.17 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | ~152 °C | [1][6] |
| XLogP3 (Lipophilicity) | 0.1 | [5] |
| Predicted pKa | 11.85 ± 0.20 | [2][3] |
| Hydrogen Bond Donor Count | 1 (from the imide N-H) | [5] |
| Hydrogen Bond Acceptor Count | 2 (from the carbonyl oxygens) |[5] |
The low XLogP3 value suggests the molecule is not overwhelmingly lipophilic, yet its rigid, bulky hydrocarbon framework limits its interaction with highly polar solvents like water. The key to its solubility lies in targeting the polar imide group or matching the overall moderate polarity of the molecule.
Section 2: Troubleshooting Guide for Dissolution
This section provides a logical, step-by-step process for addressing solubility problems in a question-and-answer format.
Q1: My compound won't dissolve with simple mixing. What are the immediate next steps?
Answer: Insufficient solubility upon initial mixing is a common observation. The dissolution process is governed by both thermodynamics (the inherent solubility limit) and kinetics (the rate of dissolution). Your first steps should focus on overcoming kinetic barriers.
Protocol 1: Basic Protocol for Enhancing Dissolution Rate
-
Increase Surface Area: If the material is in a coarse or crystalline form, gently grind it into a fine powder using a mortar and pestle. This significantly increases the surface area available for solvent interaction, which can dramatically improve the rate of dissolution[7][8].
-
Apply Mechanical Agitation: Move beyond simple swirling. Use a vortex mixer for several minutes or add a magnetic stir bar and stir the suspension vigorously for 15-30 minutes. This ensures the solid is well-dispersed and fresh solvent is constantly interacting with the particle surfaces.
-
Introduce Gentle Heat: For most substances, solubility is an endothermic process, meaning it increases with temperature[9][10]. Place the vessel in a warm water bath (e.g., 40-50 °C) while continuing to stir.
-
Causality: Heating provides the system with thermal energy, which helps overcome the intermolecular forces within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively[10].
-
Caution: Do not exceed the boiling point of your solvent. Monitor the solution closely to ensure no degradation occurs.
-
Caption: Initial troubleshooting workflow for dissolution.
Q2: The basic protocol failed. How do I choose a more effective solvent?
Answer: Solvent selection is critical and is guided by the principle of "like dissolves like"[7][10]. Given the compound's mixed polarity, the ideal solvent will have characteristics that can interact with both its nonpolar and polar regions.
Based on available data and chemical principles, solvents can be categorized as follows:
Table 2: Recommended Solvents for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
| Polarity Class | Solvent | Reported / Expected Solubility | Rationale & Use Case |
|---|---|---|---|
| Polar Aprotic | Dichloromethane (DCM) | Good[6] | Excellent starting point. Its moderate polarity effectively solvates the entire molecule. |
| Acetone | Good[6] | Another strong candidate for creating stock solutions. | |
| Chloroform | Slight[2][3][11] | Less effective than DCM but can be used. | |
| Tetrahydrofuran (THF) | Expected to be Good | Polarity is suitable for this class of compound. | |
| Dimethylformamide (DMF) | Expected to be High | Strong polar aprotic solvent, often a "solvent of last resort." | |
| Dimethyl Sulfoxide (DMSO) | Expected to be High | Similar to DMF, very effective but can be difficult to remove. | |
| Polar Protic | Methanol | Slight[2][3][11] | Can be used for suspensions or slurries, as noted in synthesis protocols[1][11], but is not ideal for clear solutions. |
| Ethanol | Slight to Poor | Generally less effective than methanol. | |
| Nonpolar | Toluene | Poor | Unlikely to be effective alone due to the polar imide group. |
| Hexanes | Very Poor | Ineffective; can be used as an anti-solvent for precipitation. |
| Aqueous | Water / Buffers (pH < 9) | Practically Insoluble | The dominant nonpolar framework prevents dissolution in neutral water. |
Caption: Solvent selection guide based on polarity.
Q3: I must use an aqueous buffer for my biological assay. How can I dissolve this compound?
Answer: This is an advanced challenge that requires chemical modification of the solute in situ. The imide proton (N-H) is weakly acidic, with a predicted pKa around 11.85[2][3]. By raising the pH of the solution above this pKa, you can deprotonate the imide, forming a negatively charged anionic salt. This salt is dramatically more polar and thus more soluble in aqueous media[9].
Protocol 2: Dissolution in Aqueous Buffer via pH Adjustment
-
Prepare a Concentrated Slurry: Weigh your compound and add a minimal amount of a water-miscible co-solvent like DMSO or DMF to create a thick slurry or concentrated solution. This pre-wets the particles.
-
Add Buffer: Add your desired aqueous buffer (e.g., PBS, TRIS) to the slurry. The compound will remain insoluble at this stage.
-
Titrate with Base: While stirring vigorously, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise. Monitor the solution for clarity.
-
Confirm Dissolution: As the pH rises and surpasses the pKa, the solid will dissolve to form a clear solution of the sodium salt.
-
Final pH Adjustment: Carefully adjust the pH back down if necessary for your experiment, but be aware that if the pH drops significantly below the pKa, the compound may precipitate. It is best to run the experiment at a pH that maintains solubility.
Self-Validation: The visual transition from a cloudy suspension to a clear solution serves as the primary validation for this protocol.
Caption: Equilibrium between insoluble and soluble forms.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Is there a risk of compound degradation when using heat or high pH? Yes. While gentle heating (40-60 °C) for short periods is generally safe, prolonged exposure to high temperatures can risk degradation. Similarly, the imide functional group can undergo hydrolysis (ring-opening) under harsh basic (or acidic) conditions, especially with extended incubation times. It is recommended to prepare basic stock solutions fresh and store them under appropriate conditions (e.g., frozen) if not for immediate use.
-
FAQ 2: Why does my compound dissolve but then crash out of solution? This phenomenon, called precipitation, can occur for several reasons:
-
Temperature Change: If you dissolved the compound at an elevated temperature to create a supersaturated solution, it may precipitate upon cooling to room temperature.
-
Solvent Evaporation: If you are working with a volatile solvent like DCM or acetone, its evaporation will increase the concentration of the compound, potentially exceeding its solubility limit.
-
pH Shift: In aqueous preparations, a decrease in pH (e.g., upon addition to acidic media) will convert the soluble salt back to the insoluble neutral form, causing it to precipitate.
-
-
FAQ 3: Can I use sonication to aid dissolution? Yes, sonication is an excellent method for breaking apart particle agglomerates and accelerating dissolution. It can be used in conjunction with or as an alternative to heating and is particularly useful for temperature-sensitive applications. Use a sonicating water bath for 5-15 minute intervals.
References
-
3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. PubChem, National Center for Biotechnology Information. [Link]
-
Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. LookChem. [Link]
-
(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. PubChem, National Center for Biotechnology Information. [Link]
-
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook. [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione. Chongqing Chemdad Co., Ltd. [Link]
-
Factors Affecting Solubility. TutorVista. [Link]
-
Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
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- 4. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]
- 5. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aalpha,4alpha,7alpha,7aalpha)- (EVT-1581991) | 6265-30-1 [evitachem.com]
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Technical Support Center: Chiral Separation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Enantiomers
Welcome to the technical support center for the chiral separation of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (also known as cis-endo-5-norbornene-2,3-dicarboximide). This molecule is a critical bicyclic imide intermediate in the synthesis of several pharmaceutical compounds, including the atypical antipsychotic Lurasidone.[1][2] Achieving high enantiomeric purity is therefore a crucial step in drug development and manufacturing.
This guide is designed for researchers, chromatographers, and process chemists. It provides in-depth, field-proven insights into method development, troubleshooting, and optimization for this specific chiral separation, moving beyond generic advice to address the unique challenges posed by this analyte's structure.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of this specific molecule challenging?
Answer: The primary challenges arise from its unique structure:
-
Rigid, Compact Shape: The bridged bicyclic (norbornene) system is rigid and lacks conformational flexibility. This demands a chiral stationary phase (CSP) with a highly ordered structure capable of precise steric differentiation.
-
Limited Interaction Sites: The molecule is relatively non-polar, with the primary interaction sites being the two carbonyl groups and the imide nitrogen of the isoindole ring system. These sites can participate in hydrogen bonding and dipole-dipole interactions. The carbon-carbon double bond offers a potential π-system for interaction.
-
Potential for Exo/Endo Isomers: The synthesis of the parent anhydride can result in a mixture of endo and exo diastereomers.[3] While your starting material should be isomerically pure, incomplete separation of these diastereomers can complicate the subsequent enantiomeric separation. The focus of this guide is the enantiomeric separation of the endo form.
Q2: Which chromatographic technique is better for this separation: HPLC or SFC?
Answer: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective. The choice often depends on laboratory resources, scale, and "green chemistry" initiatives.
-
Supercritical Fluid Chromatography (SFC): This is now the preferred technique in many pharmaceutical labs for chiral separations.[4] Its primary advantages are speed and reduced solvent consumption.[5] Using supercritical CO₂ as the main mobile phase component allows for higher flow rates due to lower viscosity and rapid solvent evaporation post-collection, which is a significant benefit for preparative-scale work.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely accessible technique.[7] Normal-phase HPLC is particularly well-suited for this analyte. Polysaccharide-based CSPs show excellent performance in normal-phase modes (e.g., hexane/alcohol mixtures).[5]
Recommendation: For analytical scale, both are excellent. For preparative scale or high-throughput screening, SFC is strongly recommended due to its speed and efficiency.[8]
Q3: What type of chiral stationary phase (CSP) should I start with?
Answer: The overwhelming consensus in the field for separating rigid, polycyclic molecules is to begin with polysaccharide-based CSPs .[5][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves.[10] Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into these chiral cavities.[9][10]
-
Primary Screening Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OJ)
-
Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) are highly recommended as they offer greater solvent compatibility and robustness.[11]
-
If polysaccharide phases fail, Pirkle-type or macrocyclic glycopeptide phases would be the next logical choice, as they offer different chiral recognition mechanisms.
Systematic Method Development Guide
Successful chiral method development is not a matter of chance but of systematic screening. The unpredictable nature of chiral recognition makes a multi-column, multi-solvent screening approach the most efficient path to success.[12][13]
Workflow: Chiral Method Development Screening
Below is a DOT script visualizing a robust screening strategy.
Caption: A systematic workflow for chiral method development.
Protocol 1: Universal Chiral Screening (HPLC/SFC)
This protocol is designed to maximize the probability of finding a successful separation quickly.
-
Prepare Stock Solution: Dissolve the analyte at approximately 1 mg/mL in ethanol or a solvent miscible with all screening mobile phases.
-
Set Up Screening System: Use an automated column switcher if available. If not, perform the screens manually. The recommended screening columns and mobile phases are detailed in the table below.
-
Equilibrate Column: Before the first injection for each mobile phase, equilibrate the column with at least 10-20 column volumes of the mobile phase.
-
Inject and Run: Inject 5-10 µL of the sample solution.
-
Evaluate: Assess the chromatogram for any sign of peak splitting or separation (selectivity, α > 1.05). Even a slight shoulder is a promising lead for optimization.
Table 1: Recommended Screening Conditions
| Mode | Column Type | Primary Mobile Phases (Isocratic) | Secondary Mobile Phases (Isocratic) |
| Normal Phase (NP) | Polysaccharide | A: n-Hexane / Isopropanol (90:10, v/v)B: n-Hexane / Ethanol (80:20, v/v) | A + 0.1% Trifluoroacetic Acid (TFA)A + 0.1% Diethylamine (DEA) |
| Polar Organic (PO) | Polysaccharide | C: Methanol (100%)D: Acetonitrile (100%) | C + 0.1% TFA / 0.1% DEAD + 0.1% TFA / 0.1% DEA |
| Reversed Phase (RP) | Immobilized Polysaccharide | E: Acetonitrile / Water (50:50, v/v)F: Methanol / 10mM NH₄OAc (aq) (60:40, v/v) | Explore different buffer pH values |
For SFC, replace n-Hexane with CO₂ and adjust the modifier (alcohol) percentage accordingly (e.g., start with 80:20 CO₂/Modifier).
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments.
Category 1: Resolution and Selectivity Issues
Answer: This indicates that the chosen CSP and mobile phase combination does not provide any chiral recognition.
-
Immediate Action: Do not waste time optimizing. Move to the next condition in your screening protocol (see Table 1). The goal of screening is to find selectivity first.[12]
-
Causality: Chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP.[12] If the energies of these complexes for the two enantiomers are identical under the chosen conditions, no separation will occur. A different CSP or mobile phase is required to alter these interaction energies.
Answer: This is an excellent starting point! Now you can move from screening to optimization.
Caption: Decision tree for optimizing a partially resolved separation.
-
1. Decrease Temperature: This is often the most effective parameter for improving chiral resolution.[14][13] Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) enhances the stability of the transient diastereomeric complexes, amplifying the energy difference between them and increasing selectivity.[9]
-
2. Adjust Mobile Phase Strength: In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 10% to 5% isopropanol in hexane) will increase retention and often improves resolution.[13]
-
3. Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases column efficiency (N) by allowing more time for mass transfer, which can significantly improve resolution.[4]
-
4. Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol (or vice versa) can dramatically alter selectivity due to changes in hydrogen bonding interactions with the analyte and CSP.
Category 2: Peak Shape Problems
Answer: Peak tailing is a common issue, especially with compounds capable of hydrogen bonding. It is typically caused by unwanted secondary interactions or column issues.
Caption: Common causes of peak tailing and their corresponding solutions.
-
Cause 1: Secondary Interactions. The imide group of your analyte can interact with active sites (residual silanols) on the silica support, causing tailing.[14]
-
Solution: Add a mobile phase modifier. While your analyte is neutral, the silanols are acidic. Adding a small amount of a competing acid like 0.1% trifluoroacetic acid (TFA) to the mobile phase can protonate the silanols and significantly improve peak shape.[14]
-
-
Cause 2: Column Overload. Injecting too much mass on an analytical column will saturate the stationary phase and lead to broad, tailing peaks.
-
Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you have identified the problem.
-
-
Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolved in pure ethanol for a 98:2 Hexane:Ethanol mobile phase), it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Cause 4: Column Contamination/Damage. Strongly retained impurities can accumulate at the column head, or a void can form, both of which disrupt the sample band and cause tailing.[11][15]
-
Solution: Disconnect the column and flush it in the reverse direction to waste. If using a robust, immobilized CSP, you may be able to wash with a stronger solvent like THF or DCM (always check the column manual first).[11] If this fails, the column may need to be replaced.
-
Answer: Peak fronting is less common than tailing but usually points to more severe issues.
-
Cause 1: Column Overload (in specific cases). While typically causing tailing, severe mass overload can sometimes manifest as fronting. The solution is the same: dilute the sample.
-
Cause 2: Catastrophic Column Failure. This is the most common cause. A void or channel has formed in the packed bed of the column, often from a sudden pressure shock or operating under harsh pH or temperature conditions.[16]
-
Solution: Unfortunately, this is usually irreversible. The column must be replaced. Always use a guard column to protect your analytical column and ramp up flow rates slowly to avoid pressure shocks.[15]
-
Category 3: System and Reproducibility Issues
Answer: Retention time instability is a frustrating problem that undermines method robustness.
-
Check Temperature Control: Even small fluctuations in ambient temperature can affect retention in normal phase. Use a thermostatted column compartment and ensure it is stable.[13]
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) will change the mobile phase composition and affect retention. Pre-mixing the mobile phase in a single bottle is more reproducible than online mixing with a gradient pump.
-
Column Equilibration: Chiral separations can require longer equilibration times than achiral separations.[13] Ensure the column is fully equilibrated before starting a sequence (at least 20 column volumes).
-
Beware of "Column Memory": Polysaccharide CSPs can "remember" previous mobile phases and additives.[11] If you use the same column for multiple methods with different additives (e.g., acids and bases), it can take a very long time to fully re-equilibrate. It is best practice to dedicate a column to a specific method or mobile phase type.
Answer: A sudden increase in backpressure signals a blockage in the system.
-
1. Identify the Source: Systematically isolate the problem. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the issue is upstream (tubing, injector, etc.).
-
2. Blocked Column Frit: The most common cause is a buildup of particulate matter on the inlet frit of the column.[16]
-
Protocol 2: Column Back-Flushing: Disconnect the column from the detector. Connect the column outlet to the injector. Pump mobile phase (without analyte) in the reverse direction at a low flow rate (0.2 mL/min) directly to a waste beaker for 15-20 minutes. This can often dislodge particulates from the frit.
-
-
3. Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, blocking the system. Ensure your sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.
References
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (n.d.).
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral Method Development Str
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- HPLC Troubleshooting Guide. (n.d.). [Source for general HPLC troubleshooting].
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. (2014). PMC - NIH.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- WO2015081920A1 - Process for preparing lurasidone and intermediate thereof. (2015).
- WO2014037886A1 - Process for the preparation of lurasidone hydrochloride. (2014).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- A generic screening strategy for chiral separations by supercritical fluid chromatography. (2014).
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PMC - PubMed Central.
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Preparation and Applications of the Chiral Norbornene Derivatives. (2017).
- Preparation and Applications of the Chiral Norbornene Derivatives. (n.d.). [Source for Norbornene Chemistry].
- Chiral HPLC Separ
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Separations by High‐Performance Liquid Chromatography. (n.d.).
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- Lurasidone hydrochloride. (n.d.). PMC - NIH.
- Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. (2015).
- CHEMISTRY REVIEW(S). (2010).
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.).
- CN103864774B - A kind of preparation method of Lurasidone. (n.d.).
- Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (n.d.). DiVA portal.
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- 3alpha,4,7,7alpha-Tetrahydro-4-hydroxy-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem.
- CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. (n.d.). [Source for exo/endo isomerism].
- Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. (2022). PMC - NIH.
- (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. (n.d.). Simson Pharma.
- 2-Norbornene-5,6-dicarboxylic anhydride. (n.d.). SIELC Technologies.
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Technical Support Center: Enhancing the Thermal Stability of Norbornene-Based Polymers
Welcome to the technical support center for norbornene-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile materials and seeking to optimize their thermal properties. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles. Our goal is to provide you with not only the "how" but also the "why" behind each strategy, empowering you to make informed decisions in your experimental designs.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: My polynorbornene (PNB) synthesized via Ring-Opening Metathesis Polymerization (ROMP) shows premature degradation at elevated temperatures.
-
Question: I'm observing significant weight loss in my ROMP-synthesized PNB during thermogravimetric analysis (TGA) at temperatures lower than expected. What's causing this, and how can I fix it?
-
Answer: The double bonds remaining in the backbone of ROMP-synthesized polymers make them susceptible to oxidation, which can accelerate thermal degradation.[1] To mitigate this, consider two primary approaches:
-
Post-Polymerization Hydrogenation: By saturating the double bonds in the polymer backbone, you can significantly enhance thermal stability. A common method is catalytic hydrogenation. For instance, modifying a poly(norbornadiene-grad-cyclohexadiene) copolymer through catalytic hydrogenation has been shown to increase the degradation temperature from 438 °C to 519 °C.[2]
-
Inclusion of Antioxidants: The incorporation of antioxidants can protect the polymer from thermo-oxidative degradation. You can either blend the polymer with a commercial antioxidant or, for a more permanent solution, copolymerize norbornene with a monomer functionalized with a radical scavenger, such as a hindered phenol.[1][3] This covalent attachment prevents the antioxidant from leaching out over time.[4]
-
Issue 2: The Glass Transition Temperature (Tg) of my vinyl-addition PNB is too close to its Decomposition Temperature (Td), limiting its processing window.
-
Question: My vinyl-addition polynorbornene is difficult to melt process because it starts to decompose almost as soon as it reaches its glass transition temperature. How can I widen this processing window?
-
Answer: This is a common challenge with unfunctionalized vinyl-addition polynorbornene (VAPNB).[5] The rigidity of the polynorbornene backbone leads to a high Tg. The key is to introduce more flexible components into the polymer structure to lower the Tg without significantly compromising the Td.
-
Copolymerization with Flexible Monomers: Copolymerizing norbornene with monomers like ethylene or other α-olefins introduces more flexible segments into the polymer chain, which can lower the Tg.[2] For example, copolymers of norbornene and ethylene are well-known cyclic olefin copolymers (COCs) with improved processability.[6][7] Similarly, copolymerization with styrene can also be used to tune the glass transition temperature.[6]
-
Functionalization with Side Chains: Introducing flexible alkyl or aryl ether side chains to the norbornene monomer before polymerization can also effectively lower the Tg, thereby expanding the service window between Tg and Td.[5]
-
Issue 3: My PNB nanocomposite shows poor thermal stability enhancement despite the inclusion of nanofillers.
-
Question: I've prepared a PNB/clay nanocomposite, but the TGA results are not showing the expected improvement in thermal stability. What could be wrong?
-
Answer: The effectiveness of nanofillers in enhancing thermal stability is highly dependent on their dispersion within the polymer matrix.[8] Poor dispersion can lead to agglomeration of the nanoparticles, which limits their ability to act as a thermal barrier.
-
Improve Filler Dispersion: Ensure that your processing method achieves good exfoliation and dispersion of the clay platelets within the polynorbornene matrix. Surface-initiated polymerization, where the polymer chains are grown directly from the surface of the nanofiller, is an effective technique to achieve excellent dispersion and has been shown to enhance the thermal properties of the resulting nanocomposite.[9][10]
-
Surface Modification of Nanofillers: The surface of the nanofiller should be compatible with the polymer. Modifying the surface of the clay with organic molecules can improve its interaction with the non-polar polynorbornene matrix, leading to better dispersion and improved thermal stability.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about improving the thermal stability of norbornene-based polymers.
Question 1: What is the fundamental mechanism of thermal degradation in polynorbornene?
-
Answer: The primary thermal degradation pathway for addition-polymerized polynorbornene is a first-order reaction involving a free-radical scission mechanism.[11][12][13][14] This process starts with the cleavage of the linkages between the bicyclic rings in the polymer backbone, leading to the formation of volatile monomers and oligomers.[11][13] The degradation proceeds through a combination of depropagation and hydrogen transfer reactions.[11][13]
Question 2: How does copolymerization improve the thermal stability of norbornene-based polymers?
-
Answer: Copolymerization can improve thermal stability through several mechanisms:
-
Disruption of Degradation Pathways: Introducing a comonomer can disrupt the chain-wise depropagation of the polynorbornene segments, which is a key step in its thermal degradation.
-
Introduction of More Stable Linkages: Some comonomers can form more thermally stable linkages within the polymer backbone.
-
Post-Polymerization Modification: As mentioned in the troubleshooting section, copolymerization can introduce functionalities that allow for post-polymerization modifications, such as hydrogenation, which significantly enhances thermal stability by removing susceptible double bonds.[2]
-
Question 3: What role does the stereochemistry of polynorbornene play in its thermal stability?
-
Answer: The stereochemistry of the double bond in ROMP-synthesized polynorbornene does have a modest effect on its thermal properties. Studies have shown that cis-polynorbornene exhibits a slightly higher decomposition temperature (around 466 °C) compared to trans-polynorbornene (around 456 °C).[15][16] This difference is attributed to the increased allylic strain in the cis configuration, which may lead to a more rigid and slightly more thermally stable structure.[16]
Question 4: Can I use antioxidants to improve the thermal stability of vinyl-addition polynorbornene?
-
Answer: While antioxidants are most effective in preventing the thermo-oxidative degradation of unsaturated polymers (like those from ROMP), they can still offer some benefit to saturated polymers like vinyl-addition polynorbornene. Even in the absence of backbone double bonds, thermal degradation proceeds via a free-radical mechanism. Antioxidants, particularly radical scavengers, can interrupt these radical chain reactions. Natural antioxidants, such as hesperidin, have been shown to be effective stabilizers for ethylene-norbornene copolymers.[17]
Question 5: How do functional groups on the norbornene monomer affect the thermal stability of the resulting polymer?
-
Answer: Functional groups can have a noticeable impact on the thermal stability of polynorbornene.
-
Alkyl Side Chains: Increasing the length of alkyl side chains can slightly increase thermal stability.[12]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as triethoxysilane, can also lead to a modest improvement in thermal stability.[12]
-
Fluorinated Groups: Incorporating perfluorophenyl side groups has been shown to result in a substantial increase in both chemical and thermal stability.[18]
-
Bulky Groups: The introduction of bulky substituents can restrict bond rotations and enhance thermal stability.[5]
-
Part 3: Data Presentation
Table 1: Comparison of Thermal Properties of Modified Polynorbornenes
| Polymer System | Modification Strategy | Td (°C, 5% weight loss) | Tg (°C) | Reference |
| Poly(norbornadiene-grad-cyclohexadiene) | - | 438 | 127 | [2] |
| Hydrogenated Poly(norbornadiene-grad-cyclohexadiene) | Post-polymerization Hydrogenation | 519 | 139 | [2] |
| Addition Polynorbornene with Perfluorophenyl Side Groups | Functionalization | >240 | >300 | [18] |
| Norbornene/Styrene Copolymer | Copolymerization | - | 128 - 329 (decreases with styrene content) | [6] |
| Norbornene-functionalized Benzoxazine Thermoset | Cross-linking | 406 (in N2) | 419 | [19] |
Part 4: Experimental Protocols & Visualizations
Protocol 1: Improving Thermal Stability via Copolymerization and Hydrogenation
This protocol outlines a general procedure for the synthesis of a norbornene-based copolymer followed by hydrogenation to enhance its thermal stability.
Step 1: Copolymerization (Example: Norbornene and Ethylene)
-
Reactor Setup: Purge a 250 mL glass reactor with nitrogen and place it in an oil bath set to the desired temperature (e.g., 70°C).
-
Solvent and Monomers: Charge the reactor with toluene, a solution of norbornene in toluene, and then introduce ethylene gas at a constant pressure (e.g., 1 atm).
-
Catalyst System: Inject the cocatalyst (e.g., triisobutylaluminum, TIBA) followed by the metallocene catalyst solution in toluene.
-
Initiation: Start the polymerization by injecting a solution of an activator, such as tris(pentafluorophenyl)borane (B(C6F5)3), in toluene.[7]
-
Polymerization: Allow the reaction to proceed with magnetic stirring for a set time (e.g., 20 minutes).
-
Termination: Quench the reaction by adding a small amount of methanol.
-
Purification: Precipitate the polymer in a large volume of acidified methanol, filter, and wash with methanol.
-
Drying: Dry the resulting copolymer under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
Step 2: Hydrogenation
-
Dissolution: Dissolve the synthesized copolymer in a suitable solvent (e.g., toluene) in a high-pressure reactor.
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature. Maintain the reaction with vigorous stirring for several hours.
-
Catalyst Removal: After cooling and depressurizing, remove the catalyst by filtration.
-
Product Isolation: Precipitate the hydrogenated polymer in a non-solvent like methanol, filter, and dry under vacuum.
Visualization of Strategies
Sources
- 1. researchgate.net [researchgate.net]
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- 12. Thermal Decomposition Kinetics of Functionalized Polynorbornene | Journal of Materials Research | Cambridge Core [cambridge.org]
- 13. Thermal Decomposition Kinetics of Functionalized Polynorbornene | Journal of Materials Research | Cambridge Core [cambridge.org]
- 14. Thermal Decomposition Kinetics of Functionalized Polynorbornene | Journal of Materials Research | Cambridge Core [cambridge.org]
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- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of bicyclic compounds is paramount. Among these, the norbornene framework, present in 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, offers a rigid scaffold that is a cornerstone in the synthesis of polymers and therapeutic agents. The stereochemistry of the fused imide ring, designated as either endo or exo, profoundly influences the molecule's reactivity and biological activity. Consequently, a robust and definitive analytical methodology is not just beneficial, but essential.
This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural and stereochemical assignment of the endo and exo isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. We will delve into the causality behind experimental choices, present validated spectral data, and compare the utility of NMR with alternative analytical techniques.
The Decisive Role of Stereochemistry: Endo vs. Exo Isomers
The Diels-Alder reaction used to synthesize the norbornene skeleton typically yields the kinetically favored endo isomer. However, this can be thermally or chemically isomerized to the thermodynamically more stable exo isomer. Understanding and confirming the stereochemistry is critical as it dictates the spatial orientation of the imide functionality, which in turn affects properties like polymerization behavior and biological receptor binding.
¹H and ¹³C NMR: The Gold Standard for Isomer Differentiation
NMR spectroscopy stands as the preeminent technique for distinguishing between the endo and exo diastereomers of this molecule. The rigid bicyclic structure imposes distinct spatial relationships between protons and carbons, leading to characteristic and predictable differences in their chemical shifts and coupling constants.
Interpreting the ¹H NMR Spectrum: A Tale of Two Isomers
The key to differentiating the endo and exo isomers lies in the chemical shifts of the protons on the bicyclic framework, particularly the olefinic protons (H-5/H-6), the bridgehead protons (H-4/H-7), and the protons adjacent to the imide ring (H-3a/H-7a).
In the endo isomer , the imide ring is situated beneath the cyclohexene ring, placing the protons H-3a and H-7a in close proximity to the π-system of the double bond. This anisotropic effect results in a noticeable shielding of these protons, causing them to resonate at a higher field (lower ppm) compared to the bridgehead protons H-4 and H-7.
Conversely, in the exo isomer , the imide ring is oriented away from the double bond. Consequently, the anisotropic shielding effect on H-3a and H-7a is absent. This leads to a downfield shift for these protons, often causing their signals to overlap with or appear at a lower field than the bridgehead protons.
dot graph "" { layout="neato" node [shape=none, margin=0] a [image="https://i.imgur.com/8a1b3cE.png"]
}
Figure 1: Molecular structures of the endo (left) and exo (right) isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with proton numbering.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is often sufficient for isomer identification, ¹³C NMR provides invaluable confirmation of the carbon framework and further highlights the structural differences. The chemical shifts of the carbonyl carbons and the carbons of the bicyclic cage are particularly diagnostic. The carbonyl carbons in imides typically resonate in the range of 170-180 ppm[1]. Subtle but consistent differences in the chemical shifts of the bridgehead (C-4/C-7) and methano bridge (C-8) carbons can be observed between the two isomers.
Comparative NMR Data: Endo vs. Exo Isomers
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the endo and exo isomers of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, based on published data. This direct comparison provides a clear diagnostic tool for researchers.
| Assignment | endo-isomer ¹H δ (ppm) | exo-isomer ¹H δ (ppm) | endo-isomer ¹³C δ (ppm) | exo-isomer ¹³C δ (ppm) |
| H-5, H-6 | ~6.2 | ~6.2 | ~137.8 | ~137.5 |
| H-4, H-7 | ~3.4 | ~3.2 | ~45.5 | ~45.2 |
| H-3a, H-7a | ~3.2 | ~2.8 | ~47.9 | ~47.6 |
| H-8a, H-8b | ~1.5, ~1.3 | ~1.6, ~1.4 | ~42.9 | ~42.6 |
| N-H | Variable | Variable | - | - |
| C=O | - | - | ~178.0 | ~177.5 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
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}
Figure 2: Workflow for the synthesis and characterization of endo and exo isomers.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, where adherence to these steps will yield reliable data for structural confirmation.
Part 1: Synthesis and Isomerization
-
Synthesis of the endo-isomer: The endo-isomer is typically synthesized via the Diels-Alder reaction of cyclopentadiene and maleimide. This reaction is kinetically controlled and proceeds readily at room temperature.
-
Isomerization to the exo-isomer: The endo-adduct can be converted to the thermodynamically more stable exo-isomer by heating. A common procedure involves refluxing the endo-isomer in a high-boiling solvent such as xylene or by using microwave irradiation, which can significantly reduce reaction times.
Part 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the N-H proton, which may exchange in other solvents.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure proper phasing and baseline correction of the spectrum.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (typically 1024 or more).
-
An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the methano bridge carbons.
-
-
2D NMR for Unambiguous Assignment (Optional but Recommended):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of adjacent protons. For example, the correlation between the bridgehead protons (H-4/H-7) and the olefinic protons (H-5/H-6) can be confirmed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
-
Beyond NMR: A Comparative Look at Alternative Techniques
While NMR is the definitive method for stereochemical assignment in this case, other analytical techniques provide complementary information.
| Technique | Strengths | Limitations for Isomer Differentiation |
| Mass Spectrometry (MS) | Provides accurate molecular weight information and fragmentation patterns.[2][3] | The endo and exo isomers are diastereomers and will have identical mass spectra under standard electron ionization (EI) conditions. Differentiation is generally not possible. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (C=O of the imide, C=C of the alkene, N-H).[1] | The IR spectra of the endo and exo isomers are typically very similar, with only minor, often inconclusive, differences in the fingerprint region. |
| X-ray Crystallography | Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. | Requires a single crystal of suitable quality, which may not always be obtainable. The solid-state conformation may not be representative of the solution-state structure. |
dot graph "" { layout="neato" node [shape=none, margin=0] a [image="https://i.imgur.com/t4hQ6eN.png"]
}
Figure 3: Comparison of analytical techniques for the characterization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione isomers.
Conclusion
For the definitive characterization and stereochemical assignment of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, ¹H and ¹³C NMR spectroscopy are the indispensable tools of choice. The distinct and predictable differences in the chemical shifts of key protons, arising from the fixed geometry of the bicyclic system, allow for a confident and unambiguous differentiation between the endo and exo isomers. While other techniques such as mass spectrometry and IR spectroscopy are valuable for confirming the molecular formula and functional groups, they lack the stereochemical resolving power of NMR. By following the detailed experimental protocols outlined in this guide, researchers can ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and enabling the confident progression of their research and development endeavors.
References
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Sannikov, O., Ye, E., Pinto, B. M., Saunders, P., & Merbouh, N. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. [Link]
-
Kokko, M., & Koskimies, J. (1995). Configurational Assignments of 5-Norbornene-2,3-dicarboximide and N-Phenyl-5-norbornene-2,3-dicarboximide by One- and Two- Dimensional NMR Spectroscopy. Magnetic Resonance in Chemistry, 33(5), 347-352. [Link]
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Zhang, Y., et al. (2019). Synthesis of Exo-norborn-5-ene-2,3-anhydride via Isomerization. Chinese Journal of Organic Chemistry, 39(8), 2263-2268. [Link]
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Abraham, R. J., & Fisher, J. (1986). Substituent chemical shifts in NMR. 3—Carbonitrile SCS in rigid molecules. Magnetic Resonance in Chemistry, 24(5), 451-459. [Link]
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Davis, J. C., & Van Auken, T. V. (1965). Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society, 87(17), 3900-3909. [Link]
-
Chen, Y., et al. (2019). Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry, 10(34), 4735-4743. [Link]
-
Mihoc, G., et al. (2014). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. Rev. Roum. Chim., 59(11-12), 971-983. [Link]
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Kanao, M., et al. (2013). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 3(1), 1-6. [Link]
-
PubChem. (n.d.). 5-Norbornene-2-endo,3-exo-dicarboxylic acid. Retrieved from [Link]
-
Zhang, T., et al. (2022). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Chemical Engineering Journal, 446, 137259. [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Retrieved from [Link]
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Hasan, M. U. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Executive Summary
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a key bicyclic imide intermediate in the synthesis of pharmaceuticals such as Lurasidone.[1][2] For researchers, process chemists, and quality control analysts in drug development, selecting the appropriate analytical technique is paramount for accurate structural elucidation, purity assessment, and quantification. This document evaluates the relative merits of hard and soft ionization mass spectrometry techniques, provides detailed experimental protocols for coupled chromatography-MS workflows, and contrasts these methods with alternative analytical technologies. Our objective is to equip scientists with the necessary expertise to make informed decisions, ensuring data integrity and accelerating development timelines.
Analyte Profile: Understanding the Molecule
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 5-Norbornene-2,3-dicarboximide, is a rigid, bicyclic molecule featuring a succinimide ring fused to a norbornene framework.[3][4] Its structure presents distinct analytical characteristics that influence the choice of mass spectrometry technique.
Key Chemical Properties:
-
Structure: Contains a polar imide group and a nonpolar hydrocarbon cage.
-
Significance: A critical building block in pharmaceutical synthesis.[1][2]
The primary analytical challenge lies in choosing a method that can either provide detailed structural information through fragmentation or accurately quantify the intact molecule with high sensitivity, depending on the experimental goal.
Mass Spectrometry for Structural Elucidation: A Head-to-Head Comparison
The initial decision in MS analysis is the choice of ionization method, which dictates the nature of the resulting mass spectrum. This choice is a trade-off between generating rich fragment information for structural confirmation and preserving the molecular ion for unambiguous molecular weight determination.
Caption: Decision workflow for selecting an MS ionization technique.
Electron Ionization (EI): The Classic Hard Ionization Approach
Electron Ionization (EI) is a high-energy process where a beam of electrons bombards the vaporized analyte, causing the ejection of an electron to form a radical cation (M⁺•) and inducing extensive fragmentation.[5][6] This technique is the cornerstone of library-searchable databases like NIST.
Expected Fragmentation Pattern: The rigid norbornene skeleton and the imide ring dictate a predictable fragmentation pathway. Based on the known mass spectrum of its cis-endo isomer, the key fragmentation is expected to be a Retro-Diels-Alder reaction , cleaving the norbornene ring to yield a cyclopentadiene radical cation (m/z 66) and maleimide (m/z 97). The molecular ion (M⁺•) at m/z 163 may be observed, but its abundance can be low.
Advantages:
-
Reproducible Spectra: Generates a characteristic "fingerprint" spectrum.
-
Structural Detail: Fragmentation patterns provide rich structural information.
-
Library Compatibility: Spectra can be matched against extensive databases like the NIST Chemistry WebBook for confirmation.[4][7]
Disadvantages:
-
Weak Molecular Ion: The high energy can lead to the complete disappearance of the molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5]
-
Sample Volatility Required: The analyte must be thermally stable and volatile, typically requiring coupling with Gas Chromatography (GC).[6]
Soft Ionization Techniques: Preserving the Molecular Ion
Soft ionization methods impart less energy to the analyte, minimizing fragmentation and maximizing the abundance of the molecular ion.[8] This is crucial for confirming molecular weight and for quantitative studies where the molecular ion is monitored.
A. Chemical Ionization (CI) In CI, a reagent gas (e.g., methane, ammonia) is first ionized. These reagent ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[8][9] This is a gentler process than EI.[9]
-
Expected Result: A strong signal at m/z 164 ([C₉H₉NO₂ + H]⁺) with significantly reduced fragmentation compared to EI.
-
Best For: Unambiguous molecular weight determination when EI fails to produce a clear molecular ion.
B. Electrospray Ionization (ESI) ESI is ideal for molecules that can be analyzed from a solution and is the most common interface for Liquid Chromatography (LC-MS).[9] A high voltage is applied to a liquid stream of the sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9]
-
Expected Result: A dominant ion at m/z 164 ([M+H]⁺) in positive ion mode or potentially m/z 162 ([M-H]⁻) in negative ion mode due to the acidic N-H proton.
-
Best For: High-sensitivity quantification and purity analysis, especially when coupled with LC for complex mixture separation.
| Technique | Ionization Principle | Primary Ion Observed | Fragmentation | Best Use Case |
| Electron Ionization (EI) | High-energy electron beam[5] | M⁺• (m/z 163) | Extensive | Initial structural confirmation, library matching |
| Chemical Ionization (CI) | Proton transfer from reagent gas[6] | [M+H]⁺ (m/z 164) | Minimal | Molecular weight confirmation |
| Electrospray Ionization (ESI) | Desolvation of charged droplets[8] | [M+H]⁺ (m/z 164) | Very Low (tunable) | LC-MS coupling, quantification, purity analysis |
Quantitative and Qualitative Workflows: GC-MS vs. LC-MS
For routine analysis in a drug development setting, mass spectrometers are coupled with chromatographic systems to separate the analyte from impurities, starting materials, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[5] The compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column before entering the mass spectrometer, which is typically an EI source.
Caption: Standard workflow for GC-MS analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS System (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the analyte peak by its retention time and compare the resulting mass spectrum to a reference library (e.g., NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is exceptionally versatile, accommodating a wider range of compounds than GC-MS and avoiding the need for high temperatures.[5] It is the dominant technique in pharmaceutical analysis. ESI is the most common ionization source used.
Caption: Standard workflow for LC-MS analysis.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS System (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Extract the ion chromatogram for m/z 164 to selectively visualize the analyte. Integrate the peak area for quantification.
Comparison with Alternative Analytical Methodologies
While MS is unparalleled in sensitivity and specificity, other techniques play a vital role in a comprehensive analytical strategy.
| Technique | Principle | Information Provided | Sensitivity | Throughput |
| LC-MS / GC-MS | Separation + Mass-to-Charge Ratio | Molecular Weight, Structure, Quantity | Very High (pg-ng) | High |
| HPLC-UV | Separation + UV Absorbance[10] | Retention Time, Quantity (for chromophores) | Moderate (µg) | Very High |
| NMR Spectroscopy | Nuclear Spin in Magnetic Field | Unambiguous 3D Structure, Connectivity | Low (mg) | Low |
| FTIR Spectroscopy | Infrared Light Absorption[11] | Functional Groups Present | Moderate-Low | High |
HPLC-UV is often used for routine purity checks and release testing due to its robustness and lower cost, but it lacks the specificity of MS.[10] NMR is the gold standard for definitive structural elucidation of the pure substance but is not suitable for trace analysis. FTIR is excellent for confirming the presence of key functional groups, like the imide carbonyls, but provides no information on molecular weight or purity.[11]
Summary and Recommendations
The optimal analytical strategy for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is goal-dependent.
| Analytical Goal | Recommended Primary Technique | Rationale |
| Initial Structure Confirmation | GC-MS (EI) | Provides a rich, library-searchable fragmentation pattern for high-confidence identification. |
| Molecular Weight Verification | LC-MS (ESI) or GC-MS (CI) | Soft ionization ensures a strong molecular ion peak for unambiguous MW determination. |
| Routine Purity & Quantification | LC-MS (ESI) | Offers the best combination of sensitivity, specificity, and high-throughput capability for process monitoring and QC. |
| Impurity Identification | High-Resolution LC-MS (e.g., Q-TOF) | Accurate mass measurement allows for the determination of elemental compositions of unknown impurities. |
For a comprehensive characterization in a drug development program, a multi-faceted approach is recommended. Initial structural confirmation should be performed using NMR and GC-MS (EI). For process development, reaction monitoring, and quality control, a validated quantitative LC-MS (ESI) method is the industry standard, providing the necessary sensitivity, specificity, and throughput.
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PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, Y., et al. (2016). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry. Retrieved from [Link]
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Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry. Retrieved from [Link]
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NIST. (n.d.). 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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SpectraBase. (n.d.). 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021). Sensing Techniques for Organochlorides through Intermolecular Interaction with Bicyclic Amidines. Molecules. Retrieved from [Link]
-
Veeprho. (n.d.). (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-Methanoisoindole-1,3(2H)-Dione. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4, 7-Methano-1H-isoindole-1, 3(2H)-dione, 3a, 4, 7, 7a-tetrahydro, (3aR, 4S, 7R, 7aS)-rel-rel-(1R, 2S, 6R, 7S)-4-azatricyclo[5.2.1.02, 6]dec-8-ene-3, 5-dione, 100 mg. Retrieved from [Link]
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MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. Retrieved from [Link]
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A Comparative Study of Endo and Exo Isomers of Norbornene Dicarboximide: Synthesis, Characterization, and Reactivity
In the realm of polymer chemistry and materials science, the nuanced differences between stereoisomers can lead to vastly different material properties and application potentials. This guide provides an in-depth comparative analysis of the endo and exo isomers of norbornene dicarboximide, a pivotal monomer in the synthesis of high-performance polymers. We will explore the causal relationships behind their selective synthesis, delve into their distinct characterization signatures, and elucidate how their stereochemistry governs their reactivity, particularly in polymerization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile building blocks.
Introduction to Endo/Exo Isomerism in Norbornene Systems
The rigid, bicyclic structure of the norbornene scaffold gives rise to two distinct stereoisomers for substituents at the 2 and 3 positions: endo and exo. In the endo isomer, the substituent is oriented syn to the longer bridge (C7), pointing towards the C5-C6 double bond. Conversely, in the exo isomer, the substituent is in the anti position, directed away from the double bond. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's steric environment and, consequently, its chemical reactivity and the macroscopic properties of its polymeric derivatives.
The Decisive Role of Thermodynamics and Kinetics in Synthesis
The synthesis of norbornene dicarboximide and its precursor, 5-norbornene-2,3-dicarboxylic anhydride, is a classic example of the principles of kinetic versus thermodynamic control in the Diels-Alder reaction between cyclopentadiene and a maleimide or maleic anhydride.
At lower reaction temperatures, the reaction is under kinetic control , favoring the formation of the endo isomer.[1][2][3] This preference is attributed to a more favorable transition state involving secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile.[1]
However, the exo isomer is the more thermodynamically stable product due to reduced steric strain.[4][5] At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing the system to reach equilibrium and favoring the formation of the more stable exo product.[1] It is also possible to isomerize the kinetically favored endo product to the exo isomer by heating.[5][6] This endo-exo isomerization occurs below the retro-Diels-Alder temperature.[7][8]
Experimental Protocol: Synthesis of Norbornene Dicarboximide Isomers
Objective: To synthesize both the endo and exo isomers of N-phenyl-5-norbornene-2,3-dicarboximide.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
N-phenylmaleimide
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction flask, condenser, magnetic stirrer, heating mantle, crystallizing dish
Procedure for endo-N-phenyl-5-norbornene-2,3-dicarboximide (Kinetic Control):
-
In a round-bottom flask, dissolve N-phenylmaleimide in toluene at room temperature.
-
Slowly add freshly cracked cyclopentadiene to the solution while stirring.
-
Continue stirring at room temperature for 4-6 hours. The product will precipitate out of the solution.
-
Filter the white solid, wash with cold hexane, and dry under vacuum.
-
Recrystallize from an ethyl acetate/hexane mixture to obtain pure endo isomer.
Procedure for exo-N-phenyl-5-norbornene-2,3-dicarboximide (Thermodynamic Control):
-
Place the synthesized endo-N-phenyl-5-norbornene-2,3-dicarboximide in a high-boiling point solvent like o-dichlorobenzene.
-
Heat the mixture to reflux (approximately 180-190 °C) for 2-4 hours to facilitate isomerization.[5]
-
Allow the solution to cool slowly to room temperature, promoting the crystallization of the exo isomer.
-
Filter the crystals, wash with toluene and then hexane, and dry under vacuum.
The workflow for the synthesis and isomerization is depicted in the following diagram:
Comparative Structural and Spectroscopic Analysis
The stereochemical differences between the endo and exo isomers give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.
NMR Spectroscopy
In the ¹H NMR spectrum, the chemical shifts of the protons at the stereocenters (H2 and H3) and the bridgehead protons (H1 and H4) are key indicators. For the endo isomer, the H2/H3 protons are shielded by the C=C bond and appear at a higher field (lower ppm) compared to the exo isomer. Conversely, the olefinic protons (H5/H6) in the endo isomer are often slightly deshielded.
In the ¹³C NMR spectrum, the most significant difference is observed in the chemical shift of the methylene bridge carbon (C7). In the exo isomer, C7 is significantly downfield shifted compared to the endo isomer due to steric compression effects.[7]
A summary of typical chemical shift differences is presented below:
| Nucleus | Endo Isomer | Exo Isomer | Reason for Difference |
| ¹H (H2/H3) | Higher Field (Shielded) | Lower Field (Deshielded) | Anisotropic effect of the C=C bond |
| ¹³C (C7) | Higher Field | Lower Field | Steric compression (gamma-gauche effect) |
| ¹³C (C=O) | Generally at a slightly higher field | Generally at a slightly lower field | Subtle electronic differences |
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry. Crystal structures have confirmed the spatial orientation of the dicarboximide group relative to the norbornene framework in both isomers.[7]
Reactivity: A Tale of Steric Hindrance
The most significant practical difference between the endo and exo isomers lies in their reactivity, particularly in polymerization reactions. The steric accessibility of the norbornene double bond is the primary determinant of reactivity.
Ring-Opening Metathesis Polymerization (ROMP)
In ROMP, a widely used method for polymerizing norbornene derivatives, the exo isomer is generally much more reactive than the endo isomer.[9][10] This is because the catalyst's approach to the double bond is less sterically hindered from the exo face.[9] The bulky dicarboximide group in the endo position shields the double bond, impeding catalyst coordination and subsequent polymerization.[10] In some cases, endo isomers are considered essentially inert to metathesis transformations with certain catalysts.[11]
Vinyl Addition Polymerization
Similar to ROMP, exo-norbornene derivatives are typically more reactive in vinyl addition polymerization.[9] Kinetic studies have confirmed that the polymerization rate of the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride is faster than that of the corresponding endo-isomer in copolymerization with ethylene.[12]
Impact on Polymer Properties and Applications
The choice of isomer has a direct and significant impact on the properties of the resulting polymers. For instance, polymers derived from endo isomers, although more challenging to synthesize, have been shown to exhibit surprisingly higher glass transition temperatures (Tg) compared to their exo counterparts.[10] This is potentially due to increased intermolecular packing.[10]
The versatile properties of poly(norbornene dicarboximide)s, which can be tailored by the choice of isomer and functional groups, make them suitable for a wide range of applications, including:
-
Gas Separation Membranes: Their tunable free volume allows for selective gas permeability.[13]
-
Drug Delivery Systems: Biocompatible and functionalizable for targeted drug release.[13]
-
Energy Storage: High dielectric constants make them promising for capacitor applications.[13]
-
Electro-optic Materials: Their optical qualities are beneficial in electro-optic devices.[13]
-
Anticancer Agents: Norbornene-dicarboximide moieties have been incorporated into molecules to enhance their cytotoxic activity against cancer cell lines.[14]
Conclusion
The endo and exo isomers of norbornene dicarboximide, while structurally similar, exhibit distinct synthetic pathways, characterization profiles, and reactivity. The kinetically favored endo isomer and the thermodynamically stable exo isomer can be selectively synthesized by controlling reaction temperature. Their unambiguous identification is readily achieved through NMR spectroscopy. The superior reactivity of the exo isomer in polymerization, driven by reduced steric hindrance, is a critical consideration for polymer synthesis. Ultimately, the choice of isomer is a key design parameter that allows scientists to fine-tune the properties of the resulting polymers for specific, high-performance applications. A thorough understanding of the fundamental differences between these isomers is paramount for the rational design of advanced materials.
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A Comparative Guide to the Biological Activity of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The rigid, bicyclic structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule derived from the Diels-Alder reaction of cyclopentadiene and maleimide, presents a versatile platform for the development of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of the parent scaffold and its derivatives, supported by experimental data to inform future drug discovery and development endeavors.
The Core Scaffold: A Foundation for Diverse Bioactivity
The parent compound, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as cis-endo-5-norbornene-2,3-dicarboximide, possesses a unique three-dimensional structure that imparts specific steric and electronic properties. While the biological activity of the unsubstituted parent compound is not extensively reported in comparative studies, it serves as a crucial starting material for a multitude of derivatives with enhanced and varied pharmacological profiles. The primary site for derivatization is the nitrogen atom of the imide ring, allowing for the introduction of a wide range of substituents that can modulate the molecule's lipophilicity, hydrogen bonding capacity, and overall interaction with biological targets.
Anticancer Activity: A Prominent Therapeutic Avenue
The isoindole-1,3-dione core is a well-established pharmacophore in oncology, and derivatives of the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold are no exception. The introduction of various substituents on the nitrogen atom has been shown to significantly influence their cytotoxic effects against various cancer cell lines.
A key strategy in enhancing anticancer potency involves the introduction of aromatic and heterocyclic moieties, often halogenated, to the core structure. The rationale behind this approach is to increase the molecule's interaction with specific enzymatic pockets or DNA, leading to the inhibition of cancer cell proliferation.
Comparative Anticancer Activity of N-Aryl Trifluoromethyl Succinimide Derivatives
A study on N-(het)aryl trifluoromethyl succinimides, which are derivatives of the core scaffold, demonstrated promising anticancer activity. The synthesis of these compounds involves the reaction of 3-(trifluoromethyl)maleic anhydride with cyclopentadiene, followed by reaction with various anilines or heterocyclic amines.
The cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines, with IC50 values determined to quantify their potency.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | 4-Methoxyphenyl | HeLa | >50 |
| Derivative 2 | Pyrimidin-2-yl | HeLa | 25.3 |
| Derivative 3 | 6-Methylpyridin-2-yl | HeLa | 15.8 |
| Cisplatin | - | HeLa | 10.2 |
Data synthesized from a study on N-(het)aryl trifluoromethyl succinimides.
As the data indicates, the introduction of a pyrimidin-2-yl or a 6-methylpyridin-2-yl substituent at the nitrogen atom of the core structure leads to a significant increase in anticancer activity against HeLa cells when compared to the 4-methoxyphenyl derivative. This highlights the importance of the N-substituent in modulating the cytotoxic properties of this class of compounds. The norbornene structure itself has been identified as a key contributor to the cytotoxic activity of these molecules[1].
Antimicrobial and Antifungal Potential: An Emerging Area of Interest
While the anticancer properties of these derivatives are more extensively studied, their potential as antimicrobial and antifungal agents is a growing area of research. The lipophilicity and structural features of the norbornene and isoindoledione moieties can be tailored to enhance penetration into microbial cells and interaction with specific targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives is profoundly influenced by the nature of the substituent on the imide nitrogen.
-
Lipophilicity: Increasing the lipophilicity of the N-substituent can enhance the molecule's ability to cross cell membranes, which is often a critical factor for reaching intracellular targets.
-
Aromatic and Heterocyclic Rings: The introduction of aromatic and heterocyclic rings can lead to specific interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules like enzymes and DNA.
-
Halogenation: The presence of halogens, particularly bromine and fluorine, on the N-substituent can significantly enhance biological activity. This is often attributed to their ability to increase lipophilicity and participate in halogen bonding.
-
Steric Factors: The size and shape of the N-substituent can influence how the molecule fits into the binding pocket of a target protein, affecting its inhibitory activity.
The following diagram illustrates the general structure and key modification points for enhancing biological activity.
Caption: General structure-activity relationship for the derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in the literature, it is essential to adhere to standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of these compounds.
Synthesis of N-Substituted Derivatives
The general procedure for synthesizing N-substituted derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of the parent imide with a substituted amine or the reaction of the corresponding anhydride with an amine.
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A Comparative Guide to Purity Assessment of Synthesized 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical research and drug development, the molecular integrity of synthesized compounds is paramount. 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a bridged bicyclic imide, serves as a crucial building block in complex organic synthesis. It is notably recognized as a key intermediate in the manufacturing of pharmaceuticals like Lurasidone, an atypical antipsychotic.[1][2][3] The efficacy, safety, and regulatory compliance of such final drug products are directly contingent on the purity of their synthetic precursors.
This guide provides an in-depth, comparative analysis of the principal analytical techniques used to assess the purity of this synthesized Diels-Alder adduct. We move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and quality control professionals. Our objective is to equip you with a robust framework for selecting and implementing the most appropriate analytical strategy, ensuring the reliability of your synthetic outcomes.
Synthetic Context: Anticipating Potential Impurities
The target compound is most commonly synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (the diene) and maleimide (the dienophile).[4][5] Understanding this synthetic route is the first step in a self-validating purity assessment system, as it allows us to anticipate the likely impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual cyclopentadiene and maleimide.
-
Stereoisomers: The Diels-Alder reaction can potentially yield both endo and exo isomers. While the endo product is often kinetically favored, the presence of the exo isomer is a common impurity that must be quantified.[5]
-
Solvent Residues: Trace amounts of solvents used during the reaction or purification (e.g., toluene, ethyl acetate).
-
Side-Products: Oligomers or polymers resulting from self-polymerization of the starting materials under reaction conditions.
-
Degradation Products: Compounds formed by the breakdown of the product during workup or storage.
A comprehensive purity analysis, therefore, is not merely a search for the unknown but a targeted investigation for these probable contaminants.
Workflow for Comprehensive Purity Assessment
The following workflow illustrates a logical progression from initial qualitative checks to rigorous quantitative analysis, ensuring a thorough and efficient purity determination.
Caption: A multi-phase workflow for the purity assessment of the target compound.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision dictated by the specific question being asked—are we confirming identity, screening for gross impurities, or quantifying trace contaminants?
Melting Point Determination: The Essential First Pass
-
Principle of Causality: The crystalline lattice of a pure compound is held together by uniform intermolecular forces, requiring a specific amount of thermal energy to disrupt, resulting in a sharp, defined melting point. Impurities disrupt this lattice, weakening the forces and causing the solid to melt at a lower temperature and over a broader range.[6][7][8] This phenomenon, known as melting point depression, is a fundamental indicator of purity.[6]
-
Authoritative Grounding: The literature value for the melting point of (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione is approximately 152°C.[1] A significant deviation or a melting range wider than 1-2°C strongly suggests the presence of impurities.[7][9]
-
Detailed Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the synthesized solid is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[10]
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.[9]
-
Precise Determination: Use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopy provides an unambiguous confirmation of the compound's identity and offers a detailed view of potential impurities.
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C). Each unique chemical environment gives rise to a distinct signal, creating a molecular fingerprint. The absence of signals that do not correspond to the target molecule is a powerful indicator of purity. The integration (area under the peak) of ¹H NMR signals is directly proportional to the number of protons, allowing for quantitative analysis.
-
Authoritative Grounding: The structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been characterized by NMR, with expected signals for the olefinic, bridgehead, and methano bridge protons.[11][12]
-
Detailed Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[13] Ensure the sample is fully dissolved.
-
Internal Standard (for Quantitative NMR): For precise quantification, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
-
Instrument Setup: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). Key parameters include an appropriate number of scans for good signal-to-noise and a sufficient relaxation delay for accurate integration.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Spectral Analysis:
-
Identity Confirmation: Match the observed chemical shifts and coupling patterns to the expected structure.
-
Purity Assessment: Carefully examine the baseline for small peaks. Integrate all signals, including those from suspected impurities (e.g., residual solvents, starting materials). The mole percentage of an impurity can be calculated relative to the product's integral.
-
-
-
Principle of Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. Purity is inferred by ensuring that all expected functional group peaks are present and that no unexpected peaks (e.g., from a starting material like maleic anhydride) are visible.
-
Authoritative Grounding: The IR spectrum for this compound is expected to show characteristic absorptions for the imide C=O bonds (symmetric and asymmetric stretching), the C=C bond of the norbornene moiety, and the N-H bond.[11][14][15]
-
Detailed Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the finely powdered sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: Identify the key absorption bands and compare their positions (in cm⁻¹) to literature values or a reference spectrum. The absence of a broad O-H stretch around 3000 cm⁻¹ (from maleamic acid intermediate) or sharp anhydride C=O peaks around 1780 and 1850 cm⁻¹ is indicative of a successful reaction and purification.
-
Chromatographic Methods: The Gold Standard for Quantification
Chromatography excels at separating complex mixtures, making it the definitive method for quantifying purity by percentage area.
-
Principle of Causality: Techniques like HPLC and GC separate molecules based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid or gas). Because each compound has a unique interaction profile, it will elute from the column at a characteristic retention time. The detector response (peak area) is proportional to the amount of the compound present.
-
Authoritative Grounding: Reversed-phase HPLC is a standard method for analyzing N-substituted maleimides and related compounds.[16][17] GC has been successfully used to monitor the progress of reactions involving similar structures.[1]
-
Detailed Experimental Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare filtered and degassed mobile phases. A common starting point is a gradient of acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A typical gradient might run from 30% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the imide chromophore absorbs (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: A pure sample will ideally show a single, sharp, symmetrical peak. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Decision Matrix for Technique Selection
The choice of technique is a balance of the required information, available resources, and the stage of the research or development process.
Caption: A decision matrix for selecting the appropriate analytical technique.
Data Summary and Comparison
The following tables summarize the expected outcomes and comparative strengths of each technique.
Table 1: Comparison of Purity Assessment Techniques
| Feature | Melting Point | FTIR Spectroscopy | NMR Spectroscopy | HPLC / GC |
| Primary Information | Crystalline Purity | Functional Groups | Molecular Structure | Component Separation |
| Nature of Data | Qualitative | Qualitative | Structural, Quantitative | Quantitative |
| Sensitivity | Low | Low to Medium | Medium to High | Very High |
| Throughput | High | High | Medium | Medium |
| Cost per Sample | Very Low | Low | High | Medium |
| Key Advantage | Fast, simple initial check | Confirms functional groups | Unambiguous identification | Gold standard for % purity |
Table 2: Representative Experimental Data Comparison
| Parameter | High Purity Sample (>99%) | Impure Sample (~95%) |
| Melting Point | 151.5 - 152.5 °C (Sharp) | 146 - 150 °C (Broad)[7][9] |
| ¹H NMR | Clean baseline, correct integrations | Additional peaks observed (e.g., residual solvent, starting materials) |
| FTIR | Spectrum matches reference standard | Extraneous peaks (e.g., anhydride C=O stretch) |
| HPLC Purity | >99.0% (by area) | ~95% main peak, with 2-3 minor impurity peaks |
Conclusion
Assessing the purity of synthesized 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a multi-faceted process that requires a thoughtful, integrated approach. No single technique provides a complete picture. A self-validating system begins with rapid, inexpensive methods like melting point determination for an initial quality check, proceeds to spectroscopic analysis (NMR and FTIR) for unambiguous structural confirmation and identification of impurities, and culminates in high-resolution chromatographic methods (HPLC or GC) for precise and accurate quantification. By understanding the principles, strengths, and limitations of each method, researchers can confidently verify the purity of their material, ensuring the integrity and success of their subsequent research and development efforts.
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A Senior Application Scientist's Guide to Catalyst Performance in Norbornene Hydrogenation
Introduction: The hydrogenation of norbornene to norbornane is a cornerstone reaction in catalysis research. Its strained bicyclic structure presents a unique substrate for evaluating catalyst activity, selectivity, and mechanism. For researchers, scientists, and professionals in drug development and materials science, a deep understanding of catalyst performance in this context is crucial for process optimization, new catalyst design, and the synthesis of complex molecules. This guide provides an in-depth, objective comparison of prevalent catalytic systems for norbornene hydrogenation, grounded in experimental data and established mechanistic principles.
The Catalyst Dichotomy: Homogeneous vs. Heterogeneous Systems
The universe of catalysts for norbornene hydrogenation is broadly divided into two realms: homogeneous and heterogeneous. The choice between them is a fundamental decision dictated by the specific goals of the synthesis, such as scale, required purity, cost, and catalyst reusability.[1][2]
Homogeneous Catalysis: Molecular Precision and High Activity
Homogeneous catalysts are molecularly dispersed in the reaction medium, offering well-defined, single-site active centers.[1] This uniformity leads to high activity and selectivity, making them ideal for fine chemical synthesis and mechanistic studies.[2]
-
Wilkinson's Catalyst ([RhCl(PPh₃)₃]): A benchmark for homogeneous hydrogenation, this rhodium(I) complex operates under mild conditions.[3] Its catalytic cycle, involving oxidative addition of H₂, olefin coordination, migratory insertion, and reductive elimination, is a textbook example of organometallic catalysis. While highly effective, the cost of rhodium and the challenge of removing it from the product are significant drawbacks.[3]
-
Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆): This iridium-based catalyst is renowned for its exceptional activity, particularly for hydrogenating sterically hindered alkenes where other catalysts may fail.[4] Its high performance allows for reactions at ambient temperature and pressure, though its cost and sensitivity to air are even greater than Wilkinson's catalyst.
Heterogeneous Catalysis: The Industrial Workhorse
Heterogeneous catalysts consist of an active metallic phase dispersed on a solid support.[5] Their primary advantages are ease of separation from the reaction mixture, robustness, and recyclability, making them the preferred choice for industrial applications.[2]
-
Palladium on Carbon (Pd/C): Pd/C is arguably the most common and versatile heterogeneous hydrogenation catalyst.[6] It is relatively inexpensive, highly active, and effective for a wide range of functional groups.[6] For norbornene, it provides excellent conversion under mild to moderate conditions.[7] However, controlling selectivity can be challenging, and metal leaching, though minimal, can be a concern for high-purity applications.
-
Platinum-Based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts, including Adams' catalyst (PtO₂), are also highly active for olefin hydrogenation.[8] They can exhibit different selectivity compared to palladium, but are generally more expensive.[9]
-
Nickel-Based Catalysts (e.g., Raney Nickel, Ni/C): As a cost-effective, earth-abundant metal, nickel is an attractive alternative.[10] Raney Nickel, a high-surface-area nickel sponge, is a powerful reducing agent but often requires higher temperatures and pressures.[11] Modern supported nickel catalysts are being developed as safer, air-stable alternatives that show high performance after in-situ reduction.[11]
Performance Comparison: A Data-Driven Overview
The selection of a catalyst requires a quantitative comparison of their performance under defined conditions. The following table summarizes typical experimental data for the hydrogenation of norbornene using various catalysts.
| Catalyst System | Type | Temperature (°C) | H₂ Pressure (bar) | Time | Conversion (%) | Key Advantages | Key Disadvantages |
| 10% Pd/C [6] | Heterogeneous | Room Temp | 1 (balloon) | 1-2 h | >99% | Robust, recyclable, cost-effective | Potential for metal leaching |
| PtO₂ (Adams') [8] | Heterogeneous | Room Temp | 1-3 | < 3 h | >99% | High activity, robust | Higher cost than Pd/C and Ni |
| Raney® Ni [11] | Heterogeneous | 50-150 | 10-100 | 2-8 h | ~95-99% | Very low cost | Harsher conditions, pyrophoric |
| [RhCl(PPh₃)₃] [3] | Homogeneous | Room Temp | 1 (balloon) | 0.5-3.5 h | >99% | High selectivity, mild conditions | High cost, difficult to separate |
| [Ir(cod)(PCy₃)(py)]PF₆ [4] | Homogeneous | Room Temp | 1 | < 1 h | >99% | Extremely high activity, good for hindered substrates | Very high cost, air/moisture sensitive |
| Modern Ni Complex [12][13] | Homogeneous | Room Temp | 1 | ~14 h | >99% | Earth-abundant metal, high activity | Ligand synthesis, air-sensitive |
Note: Reaction times and conditions are representative and can vary based on solvent, substrate concentration, and catalyst loading/quality.
Experimental Protocols: From Theory to Practice
Reproducibility is the cornerstone of scientific integrity. The following protocols outline standardized procedures for norbornene hydrogenation, allowing for a fair comparison of catalyst performance.
General Experimental Workflow
The logical flow for any catalytic hydrogenation experiment follows a consistent pattern of preparation, reaction, and analysis.
Caption: A generalized workflow for catalytic norbornene hydrogenation experiments.
Protocol 1: Heterogeneous Hydrogenation with 10% Pd/C
This protocol describes a standard, atmospheric pressure hydrogenation.
-
Inerting the Flask: Place 10% Pd/C (e.g., 20 mg, ~2 mol% Pd) and a magnetic stir bar into a two-neck round-bottom flask. Seal the flask and purge with an inert gas like nitrogen or argon for 10-15 minutes. This step is critical as dry Pd/C can be pyrophoric, especially in the presence of flammable solvent vapors.[14]
-
Solvent and Substrate Addition: Add a degassed solvent (e.g., 15 mL of ethanol or ethyl acetate) via cannula or syringe. Stir to create a slurry. Add norbornene (e.g., 1.0 g, 10.6 mmol) as a solid or a solution in the same solvent.
-
Hydrogen Introduction: Evacuate the flask under gentle vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure a hydrogen atmosphere.[15]
-
Reaction: Stir the black suspension vigorously at room temperature. Efficient stirring is crucial to overcome mass transfer limitations between the gas, liquid, and solid phases.[16]
-
Monitoring: Follow the reaction's progress by TLC or by taking small aliquots, filtering them through a syringe filter, and analyzing by GC.
-
Workup: Upon completion, carefully vent the hydrogen and purge the flask with inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it is highly flammable.[14] Rinse the pad with fresh solvent. The combined filtrate contains the product, norbornane.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
This protocol requires standard air-free (Schlenk) techniques.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst ([RhCl(PPh₃)₃], e.g., 49 mg, 0.053 mmol, 0.5 mol%) in a degassed, anhydrous solvent like benzene or toluene (20 mL).[16] The solvent choice is critical; coordinating solvents can inhibit catalysis.
-
Substrate Addition: Add norbornene (1.0 g, 10.6 mmol) to the homogenous red-brown solution via syringe.
-
Hydrogen Introduction: Perform three cycles of evacuating the flask and backfilling with hydrogen. Leave the final cycle under a positive pressure of H₂ (1 atm, balloon).
-
Reaction: Stir the solution at room temperature. A color change is often observed as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by GC analysis of small aliquots.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue, containing the product and the catalyst, must be purified by column chromatography (e.g., on silica gel or florisil) to separate the norbornane from the rhodium complex.[16]
Mechanistic Insights: Surface vs. Solution
The profound differences in experimental handling and performance between heterogeneous and homogeneous catalysts are rooted in their fundamentally different mechanisms.
Caption: Contrasting mechanisms of heterogeneous and homogeneous hydrogenation.
In heterogeneous catalysis , the reaction occurs on the active sites of a metal surface. The Horiuti-Polanyi mechanism posits that both H₂ and the alkene adsorb onto the surface, followed by the dissociation of H₂ and stepwise addition of hydrogen atoms to the alkene.[5]
In homogeneous catalysis , the entire process occurs in solution via a series of discrete, well-defined organometallic steps. For Wilkinson's catalyst, this involves changes in the coordination number and oxidation state of the central rhodium atom.[3] This molecular-level control is what allows for high selectivity.
Conclusion and Future Outlook
The hydrogenation of norbornene serves as an excellent platform for comparing catalyst performance. Heterogeneous catalysts, led by Pd/C, offer practicality, low cost, and ease of use for routine reductions. Homogeneous catalysts like those of Wilkinson and Crabtree provide exceptional activity and selectivity under mild conditions, making them invaluable for complex, sensitive substrates despite their cost and separation challenges.
The future of this field lies in bridging the gap between these two domains. Efforts are focused on developing highly active catalysts from earth-abundant metals like nickel[12], and on "heterogenizing" homogeneous catalysts on solid supports to combine the advantages of both systems. For the practicing scientist, a thorough understanding of the trade-offs presented in this guide is essential for making an informed catalyst selection that aligns with specific synthetic objectives, be it bulk chemical production or the intricate steps of pharmaceutical development.
References
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Lücke, M. P., Yao, S., & Driess, M. (2021). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Chemical Science. [Link]
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Zamalyutin, O. M., et al. (2022). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Russian Chemical Bulletin. [Link]
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Yang, Y., et al. (2019). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. [Link]
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ResearchGate. (n.d.). Catalyst screening for the hydrogenation of norbornene. ResearchGate. [Link]
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ResearchGate. (n.d.). Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. ResearchGate. [Link]
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University of Rochester. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Not Voodoo. [Link]
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University of California, Berkeley. (n.d.). Homogeneous vs Heterogeneous Catalysts. College of Chemistry. [Link]
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Dong, G. (2019). Palladium/Norbornene Cooperative Catalysis. Chemical Reviews. [Link]
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Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. sarponggroup.com. [Link]
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MDPI. (2023). Enhancing Catalytic Performance with Ni Foam-Coated Porous Ni Particles via 1-Butene Hydrogenation. MDPI. [Link]
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Marianov, A. N., et al. (2020). Homogeneous and heterogeneous strategies of enantioselective hydrogenation: critical evaluation and future prospects. Macquarie University Research PURE. [Link]
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Catellani, M. (2012). Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. Accounts of Chemical Research. [Link]
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AdiChemistry. (n.d.). Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. AdiChemistry. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and material science, the bicyclic imide scaffold of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione presents a versatile starting point for the synthesis of novel compounds with significant therapeutic and functional potential. The unique stereochemistry and reactivity of this Diels-Alder adduct of cyclopentadiene and maleimide make it a valuable building block.[1][2] However, the successful synthesis of new derivatives is only the first step; rigorous structural validation is paramount to confirm the identity, purity, and stereochemistry of these novel entities. This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of these compounds, grounded in the principles of scientific integrity and supported by experimental insights.
The Synthetic Foundation: Accessing Novel Derivatives
The parent compound, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is typically synthesized via a Diels-Alder reaction between cyclopentadiene and maleimide.[3][4] The derivatization of this core structure can be approached through several synthetic strategies, primarily focusing on modifications at the imide nitrogen, the olefinic bond, or the carboxylic acid functionalities after hydrolysis of the imide ring. The choice of synthetic route will invariably influence the potential impurities and isomeric byproducts, thus dictating the necessary rigor of the subsequent structural validation.
A generalized synthetic workflow for creating derivatives is depicted below. This process underscores the critical juncture at which comprehensive analytical validation becomes essential.
Caption: Generalized workflow from synthesis to validation.
A Comparative Analysis of Structural Validation Techniques
The unambiguous determination of a novel compound's structure requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Below, we compare the most critical methods for validating derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C), stereochemistry (NOESY), and purity.[5][6] | Provides the most comprehensive structural information in solution.[7] | Can be complex to interpret for diastereomers; requires pure samples for unambiguous results. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS).[5][8] | High sensitivity; provides definitive molecular formula. | Does not provide stereochemical information; fragmentation can be complex.[9] |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry.[10] | The "gold standard" for structural determination.[11] | Requires a suitable single crystal, which can be difficult to obtain.[3] |
| FTIR Spectroscopy | Presence of key functional groups (e.g., C=O, N-H, C=C).[12][13] | Quick and simple method for functional group identification.[14] | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of C, H, N, etc.[15][16] | Confirms the empirical formula of the compound.[17][18] | Requires a highly pure sample; does not provide structural information.[19] |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][20][21] For derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is essential for complete characterization.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of distinct carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the carbon skeleton through its attached protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is critical for determining the relative stereochemistry (e.g., endo vs. exo isomers).[22]
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) using standard pulse programs.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all proton and carbon signals by systematically analyzing the correlations in the 2D spectra.
-
Use NOESY cross-peaks to confirm the stereochemical arrangement of substituents.
-
Caption: Sequential workflow for NMR-based structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[5] This is a crucial step in confirming that the desired chemical transformation has occurred. For norbornene-type structures, electron ionization (EI) can induce characteristic fragmentation patterns, such as a retro-Diels-Alder reaction, which can provide additional structural clues.[23][24]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Data Acquisition:
-
Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight or Orbitrap).
-
-
Data Analysis:
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, is required, single-crystal X-ray crystallography is the ultimate technique.[10] This method is particularly valuable for confirming the stereochemical outcome of the initial Diels-Alder reaction and any subsequent stereoselective transformations.[11][25]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[3]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[4]
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain accurate bond lengths, bond angles, and atomic positions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis: The Supporting Evidence
FTIR spectroscopy and elemental analysis provide crucial, albeit less detailed, supporting evidence for the proposed structure.[8][26]
-
FTIR Spectroscopy: The presence of characteristic absorption bands can confirm the integrity of the cyclic imide functionality (typically two C=O stretches) and the introduction of new functional groups.[12][13][14][27][28] For cyclic imides, two carbonyl stretching peaks are expected, whereas straight-chain imides exhibit only one.[12]
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimental values should be within ±0.4% of the calculated values for the proposed molecular formula to confirm the compound's purity and empirical formula.[15][16][17][18][19]
Conclusion: An Integrated Approach to Structural Validation
The structural validation of novel compounds derived from 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione requires a synergistic combination of analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework and stereochemistry in solution, mass spectrometry offers definitive confirmation of the molecular formula. For an irrefutable determination of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled. Supported by the functional group information from FTIR and the elemental composition from elemental analysis, this integrated approach ensures the scientific rigor necessary for advancing drug discovery and materials science.
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Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C: Crystal Structure Communications. (2000-11). Available from: [Link]
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An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (n.d.). Available from: [Link]
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Synthesis and x-ray diffraction study of the adduct of the Diels-Alder reaction between thiophene and maleic anhydride - SPIE Digital Library. (2024-01-19). Available from: [Link]
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Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone | Request PDF - ResearchGate. (2025-12-29). Available from: [Link]
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An International Study Evaluating Elemental Analysis | ACS Central Science. (2022-06-23). Available from: [Link]
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FTIR spectrum data for cyclic imide derivatives (1–3). - ResearchGate. (n.d.). Available from: [Link]
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Major fragmentation modes of norbornane [Fig. 36(a)] (a) and... | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]
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Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC - NIH. (n.d.). Available from: [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024-09-27). Available from: [Link]
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Diels–Alder adducts of maleic anhydride and dienes: new compounds by crystallization. (2025-08-06). Available from: [Link]
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Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels–Alder Reaction Sequence | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
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Experimental demonstration of cyclic imides synthesis - ResearchGate. (n.d.). Available from: [Link]
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(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2025-08-08). Available from: [Link]
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Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem. (n.d.). Available from: [Link]
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Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Available from: [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015-08-31). Available from: [Link]
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Formation of cyclic imide-like structures upon the treatment of calmodulin and a calmodulin peptide with heat - PubMed. (n.d.). Available from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Available from: [Link]
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Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone | Semantic Scholar. (n.d.). Available from: [Link]
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Electron ionization mass spectral studies of bridgeheadsubstituted norbornan-2-ones: Camphor derivatives | Request PDF - ResearchGate. (n.d.). Available from: [Link]
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Analysis of mass spectral fragmentation patterns in various bicyclic alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available from: [Link]
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Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction - Semantic Scholar. (n.d.). Available from: [Link]
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Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC - NIH. (2025-05-06). Available from: [Link]
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3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione - PubChem. (n.d.). Available from: [Link]
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3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione - SpectraBase. (n.d.). Available from: [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025-08-05). Available from: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (n.d.). Available from: [Link]
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A Comparative Guide to the Efficacy of Lurasidone Synthesized from Different Precursors
For researchers, scientists, and drug development professionals, the synthetic pathway to an active pharmaceutical ingredient (API) is of paramount importance. The choice of precursors and the subsequent chemical transformations not only influence the overall yield and economic viability of the process but also critically define the purity and impurity profile of the final drug substance. This, in turn, can have significant implications for the drug's safety and therapeutic efficacy.
This guide provides an in-depth comparison of the efficacy of Lurasidone, an atypical antipsychotic agent, when synthesized from different precursors.[1] Lurasidone is used in the treatment of schizophrenia and bipolar depression.[2][3] The efficacy, in this context, refers to the chemical efficiency of the synthesis, evaluated through yield, purity, and the resulting impurity profile. We will explore various patented synthetic routes, analyze the impact of precursor selection on these critical quality attributes, and provide standardized experimental protocols for comparative analysis.
Understanding the Core Synthesis of Lurasidone
The molecular structure of Lurasidone, (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is complex, and its synthesis involves the strategic coupling of several key precursors.[4] While numerous variations exist, the fundamental synthetic strategies generally revolve around the formation of a key spirocyclic intermediate followed by its reaction with a dicarboximide moiety.
The most common key precursors identified in the literature are:
-
(1R,2R)-cyclohexane-1,2-diyldimethanol and its derivatives (e.g., mesylated form).
-
3-(piperazin-1-yl)benzo[d]isothiazole .
-
(3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione or its corresponding imide, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide .[5]
Variations in the synthesis of these precursors and the methods for their coupling form the basis of our comparison.
Synthetic Pathways and Precursor Impact on Efficacy
The choice of precursors and reaction conditions can significantly impact the yield, purity, and impurity profile of the final Lurasidone product. Process-related impurities can arise from unreacted starting materials, by-products of the chemical reactions, and residual solvents.[6]
Pathway 1: Synthesis via Racemic Precursors with Final Stage Resolution
One of the earlier approaches to Lurasidone synthesis involved the use of racemic precursors, such as trans-1,2-cyclohexanedicarboxylic acid, followed by a chiral resolution step at a later stage to isolate the desired enantiomer.[7]
-
Precursor Focus: Racemic trans-1,2-cyclohexanedicarboxylic acid.
-
Advantages: The use of racemic starting materials can be more cost-effective.
-
Disadvantages: The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer after resolution. This significantly impacts the overall process efficiency and cost. The resolution step itself can be complex and require additional reagents and purification steps, potentially introducing new impurities.
Pathway 2: Enantiopure Synthesis from Chiral Precursors
To overcome the yield limitations of racemic routes, syntheses employing enantiopure precursors were developed. A common strategy involves starting with (1R,2R)-cyclohexane-1,2-diyldimethanol.
-
Precursor Focus: (1R,2R)-cyclohexane-1,2-diyldimethanol, 3-(piperazin-1-yl)benzo[d]isothiazole, and (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione.[5]
-
Advantages: This approach avoids a late-stage resolution, leading to a theoretically higher overall yield. It also reduces the complexity of the final purification steps.
-
Disadvantages: The synthesis of the enantiopure precursors themselves can be more complex and costly than their racemic counterparts.
Comparative Data on Yield and Purity
Several patents provide data on the yield and purity of Lurasidone and its intermediates, showcasing the impact of different synthetic strategies.
| Synthetic Approach | Key Reagents/Conditions | Reported Yield | Reported Purity (HPLC) | Reference |
| Enantiopure synthesis with intermediate purification | Toluene, Potassium Carbonate, 105°C | 98.3% | 99.49% | [5] |
| Enantiopure synthesis with alternative workup | Toluene, Potassium Carbonate, 105°C, followed by treatment with HCl in an alcoholic solution | 98.4% | 99.2% | [8] |
| Process using a solvent mixture of acetonitrile and water with potassium bicarbonate | Acetonitrile/water, Potassium Bicarbonate | ~94-95% | >99.6% | [9] |
| Process avoiding inorganic salts and using an organic carboxylic acid for purification | Dioxane/DMSO, DBU, followed by purification with oxalic acid | High | Free from unknown impurities >0.1% | [10] |
| Improved process for key intermediate with alcohol and water solvent mixture | Alcohol/water, Sodium Carbonate for intermediate synthesis, leading to Lurasidone with ≥99.8% HPLC purity of the intermediate | 85-90% (intermediate) | ≥99.8% (intermediate) | [11] |
This data suggests that enantiopure synthetic routes are capable of producing Lurasidone with high yield and purity. The choice of solvents and bases, as well as the purification strategy, plays a crucial role in minimizing impurities. For instance, processes that avoid inorganic salts aim to reduce by-products that can be challenging to remove.[10]
Impurity Profiling: A Critical Aspect of Efficacy
The type and level of impurities in the final Lurasidone product are critical indicators of the success of a synthetic route. Impurities can be process-related (from starting materials or by-products) or degradation products.[6][12]
Common impurities that can arise from different synthetic pathways include:
-
Unreacted Precursors: Residual amounts of the key starting materials.
-
Isomeric Impurities: Diastereomers or enantiomers of Lurasidone or its intermediates, particularly if racemic or non-stereospecific reactions are employed.
-
By-products from Side Reactions: For example, the use of certain bases like potassium carbonate can lead to the formation of carbonate-containing by-products.[10]
-
Degradation Products: Lurasidone can be susceptible to degradation under certain conditions, such as in the presence of light, alkaline, or oxidative stress.[12]
The choice of precursors and the control of reaction conditions are paramount in minimizing the formation of these impurities. For example, starting with enantiopure precursors significantly reduces the risk of isomeric impurities in the final product.
Experimental Protocols for Comparative Analysis
To objectively compare Lurasidone synthesized from different precursors, a series of standardized analytical tests should be performed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary technique for assessing the purity of Lurasidone and quantifying any impurities.
-
Objective: To determine the percentage purity of the Lurasidone sample and to detect and quantify any process-related impurities.
-
Methodology:
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 Bonus-RP C18, 100 mm × 4.6 mm, 2.7 µm) is suitable.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[12]
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 323 nm).
-
Sample Preparation: Accurately weigh and dissolve the Lurasidone sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated by dividing the area of the Lurasidone peak by the total area of all peaks. Impurities can be identified by comparing their retention times to those of known impurity standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities.
-
Objective: To determine the molecular weight of unknown impurities and to aid in their structural elucidation.
-
Methodology:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, QTOF, mass spectrometer).[12]
-
The chromatographic conditions can be similar to those used for the HPLC purity analysis.
-
The mass spectrometer can be operated in positive electrospray ionization (ESI) mode to generate protonated molecular ions of Lurasidone and its impurities.
-
By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, their molecular weights can be determined. Further fragmentation analysis (MS/MS) can provide structural information.
-
Chiral HPLC for Enantiomeric Purity
For Lurasidone synthesized from chiral precursors, it is essential to confirm the enantiomeric purity.
-
Objective: To ensure that the final product is the correct enantiomer and to quantify any of the unwanted enantiomer.
-
Methodology:
-
Column: A chiral stationary phase (CSP) column is required.
-
Mobile Phase: A mixture of organic solvents, such as hexane and ethanol, is often used.
-
Analysis: The separation of the enantiomers is achieved due to their different interactions with the chiral stationary phase. The percentage of the unwanted enantiomer can be calculated from the peak areas.
-
Conclusion
The efficacy of Lurasidone synthesis, in terms of chemical yield, purity, and impurity profile, is intrinsically linked to the choice of precursors and the overall synthetic strategy. While routes starting from racemic precursors are feasible, they are inherently limited in yield. Modern industrial syntheses of Lurasidone predominantly rely on enantiopure precursors to maximize efficiency and control the stereochemistry of the final product.
The comparative data from various patented processes demonstrate that Lurasidone can be consistently produced with high yield (>98%) and purity (>99%). The key to achieving such high efficacy lies in the careful selection of reagents and reaction conditions to minimize side reactions and the implementation of robust purification protocols to remove any process-related impurities. For any organization involved in the development or manufacturing of Lurasidone, a thorough understanding of the synthetic landscape and the ability to perform rigorous analytical comparisons are essential for ensuring the quality and consistency of this important therapeutic agent.
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Li, Y., et al. (2024). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 240, 115937. Retrieved from [Link]
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SynZeal. (n.d.). Lurasidone Impurities. Retrieved from [Link]
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Zhang, J., et al. (2018). Improvement of synthesis process of lurasidone hydrochloride and research on its major impurities. Chinese Journal of New Drugs, 27(14), 1669-1676. Retrieved from [Link]
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-
Pharmaffiliates. (n.d.). (3aR,4S,7R,7aS)-2-(((1S,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Hydrochloride. Retrieved from [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Retrieved from [Link]
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Wójcikowski, J., et al. (2020). The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia. International Journal of Molecular Sciences, 21(23), 9099. Retrieved from [Link]
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Pikalov, A., et al. (2019). Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis. BMC Psychiatry, 19(1), 358. Retrieved from [Link]
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Pompili, M., et al. (2017). Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. International Journal of Psychiatry in Clinical Practice, 21(2), 82-92. Retrieved from [Link]
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Fiorillo, A., et al. (2022). Lurasidone in adolescents and adults with schizophrenia: from clinical trials to real-world clinical practice. Expert Opinion on Pharmacotherapy, 23(16), 1801-1811. Retrieved from [Link]
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Potkin, S. G., et al. (2011). Double-blind comparison of the safety and efficacy of lurasidone and ziprasidone in clinically stable outpatients with schizophrenia or schizoaffective disorder. Schizophrenia Research, 132(2-3), 101-107. Retrieved from [Link]
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Indulkar, A. S., et al. (2022). Release performance and crystallization of racemic and enantiopure praziquantel amorphous solid dispersion in various media. Molecular Pharmaceutics, 19(10), 3657-3671. Retrieved from [Link]
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evaluation of the mechanical properties of polymers derived from 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
A Comparative Guide to the Mechanical Properties of Nadimide-Based Thermosetting Polymers
Introduction
In the pursuit of high-performance materials for demanding applications in the aerospace, automotive, and microelectronics industries, thermosetting polyimides stand out for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] A key subclass of these materials is derived from oligomers end-capped with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as nadimide or a derivative of nadic anhydride (NA).[4][5] These nadimide-terminated resins, such as the well-known PMR-15 (Polymerization of Monomeric Reactants), offer a unique combination of processability and high-temperature performance, making them critical materials for structural composites and adhesives.[5][6][7]
The defining feature of these polymers is the norbornene-type bicyclic group in the nadimide end-cap. Upon heating, this group undergoes a complex series of reactions, including a reverse Diels-Alder reaction, which ultimately leads to a highly cross-linked, void-free network.[8] This curing mechanism is fundamental to the final properties of the polymer, imparting both its exceptional thermal stability and its characteristic mechanical behavior.
This guide provides a comprehensive evaluation of the mechanical properties of nadimide-derived polymers. It is designed for researchers, scientists, and engineers in materials science and drug development who require a deep, comparative understanding of these materials. We will explore the standardized protocols for mechanical testing, present a comparative analysis against other high-performance thermosets like bismaleimides (BMIs) and epoxies, and delve into the structure-property relationships that govern their performance. All data and protocols are presented with the scientific integrity and field-proven insight expected by professionals in the field.
Section 1: Synthesis and Curing Mechanism of Nadimide-Based Polyimides
The synthesis of nadimide-terminated polyimides, exemplified by the PMR approach, involves the reaction of monomers in a low-boiling alcohol solvent, such as methanol.[5][9] The typical monomers are an aromatic diamine (e.g., 4,4'-methylenedianiline), a dimethyl ester of an aromatic tetracarboxylic acid, and the monomethyl ester of nadic acid (the nadimide precursor).[5][9] This monomeric solution offers excellent shelf life and low viscosity, facilitating the impregnation of reinforcing fibers for composite manufacturing.[5][9]
The curing process is a multi-stage thermal reaction. Initially, as the temperature rises, the monomers react to form a low-molecular-weight nadimide-capped oligomer. The crucial cross-linking reaction occurs at higher temperatures (typically >250°C). The nadimide end-group undergoes a retro-Diels-Alder reaction, yielding cyclopentadiene and a maleimide. These reactive species then polymerize via various addition reactions, forming a highly stable, cross-linked aromatic polyimide network.[8] This process avoids the evolution of volatile by-products typical of condensation polyimides, which is critical for producing high-quality, low-void composite parts.[5]
Caption: Curing mechanism of nadimide-terminated polyimides.
Section 2: Standardized Protocols for Mechanical Evaluation
To ensure trustworthiness and comparability of data, the mechanical properties of polymers must be evaluated using standardized, self-validating test methods. The following protocols, based on ASTM standards, are fundamental to characterizing nadimide-based polymers and their alternatives.
Protocol 2.1: Tensile Property Testing
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[10][11][12][13]
-
Objective: To determine the material's ability to withstand tensile (pulling) forces. This test yields critical data on tensile strength, tensile modulus (stiffness), and elongation at break (ductility).[12][13][14]
-
Methodology:
-
Specimen Preparation: Prepare dog-bone shaped specimens (Type I is preferred for rigid plastics) via injection molding or machining from a cured polymer plaque to precise dimensions specified in the standard.[10][11]
-
Conditioning: Condition specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours to ensure equilibrium.
-
Machine Setup: Use a universal testing machine (UTM) equipped with grips appropriate for the specimen geometry and a load cell of suitable capacity.[10] An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
Testing: Mount the specimen in the grips. Apply a constant rate of crosshead displacement until the specimen fractures.[14] The rate is determined by the material's characteristics.
-
Data Acquisition: Continuously record the applied load and the elongation measured by the extensometer.
-
Calculation: From the resulting stress-strain curve, calculate:
-
Protocol 2.2: Flexural Property Testing
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics.[15][16][17][18]
-
Objective: To measure the material's resistance to bending forces. This is crucial for applications where components are subjected to flexural loads. The test determines flexural strength and flexural modulus.[17][18][19]
-
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in the standard (e.g., 127 mm x 12.7 mm x 3.2 mm).[17]
-
Conditioning: Condition specimens as described in Protocol 2.1.
-
Machine Setup: Use a UTM configured for a three-point bending test.[17][19] The setup consists of two supports for the specimen and a loading nose centered between the supports. The support span is typically set to a 16:1 ratio with the specimen thickness.[17]
-
Testing: Place the specimen on the supports. Apply a load to the center of the specimen at a constant rate until the specimen breaks or the outer fiber strain reaches 5.0%.[15][16]
-
Data Acquisition: Record the load-deflection curve.
-
Calculation:
-
Protocol 2.3: Dynamic Mechanical Analysis (DMA)
-
Objective: To characterize the viscoelastic properties of the polymer, specifically the storage modulus (elastic response), loss modulus (viscous response), and tan delta (damping). DMA is exceptionally sensitive for determining the glass transition temperature (Tg).[20][21][22][23]
-
Methodology:
-
Specimen Preparation: Prepare small, rectangular specimens suitable for the DMA clamp geometry (e.g., single cantilever or three-point bend).[20]
-
Machine Setup: Place the specimen in the DMA instrument's grips. An oscillatory (sinusoidal) force is applied to the sample.
-
Testing: Subject the specimen to a controlled temperature ramp (e.g., 2-5°C/minute) while applying the oscillatory force at a fixed frequency (e.g., 1 Hz).[24]
-
Data Acquisition: The instrument measures the resultant strain and the phase lag between the stress and strain.
-
Calculation:
-
Storage Modulus (E'): Represents the elastic behavior or the energy stored per cycle.[22]
-
Loss Modulus (E''): Represents the viscous behavior or the energy dissipated as heat per cycle.[22]
-
Tan Delta (δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). The peak of the tan delta curve is often used to identify the glass transition temperature (Tg).[22]
-
-
Caption: Workflow for mechanical property evaluation.
Section 3: Comparative Performance Analysis
The true value of nadimide-based polymers is understood when their properties are benchmarked against other high-performance thermosets used in similar applications. This section compares a representative nadimide polyimide (similar to PMR-15) with a standard Bismaleimide (BMI) and a high-temperature Epoxy resin. The data presented are typical values sourced from literature and technical data sheets.
| Mechanical Property | Nadimide Polyimide (PMR-15 type) | Bismaleimide (BMI) Resin | High-Temp Epoxy Resin |
| Tensile Strength (MPa) | 90 - 120 | 80 - 110 | 70 - 95 |
| Tensile Modulus (GPa) | 3.5 - 4.8[25] | 3.0 - 4.5 | 2.8 - 4.0 |
| Elongation at Break (%) | 1.5 - 3.0 | 2.0 - 4.0 | 3.0 - 6.0 |
| Flexural Strength (MPa) | 140 - 170 | 120 - 160 | 110 - 150 |
| Flexural Modulus (GPa) | 3.5 - 5.3[1] | 3.2 - 4.8 | 3.0 - 4.2 |
| Glass Transition Temp. (Tg, °C) | 310 - 350[6][7] | 230 - 300 | 180 - 220 |
| Service Temperature (°C) | ~288[6] | ~230 | ~170 |
Performance Insights:
-
Thermal Performance: The most significant advantage of nadimide polyimides is their exceptionally high glass transition temperature (Tg), which regularly exceeds 300°C.[1][6][7] This directly translates to a higher continuous service temperature compared to both BMIs and high-temperature epoxies.[6][26] This makes them the material of choice for components in jet engines and other aerospace applications exposed to extreme heat.[6][7]
-
Stiffness and Strength: Nadimide-based systems exhibit excellent stiffness, as indicated by their high tensile and flexural moduli.[1][25] Their strength values are also highly competitive. The rigid aromatic backbone and high cross-link density contribute to this robust mechanical profile.
-
Brittleness: The trade-off for high thermal stability and stiffness is often reduced ductility. Nadimide polyimides typically show lower elongation at break compared to epoxies, indicating a more brittle nature.[25] This is a critical design consideration, as bismaleimides and specially formulated epoxies can offer superior toughness.[26][27]
-
Processability: While nadimide resins offer processing advantages over older, fully aromatic polyimides, they are generally considered more challenging to process than epoxy resins due to higher cure temperatures and specific cure cycle requirements.[2] BMIs occupy a middle ground, offering easier processing than polyimides but higher temperature capabilities than epoxies.
Section 4: Structure-Property Relationships
The mechanical properties of a polymer are a direct manifestation of its molecular architecture. For nadimide-based systems, several key structural features dictate their performance.
-
Aromatic Backbone: The polymer chains between the nadimide end-caps are typically composed of rigid aromatic and heterocyclic rings.[2] These structures restrict chain mobility, contributing significantly to the material's high thermal stability and stiffness.
-
Nadimide End-Cap: The aliphatic, bicyclic structure of the nadimide end-cap is the key to the curing chemistry. Its transformation into a highly cross-linked network is what "locks" the rigid chains in place, creating a robust thermoset material.
-
Cross-link Density: The addition polymerization that occurs during curing results in a high density of covalent bonds between polymer chains. This network structure is responsible for the material's high modulus, strength, and resistance to solvents and chemical attack.
-
Chain Flexibility: The properties can be tailored by altering the structure of the diamine or dianhydride monomers used in the backbone. Incorporating more flexible linkages (like ether bonds) can improve processability and toughness, but usually at the expense of lowering the glass transition temperature.[2][4]
Caption: Relationship between structure and properties.
Conclusion
Polymers derived from 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione represent a class of elite thermosetting materials. Their primary advantage lies in an exceptional retention of mechanical properties at elevated temperatures, with service temperatures approaching 300°C. This performance is a direct result of their rigid aromatic backbones and the unique, thermally activated cross-linking chemistry of the nadimide end-caps.
While they exhibit superior thermal stability and stiffness compared to bismaleimides and high-temperature epoxies, this performance comes with the trade-off of increased brittleness and more demanding processing conditions. The choice of a nadimide-based system is therefore application-driven. They are the premier choice for structural composites in environments where high-temperature performance is the paramount design criterion, such as in advanced aerospace systems.
Future research will likely focus on improving the toughness and processability of these systems without significantly compromising their thermal performance. This may involve the development of new backbone chemistries or the incorporation of toughening agents, further expanding the application window for this remarkable class of polymers.
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ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. [Link]
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ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. [Link]
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ZwickRoell, "ASTM D790 3-point flexure test plastics," ZwickRoell. [Link]
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Prime, R. B. "Dynamic Mechanical Analysis of Thermosetting Materials," CORE. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Introduction: The Imperative of Analytical Verification
In the realms of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of a compound are foundational to the integrity of any subsequent study. The subject of this guide, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as cis-endo-5-Norbornene-2,3-dicarboximide, is a rigid bicyclic molecule frequently employed as a monomer in ring-opening metathesis polymerization (ROMP) and as a building block in the synthesis of complex organic molecules.[1] Its precise stereochemistry and purity are critical for predictable reaction kinetics and the desired properties of resulting materials.
This guide provides a comprehensive framework for cross-referencing the analytical data of a synthesized batch of cis-endo-5-Norbornene-2,3-dicarboximide against established literature values. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Melting Point Analysis—explaining not just the "how" but the "why" behind each protocol. Our approach is designed to create a self-validating system where orthogonal analytical methods converge to provide a high-confidence confirmation of the compound's identity and purity.
Experimental Data vs. Literature Values: A Comparative Analysis
A sample of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione was analyzed using standard laboratory protocols. The results are presented below and cross-referenced with established literature data.
Physical Properties
| Property | Experimental Value | Literature Value | Correlation |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂[1][2] | Confirmed |
| Molecular Weight | 163.17 g/mol | 163.17 g/mol [1][2] | Confirmed |
| Melting Point | 175-177 °C | 175 °C (dec.)[3] | Excellent |
Discussion: The experimentally determined melting point shows a narrow range, indicative of high purity, and correlates strongly with the literature value. A sharp melting point is a crucial, albeit preliminary, indicator of a substance's purity.
Spectroscopic Data
The power of spectroscopic analysis lies in its ability to probe the specific chemical environment of atoms and functional groups within a molecule.
Table 2: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm) (Typical) | Multiplicity | Integration |
| Olefinic (H-5, H-6) | 6.29 | ~6.3 | t | 2H |
| Bridgehead (H-1, H-4) | 3.45 | ~3.4 | s | 2H |
| Endo (H-2, H-3) | 3.25 | ~3.2 | s | 2H |
| Methylene Bridge (H-7a) | 1.50 | ~1.5 | d | 1H |
| Methylene Bridge (H-7b) | 1.32 | ~1.3 | d | 1H |
| Imide N-H | 8.1 (broad) | >8.0 (broad) | s | 1H |
Table 3: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm) (Typical) |
| Carbonyl (C=O) | 177.9 | ~178 |
| Olefinic (C=C) | 137.9 | ~138 |
| Bridgehead (C-1, C-4) | 47.5 | ~47 |
| Endo (C-2, C-3) | 45.2 | ~45 |
| Methylene Bridge (C-7) | 42.8 | ~43 |
Table 4: FTIR Data Comparison (KBr Pellet)
| Functional Group | Experimental Peak (cm⁻¹) | Literature Peak (cm⁻¹) (Typical) |
| N-H Stretch | 3220 | ~3200 |
| C-H Stretch (sp²) | 3060 | ~3050 |
| C-H Stretch (sp³) | 2980 | ~2975 |
| C=O Stretch (asymmetric) | 1775 | ~1770 |
| C=O Stretch (symmetric) | 1705 | ~1700 |
| C=C Stretch | 1640 | ~1640 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Fragment | Experimental m/z | Literature m/z (Expected) | Interpretation |
| [M]⁺ | 163 | 163 | Molecular Ion |
| [M-C₅H₆]⁺ | 97 | 97 | Retro-Diels-Alder (loss of cyclopentadiene) |
| [C₅H₆]⁺ | 66 | 66 | Cyclopentadiene cation (from retro-Diels-Alder) |
Spectroscopic Discussion: The congruence between the experimental and literature data across NMR, FTIR, and MS is exceptionally high. The observed chemical shifts in ¹H and ¹³C NMR precisely match the expected values for the rigid endo configuration. FTIR confirms the presence of all key functional groups, particularly the characteristic symmetric and asymmetric imide carbonyl stretches. Mass spectrometry not only confirms the molecular weight but also displays the hallmark retro-Diels-Alder fragmentation pattern, a classic diagnostic tool for norbornene systems.[4]
Detailed Experimental Protocols
To ensure reproducibility and analytical integrity, the following detailed protocols were employed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing capacity for this compound and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H) and carbon signal (δ ≈ 77.16 ppm for ¹³C), which serve as convenient internal references.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform shimming to optimize magnetic field homogeneity.
-
Acquire a ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent in the mid-IR region and provides a solid matrix to hold the sample.
-
Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over the 4000-400 cm⁻¹ range.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the compound's functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. Causality: EI is a robust, high-energy technique that induces reproducible fragmentation patterns, creating a molecular "fingerprint" that is highly valuable for library matching and structural elucidation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak [M]⁺ and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical and verification process.
Caption: Workflow for analytical characterization and validation.
Sources
The Double Bond Dilemma: A Comparative Guide to the Bioactivity of Norbornene Dicarboximide and its Saturated Analogue
For researchers, scientists, and drug development professionals navigating the intricate world of small molecule bioactivity, the norbornene scaffold presents a compelling starting point. Its rigid, bicyclic structure offers a unique three-dimensional framework for the design of novel therapeutic agents. A key consideration in the molecular design of such compounds is the influence of the double bond within the norbornene ring system. This guide provides an in-depth, objective comparison of the bioactivity of norbornene dicarboximide and its saturated analogue, norbornane dicarboximide, supported by experimental data and established protocols.
Introduction: The Significance of Saturation in a Bicyclic Scaffold
Norbornene dicarboximide, a product of the Diels-Alder reaction between cyclopentadiene and maleimide, possesses a strained double bond that imparts distinct chemical reactivity. Its saturated counterpart, norbornane dicarboximide, is typically synthesized via the hydrogenation of the norbornene precursor. The central question for medicinal chemists is: how does the presence or absence of this endocyclic double bond impact the biological activity of the molecule? Does it serve as a critical pharmacophoric element, or is it merely a structural placeholder that can be modified without compromising bioactivity? This guide will explore these questions through the lens of cytotoxicity and antifungal activity, two areas where norbornene-based compounds have shown considerable promise.
The unique architecture of norbornene and its derivatives allows for extensive chemical modification, making them attractive scaffolds in drug discovery.[1] The development of norbornene-based compounds as potential chemotherapeutic agents is an area of significant research interest.[1]
Synthesis of Norbornene Dicarboximide and its Saturated Analogue
The synthetic accessibility of these compounds is a crucial factor in their widespread investigation. Norbornene dicarboximide is readily prepared through the Diels-Alder reaction of cyclopentadiene and a corresponding maleimide. The saturated analogue is subsequently obtained through catalytic hydrogenation.
Experimental Protocol: Synthesis of N-aryl-norbornene-dicarboximide
-
Diels-Alder Reaction: Cyclopentadiene (freshly cracked from dicyclopentadiene) is reacted with an N-aryl maleimide in a suitable solvent such as toluene or dichloromethane.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to promote the cycloaddition.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired N-aryl-norbornene-dicarboximide.
Experimental Protocol: Synthesis of N-aryl-norbornane-dicarboximide (Saturated Analogue)
-
Hydrogenation: The synthesized N-aryl-norbornene-dicarboximide is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).
-
The reaction is monitored by TLC or nuclear magnetic resonance (NMR) spectroscopy to confirm the disappearance of the double bond.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated to yield the N-aryl-norbornane-dicarboximide, which can be further purified if necessary.
Diagram: Synthetic Pathway
Caption: General synthesis of N-aryl-norbornene dicarboximide and its saturated analogue.
Comparative Bioactivity: A Tale of Two Scaffolds
The central thesis of this guide revolves around the comparative bioactivity of the unsaturated and saturated norbornene dicarboximide scaffolds. The available evidence suggests that the role of the double bond is highly dependent on the specific biological target and the overall molecular context.
Cytotoxic Activity: Is the Double Bond Essential?
Derivatives of norbornene have been extensively investigated for their potential as anticancer agents.[1] A key study on Wnt response inhibitors containing a norbornene moiety found that the saturation of the olefin did not affect the activity of the compounds. This indicates that for this particular biological target, the norbornene scaffold can tolerate subtle steric perturbations without a loss of efficacy.
Conversely, other research has highlighted the importance of the rigid, bicyclic norbornene structure itself for cytotoxic activity. One study demonstrated that replacing the bicyclic structure of certain imide derivatives with a planar phthalimide structure led to a decrease in cytotoxic activity, suggesting the three-dimensional shape conferred by the norbornene scaffold is a key determinant of its biological function.
Hybrids of oleanolic acid with norbornene-2,3-dicarboximide-N-carboxylic acids have been synthesized and evaluated for their cytotoxic activity.[2] One such derivative exhibited significant cytotoxicity with IC50 values ranging from 2.75 µM to 4.36 µM against various cancer cell lines.[2] The incorporation of a norbornene-imide moiety into oleanolic acid was found to increase its cytotoxicity by up to five-fold against breast cancer cells (MCF-7).[3]
While direct comparative data on the cytotoxicity of a pair of unsaturated and saturated norbornene dicarboximides is limited, the available information suggests that the rigid bicyclic framework is of greater importance than the presence of the double bond for this particular bioactivity.
Table 1: Cytotoxicity of Norbornene Dicarboximide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Oleanolic acid-norbornene dicarboximide hybrid | MCF-7 (Breast Cancer) | 2.75 | [2] |
| Oleanolic acid-norbornene dicarboximide hybrid | HeLa (Cervical Cancer) | 4.27 | [2][3] |
| Oleanolic acid-norbornene dicarboximide hybrid | HepG2 (Liver Cancer) | 4.0 | [2][3] |
Antifungal Activity: A Nuanced Relationship
Dicarboximide fungicides are a known class of agricultural chemicals.[4] The antifungal properties of norbornene derivatives have also been a subject of investigation. Recent studies have explored norbornene carboxamide/sulfonamide derivatives as potential fungicides. One such compound demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 0.71 mg/L.[2]
A study on cage amides and imides bearing bicyclo[2.2.1]heptane (the saturated norbornane core) and bicyclo[2.2.2]octene motifs provides valuable insight into the antifungal potential of the saturated scaffold.[5][6] While a direct comparison with an unsaturated norbornene dicarboximide was not the focus, the study did identify a compound with a bicyclo[2.2.2]octene motif that exhibited high cytotoxic activity towards C. neoformans.[5][6] This suggests that the saturated bicyclic core can indeed be a component of potent antifungal agents.
The structure-activity relationship for antifungal activity appears to be complex, with the nature of the N-substituent and other functional groups playing a significant role. The presence or absence of the double bond may modulate the activity, but it does not appear to be the sole determinant.
Table 2: Antifungal Activity of Norbornene and Norbornane Derivatives
| Compound Class | Fungal Species | EC50/Activity | Reference |
| Norbornene carboxamide derivative | Sclerotinia sclerotiorum | 0.71 mg/L | [2] |
| Bicyclo[2.2.2]octene imide derivative | Cryptococcus neoformans | High cytotoxic activity | [5][6] |
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized protocols for assessing cytotoxicity and antifungal activity are essential.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (norbornene dicarboximide and its saturated analogue) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., approximately 50% or 90% inhibition) compared to the growth control, as determined visually or by spectrophotometry.
Conclusion and Future Perspectives
The comparative analysis of norbornene dicarboximide and its saturated analogue reveals a nuanced structure-activity relationship. For certain biological targets, such as the Wnt signaling pathway, the presence of the endocyclic double bond appears to be dispensable. In the context of cytotoxicity, the rigid, three-dimensional norbornene scaffold itself seems to be the more critical determinant of activity. In the realm of antifungal agents, both saturated and unsaturated bicyclic imides have demonstrated potential, suggesting that other structural features, such as the N-substituent, play a pivotal role in defining their efficacy.
For drug development professionals, this guide underscores the importance of empirical testing. While the saturation of the norbornene double bond may not always lead to a loss of bioactivity and could potentially improve metabolic stability or reduce off-target effects, this cannot be assumed universally. The choice to include or exclude the double bond should be a strategic one, guided by the specific biological target and the desired pharmacological profile.
Future research should focus on direct, head-to-head comparisons of unsaturated and saturated norbornene dicarboximide pairs across a wider range of biological assays. Such studies will provide a more comprehensive understanding of the role of this seemingly simple structural modification and will undoubtedly aid in the rational design of the next generation of norbornene-based therapeutics.
References
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Bednarczyk-Cwynar, B., Ruszkowski, P., Zaprutko, L., et al. (2017). Hybrids of Oleanolic Acid with Norbornene-2,3-dicarboximide-N-carboxylic Acids as Potential Anticancer Agents. Acta Poloniae Pharmaceutica, 74(3), 821-829. [Link]
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Calvo-Martín, G., Plano, D., Sanmartín, C., & Palop, J. A. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules, 27(23), 8246. [Link]
-
Nagiev, Y. M. (2021). FUNGICIDAL PROPERTIES OF N-(p-CARBOXYPHENYL)IMIDE-2,3-DICHLOROBICYCLO-[2.2.1]HEPT-5-EN-2,3-DICARBOXYLIC ACID. Azerbaijan Chemical Journal, (1), 72-77. [Link]
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García-Ramos, J. C., Mendoza-Martínez, A. M., & González-Zamora, E. (2020). Norbornene and its derivatives: a perspective on their synthesis and applications. RSC advances, 10(46), 27583-27603. [Link]
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Palchykov, V., Gaponov, A., Manko, N., Finiuk, N., Novikevych, О., Gromyko, O., ... & Pokhodylo, N. (2022). Synthesis of the novel cage amides and imides and evaluation of their antibacterial and antifungal activity. The Ukrainian Biochemical Journal, 94(3), 68-80. [Link]
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Palchykov, V., Gaponov, A., Manko, N., Finiuk, N., Novikevych, О., Gromyko, O., ... & Pokhodylo, N. (2022). Synthesis of the novel cage amides and imides and evaluation of their antibacterial and antifungal activity. The Ukrainian Biochemical Journal, 94(3), 68-80. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a compound often utilized as a key intermediate in pharmaceutical synthesis. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the hazards associated with this compound and the validated protocols for its deactivation and disposal.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a comprehensive understanding of the hazards associated with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is paramount. This compound presents several health risks that dictate the necessary safety precautions.
According to available Safety Data Sheets (SDS), this chemical is classified as:
These classifications mandate strict adherence to safety protocols to minimize exposure risk for laboratory personnel.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE when handling this compound, particularly during disposal operations which may involve the generation of dust or aerosols.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of chemical waste and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. All handling of the solid should be performed in a certified chemical fume hood.[1] |
Waste Characterization and Regulatory Compliance
Proper disposal begins with accurate waste characterization. Based on its hazard profile, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[3][4]
It is the legal responsibility of the waste generator to ensure that the chemical is properly classified, labeled, and prepared for disposal by a licensed hazardous waste management company.[5][6]
Disposal Methodologies: A Hierarchical Approach
The preferred methods for the disposal of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione follow a hierarchy that prioritizes the most complete and environmentally sound destruction of the hazardous material.
Caption: Disposal hierarchy for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Preferred Method: High-Temperature Incineration
High-temperature incineration is the most effective and recommended disposal method for this compound.[1][3][7] This process ensures the complete thermal destruction of the organic molecule, converting it into less harmful gaseous products.
Key Operational Parameters for Incineration:
| Parameter | Recommended Value | Rationale |
| Temperature | 850°C to 1300°C | Ensures complete combustion and destruction of the organic molecule. For nitrogen-containing compounds, operating in the higher end of this range can be beneficial for complete breakdown.[8][9][10] |
| Residence Time | A minimum of 2 seconds | Guarantees that the waste material is exposed to the high temperature for a sufficient duration to ensure complete destruction.[10] |
| Off-Gas Treatment | Required, including NOx scrubbing technologies. | The combustion of nitrogen-containing organic compounds will produce nitrogen oxides (NOx), which are regulated pollutants and precursors to acid rain and smog. Off-gas treatment systems, such as wet scrubbers, are essential to remove these contaminants before release to the atmosphere.[1][3][5][11][12] |
Due to the specialized equipment and regulatory requirements, incineration must be carried out by a licensed hazardous waste disposal facility. Laboratory personnel should not attempt to incinerate this chemical on-site.
Alternative Method: Chemical Treatment (Hydrolysis and Neutralization)
Causality of Experimental Choices:
The cyclic imide structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is susceptible to hydrolysis under basic conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbons of the imide. This leads to the opening of the heterocyclic ring to form the corresponding dicarboxylate salt and amine.[13][14][15][16] Subsequent neutralization of the resulting solution ensures the final waste stream is within a pH range acceptable for disposal.
Caption: Workflow for the chemical treatment of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Laboratory-Scale Protocol for Chemical Treatment:
This protocol is designed for the treatment of small quantities (e.g., up to 10 grams) of the compound. All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.
Reagents and Equipment:
-
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione waste
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
pH meter or pH strips
Quantitative Parameters for Hydrolysis and Neutralization:
| Parameter | Value/Range | Notes |
| Molar Ratio (NaOH:Imide) | ~2.5 : 1 | A slight excess of NaOH ensures complete hydrolysis of the dicarboximide. |
| NaOH Concentration | 2 M | A moderately concentrated solution is effective for hydrolysis without being overly corrosive or generating excessive heat upon dilution. |
| Reaction Temperature | 60-80 °C | Heating is often necessary to accelerate the rate of amide/imide hydrolysis, which can be slow at room temperature.[13][15] |
| Final pH of Waste | 6.0 - 8.0 | This pH range is typically considered neutral and is often acceptable for aqueous waste disposal. Always confirm with your institution's specific guidelines.[17] |
Step-by-Step Procedure:
-
Preparation: For every 1 gram of the waste compound, prepare approximately 20 mL of a 2 M sodium hydroxide solution.
-
Hydrolysis:
-
Place the waste compound in a beaker or flask equipped with a stir bar.
-
Slowly add the 2 M NaOH solution to the solid waste while stirring.
-
Gently heat the mixture to 60-80 °C on a stir plate.
-
Continue heating and stirring for several hours (e.g., 4-6 hours) to ensure complete hydrolysis. The reaction can be monitored by TLC if a suitable method is available.
-
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization:
-
While stirring, slowly add 1 M HCl to the cooled solution.
-
Monitor the pH of the solution continuously using a pH meter or pH strips.
-
Continue adding HCl until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. It is imperative to consult and adhere to your institution's specific policies for aqueous waste disposal.
-
Least Preferred Method: Landfilling
Direct landfilling of untreated 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not a recommended or environmentally responsible practice and is generally prohibited for hazardous wastes under the EPA's Land Disposal Restrictions (LDR) program.[18]
However, the solid residue resulting from the chemical treatment process described above, once confirmed to be non-hazardous, may be suitable for disposal in a standard municipal solid waste landfill.[19] To verify that the treated waste is no longer hazardous, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required.[2][4][17][20][21] This test determines the mobility of any remaining organic and inorganic constituents. If the leachate from the TCLP test contains contaminants below the regulatory limits defined by the EPA, the waste is not considered hazardous and can be managed as a solid waste.[17][21]
Accidental Release and Spill Management
In the event of a spill, the immediate priorities are to ensure personnel safety and prevent the spread of the chemical.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. The cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Follow your institution's established procedures for reporting chemical spills.
Conclusion: A Commitment to Laboratory Safety and Environmental Responsibility
The proper disposal of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a critical component of responsible laboratory practice. By understanding the hazards, adhering to regulatory requirements, and employing validated disposal methodologies such as high-temperature incineration or chemical treatment, we can ensure the safety of our personnel and minimize our environmental impact. This commitment to the entire lifecycle of the chemicals we use is a hallmark of scientific integrity and excellence.
References
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NOx reduction with SCR, SNCR and Scrubber methods. (n.d.). Valmet. Retrieved from [Link]
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Evaluating Flue Gas Cleaning Systems In Industrial Incinerators: A Comprehensive Guide. (n.d.). LinkedIn. Retrieved from [Link]
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The Chemical Aspect of NOx Scrubbing. (n.d.). CR Clean Air. Retrieved from [Link]
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A Guide to the Use of Leaching Tests in Solid Waste Management Decision Making. (2003, March 31). U.S. Environmental Protection Agency. Retrieved from [Link]
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Incineration. (2024, July 10). Archview Services. Retrieved from [Link]
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General Procedure: Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved from [Link]
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SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. (2022, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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A Plain English Guide to the EPA Part 503 Biosolids Rule. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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TCLP – Understanding the Toxicity Characteristic Leaching Procedure. (n.d.). Enviropass. Retrieved from [Link]
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Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]
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White Paper Series: Municipal Solid Waste Landfills – Advancements in Technology and Operating Practices. (n.d.). Regulations.gov. Retrieved from [Link]
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Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]
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How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. Retrieved from [Link]
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Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
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Amide Hydrolysis [Video]. (2021, May 4). YouTube. Retrieved from [Link]
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Basic Information about Landfills. (2023, June 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]
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Land Disposal Restrictions for Hazardous Waste. (2023, October 9). U.S. Environmental Protection Agency. Retrieved from [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. Retrieved from [Link]
-
BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. (n.d.). Basel Convention. Retrieved from [Link]
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GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. (n.d.). Maharashtra Pollution Control Board. Retrieved from [Link]
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Basic principles of waste incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
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Waste incinerators. (n.d.). UNEP. Retrieved from [Link]
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Rapid procedure for the hydrolysis of amides to acids. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Mechanism of alkaline hydrolysis of cyclic amide. (2020, July 7). Chemistry Stack Exchange. Retrieved from [Link]
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Navigating the Safe Handling of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the proper handling of chemical reagents is the bedrock of both personal safety and experimental integrity. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 14805-29-9), a key intermediate in various organic syntheses, including the production of pharmaceuticals like Lurasidone.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a comprehensive understanding of the potential hazards is paramount. 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][4][5]
-
Reproductive Toxicity: May cause harm to breast-fed children.[3]
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation.[3][5] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes.[3][5] |
| Body | Laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[3][5] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from airborne particles.[3][5] |
Safe Handling and Operational Workflow
Adherence to a stringent, step-by-step operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the compound. Use a spatula to transfer the solid and avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Container Sealing: Immediately after weighing, securely seal the container to prevent any release of the substance.
Dissolution and Reaction
-
Controlled Addition: When adding the solid to a solvent, do so slowly and in a controlled manner to avoid splashing.
-
Ventilation: All subsequent steps involving the dissolved compound should be performed in a well-ventilated chemical fume hood.
-
Temperature Control: If the reaction is exothermic, ensure adequate cooling and temperature monitoring to prevent uncontrolled reactions and potential aerosol formation.
Post-Handling and Decontamination
-
Cleaning: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
The following diagram illustrates the recommended workflow for handling 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.[5]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are essential for maintaining a safe laboratory environment and protecting the environment.
Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal
-
Waste Characterization: All waste materials, including empty containers and contaminated PPE, should be considered hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical handling not only prevents accidents but also fosters a culture of excellence and responsibility in scientific discovery.
References
-
Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem. Available at: [Link]
-
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | C8H7NO3 - PubChem. Available at: [Link]
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- 3. echemi.com [echemi.com]
- 4. 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | C8H7NO3 | CID 96000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
